AZD0780
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
Numéro CAS |
2455427-91-3 |
|---|---|
Formule moléculaire |
C20H20F2N6O2 |
Poids moléculaire |
414.4 g/mol |
Nom IUPAC |
1-[6-[[(1S,3S)-3-[[5-(difluoromethoxy)pyrimidin-2-yl]amino]cyclopentyl]amino]-3-pyridinyl]pyridin-2-one |
InChI |
InChI=1S/C20H20F2N6O2/c21-19(22)30-16-11-24-20(25-12-16)27-14-5-4-13(9-14)26-17-7-6-15(10-23-17)28-8-2-1-3-18(28)29/h1-3,6-8,10-14,19H,4-5,9H2,(H,23,26)(H,24,25,27)/t13-,14-/m0/s1 |
Clé InChI |
NCHUWRLOTSAFFN-KBPBESRZSA-N |
Origine du produit |
United States |
Foundational & Exploratory
Unveiling the Molecular Tussle: A Technical Guide to the AZD0780 Binding Site on the PCSK9 C-terminal Domain
For Immediate Release
This technical guide provides an in-depth analysis of the binding interaction between the novel oral small molecule inhibitor, AZD0780, and the C-terminal domain (CTD) of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). This document is intended for researchers, scientists, and drug development professionals engaged in the fields of cardiovascular disease, protein-ligand interactions, and pharmacology.
Executive Summary
This compound is a promising therapeutic agent for the management of hypercholesterolemia. It operates through a novel mechanism of action, distinct from existing antibody-based PCSK9 inhibitors. Instead of sterically hindering the protein-protein interaction between PCSK9 and the Low-Density Lipoprotein Receptor (LDLR), this compound binds to a previously unexplored, druggable pocket on the C-terminal domain of PCSK9.[1][2] This interaction stabilizes the PCSK9 CTD, particularly at the acidic pH found in endosomes.[3] This stabilization allosterically inhibits the lysosomal trafficking of the PCSK9-LDLR complex, thereby preventing the degradation of the LDLR and promoting its recycling to the cell surface for continued clearance of LDL-cholesterol (LDL-C) from the bloodstream.[2][3]
Quantitative Analysis of this compound-PCSK9 Binding
The binding affinity of this compound to human PCSK9 has been characterized, demonstrating a high-affinity interaction. The key quantitative data are summarized in the table below.
| Parameter | Value | Method | Reference |
| Dissociation Constant (Kd) | 2.3 nM | Not explicitly stated, likely Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) | [3] |
| Dissociation Constant (Kd) | <200 nM | Not explicitly stated | [4][5] |
Mechanism of Action: A Novel Approach to PCSK9 Inhibition
The inhibitory action of this compound is not a direct blockade of the PCSK9-LDLR binding interface. Instead, it employs a more nuanced, allosteric mechanism.
-
Binding to the C-terminal Domain: this compound binds to a specific, functional pocket within the C-terminal domain of PCSK9.[1][2]
-
pH-Dependent Stabilization: This binding event stabilizes the conformation of the C-terminal domain, with this effect being particularly pronounced at the acidic pH characteristic of the endosomal compartment.[3]
-
Inhibition of Lysosomal Trafficking: The stabilized PCSK9-LDLR complex is inhibited from trafficking to the lysosome for degradation.[3][4]
-
Enhanced LDLR Recycling: By preventing its degradation, the LDLR is free to recycle back to the hepatocyte surface, leading to an increased capacity for LDL-C uptake from the circulation.[6]
This novel mode of action offers a differentiated therapeutic profile compared to monoclonal antibodies that target the catalytic domain of PCSK9.
Experimental Protocols
While the precise, proprietary protocols employed by AstraZeneca for the discovery and characterization of this compound are not publicly available, this section outlines the standard, widely accepted methodologies for the key experiments that would have been conducted.
Identification of the Novel Binding Pocket: Fragment-Based Screening
The discovery of the druggable pocket on the PCSK9 C-terminal domain was initiated through fragment-based screening.[3] This technique is adept at identifying novel binding sites on a protein surface.
General Protocol for Fragment-Based Screening (via X-ray Crystallography):
-
Protein Preparation: High-purity, soluble PCSK9 protein, or its C-terminal domain, is expressed and purified.
-
Crystallization: The protein is crystallized to produce well-ordered crystals suitable for X-ray diffraction.
-
Fragment Library Soaking: Individual fragments from a diverse chemical library are soaked into the protein crystals.
-
X-ray Diffraction Data Collection: X-ray diffraction data are collected for each fragment-soaked crystal at a synchrotron source.
-
Structure Determination and Analysis: The crystal structure of the protein is solved, and electron density maps are analyzed to identify fragments that have bound to the protein surface. The location of the bound fragment reveals a potential binding pocket.
-
Hit Validation: Binding of promising fragments is confirmed and quantified using orthogonal biophysical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or Surface Plasmon Resonance (SPR).
Determination of Binding Affinity: Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique for quantifying the kinetics and affinity of protein-ligand interactions in real-time.
General Protocol for SPR Analysis:
-
Sensor Chip Preparation: A sensor chip (e.g., CM5) is activated, and recombinant human PCSK9 is immobilized onto the chip surface via amine coupling.
-
Analyte Preparation: A series of concentrations of this compound are prepared in a suitable running buffer.
-
Binding Measurement: The this compound solutions are injected over the sensor chip surface containing the immobilized PCSK9. The association of this compound to PCSK9 is monitored in real-time by detecting changes in the refractive index at the chip surface.
-
Dissociation Measurement: Following the association phase, the running buffer is flowed over the chip to monitor the dissociation of the this compound-PCSK9 complex.
-
Data Analysis: The resulting sensorgrams (plots of response units versus time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).
Visualizations
This compound Mechanism of Action
Caption: this compound binds the PCSK9-LDLR complex in the endosome, preventing its degradation.
Experimental Workflow for Binding Site Identification
Caption: Workflow for identifying a novel binding site using fragment-based screening.
References
- 1. This compound, a novel oral PCSK9 inhibitor, demonstrated significant LDL cholesterol (LDL-C) reduction in PURSUIT Phase IIb trial [astrazeneca.com]
- 2. pharmacytimes.com [pharmacytimes.com]
- 3. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 4. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
AZD0780's effect on LDL receptor degradation
An In-depth Technical Guide to AZD0780: A Novel Oral PCSK9 Inhibitor and its Effect on LDL Receptor Degradation
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound is a first-in-class, orally administered, small-molecule inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9) developed for the treatment of hypercholesterolemia.[1][2] Unlike monoclonal antibodies or siRNAs that prevent the initial binding of PCSK9 to the low-density lipoprotein receptor (LDLR), this compound employs a novel mechanism of action. It binds to a distinct pocket on the C-terminal domain (CTD) of PCSK9.[2][3] This interaction stabilizes the PCSK9-LDLR complex at endosomal pH, effectively inhibiting its trafficking to the lysosome and preventing the subsequent degradation of the LDLR.[3][4] By allowing the LDL receptor to recycle back to the hepatocyte surface, this compound increases the clearance of LDL cholesterol (LDL-C) from the circulation, demonstrating significant LDL-C reduction in both preclinical models and clinical trials.[3][5]
Core Mechanism of Action: Preventing LDL Receptor Degradation
PCSK9 reduces plasma LDL-C levels by binding to the LDL receptor on the surface of hepatocytes and promoting its degradation in lysosomes.[2][5] This prevents the receptor from recycling back to the cell surface to clear more LDL-C. This compound disrupts this process through a unique, non-classical inhibitory mechanism.
Key Points:
-
Novel Binding Site: this compound binds to a newly identified, druggable pocket on the C-terminal domain (CTD) of PCSK9.[2][3]
-
No PPI Inhibition: The molecule does not directly block the protein-protein interaction (PPI) between PCSK9 and the LDL receptor.[2][3]
-
Inhibition of Lysosomal Trafficking: Its primary action is to inhibit the lysosomal trafficking of the PCSK9-LDLR complex after endocytosis.[3][4] By stabilizing the complex at the acidic pH of the endosome, it prevents the conformational changes necessary for transport to the lysosome.[3]
-
Enhanced LDLR Recycling: This inhibition allows the LDL receptor to dissociate from the complex and recycle back to the cell surface, increasing the cell's capacity to clear circulating LDL-C.[5]
Signaling Pathway of this compound Action
Caption: Mechanism of this compound preventing PCSK9-mediated LDL receptor degradation.
Quantitative Data Summary
This compound has demonstrated robust, dose-dependent reductions in LDL-C across preclinical and clinical studies.
Table 1: Preclinical Pharmacokinetics and Affinity
| Parameter | Value | Species/System | Source |
| hPCSK9 Affinity (KD) | 2.3 nM | Human | [3] |
| Oral Bioavailability | 63.5% | C57BL/6 Mice | [3] |
| Oral Half-life (t1/2) | 2.9 hours | C57BL/6 Mice | [3] |
| Intravenous Half-life (t1/2) | 2.6 hours | C57BL/6 Mice | [3] |
Table 2: Clinical Efficacy of this compound on LDL-C Reduction
| Study Phase | Cohort | This compound Dose | LDL-C Reduction vs Control/Baseline | Source |
| Phase 1 | Monotherapy | 30 mg daily | 30% reduction from baseline | [4][6] |
| Monotherapy | 60 mg daily | 38% reduction from baseline | [4][6] | |
| On top of Rosuvastatin 20 mg | 30 mg daily | 52% reduction (total 78% from baseline) | [4][6] | |
| Phase 2b (PURSUIT) | On top of statin therapy | 1 mg daily | 35.3% placebo-corrected reduction | [7][8] |
| On top of statin therapy | 3 mg daily | 37.9% placebo-corrected reduction | [7][8] | |
| On top of statin therapy | 10 mg daily | 45.2% placebo-corrected reduction | [7][8] | |
| On top of statin therapy | 30 mg daily | 50.7% placebo-corrected reduction | [1][7][8] |
Table 3: Clinical Outcomes from Phase 2b PURSUIT Trial (30 mg Dose)
| Outcome | This compound (30 mg) + Statin | Placebo + Statin | Source |
| Patients reaching LDL-C goal (<70 mg/dL) | 84% | 13% | [1][9][10] |
| Adverse Events (All Doses) | 38.2% | 32.6% | [7][9][10] |
| Discontinuation due to Adverse Events | 1.5% | 2.3% | [10] |
Experimental Protocols
Preclinical In Vitro Assessment
-
Objective: To assess the effect of this compound on LDL-C uptake in a human liver cell line.
-
Cell Line: HepG2 cells.
-
Methodology:
-
HepG2 cells were cultured under standard conditions.
-
Cells were incubated with recombinant human PCSK9 (rhPCSK9) to induce LDLR degradation.
-
Varying concentrations of this compound were added to the culture medium.
-
The primary endpoint was the measurement of fluorescently labeled LDL-C uptake by the cells, quantified via plate-based fluorometry or high-content imaging.
-
-
Result: Treatment with this compound resulted in a dose-dependent increase in LDL-C uptake, confirming its ability to counteract the effect of PCSK9.[3]
Experimental Workflow: In Vitro LDL-C Uptake Assay
Caption: Workflow for the in vitro HepG2 cell-based LDL-C uptake experiment.
Preclinical In Vivo Assessment
-
Objective: To determine the effect of orally administered this compound on plasma LDL-C levels.
-
Animal Model: Human PCSK9 knock-in hypercholesterolemic mouse model. This model is ideal as it expresses the human target protein.[3]
-
Methodology:
-
Mice were randomized into vehicle control and treatment groups.
-
This compound was administered orally at a dose of 15 mg/kg twice daily.[3]
-
Blood samples were collected at specified time points.
-
Plasma was isolated, and LDL-C levels were measured using standard enzymatic assays.
-
-
Result: Oral administration of this compound led to a significant decrease in plasma LDL-C levels compared to the vehicle-treated group.[3]
Phase 2b "PURSUIT" Clinical Trial (NCT06173570)
-
Objective: To evaluate the efficacy, safety, and tolerability of different doses of this compound in patients with dyslipidemia already receiving statin therapy.[1][7]
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, dose-ranging study.[7]
-
Participant Profile: 428 patients with LDL-C levels between ≥70 mg/dL and <190 mg/dL on a stable background of moderate- or high-intensity statin therapy (with or without ezetimibe).[1][7]
-
Methodology:
-
Patients were randomized (1:1:1:1:1) to receive either placebo or this compound at doses of 1, 3, 10, or 30 mg, administered orally once daily for 12 weeks.[7]
-
The primary efficacy endpoint was the percent change in LDL-C from baseline to week 12.[7]
-
Safety and tolerability were assessed through monitoring adverse events, vital signs, and laboratory assessments.[7]
-
-
Result: this compound demonstrated a statistically significant, dose-dependent reduction in LDL-C, with a favorable safety profile comparable to placebo.[7][8]
Conclusion
This compound represents a significant advancement in lipid-lowering therapy. Its novel mechanism of inhibiting LDL receptor degradation by stabilizing the PCSK9 C-terminal domain, rather than blocking protein-protein interaction, distinguishes it from other PCSK9 inhibitors. This mechanism translates to robust LDL-C lowering, as evidenced by comprehensive preclinical and clinical data. As a convenient, once-daily oral medication, this compound has the potential to address the unmet needs of a large population of patients with hypercholesterolemia who are unable to reach their LDL-C goals with statins alone.[1][9]
References
- 1. This compound, a novel oral PCSK9 inhibitor, demonstrated significant LDL cholesterol (LDL-C) reduction in PURSUIT Phase IIb trial [astrazeneca.com]
- 2. This compound - an oral PCSK9 inhibitor with a novel mode of action for the treatment of cardiovascular disease - American Chemical Society [acs.digitellinc.com]
- 3. AZD-0780 lowers LDL-C plasma levels by stabilizing the PCSK9 C-terminal domain | BioWorld [bioworld.com]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. hcplive.com [hcplive.com]
- 7. An Oral PCSK9 Inhibitor for Treatment of Hypercholesterolemia: The PURSUIT Randomized Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 9. pharmacytimes.com [pharmacytimes.com]
- 10. fiercebiotech.com [fiercebiotech.com]
Preclinical Pharmacology of Oral AZD0780: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD0780 is an investigational, orally administered, small-molecule inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9) developed by AstraZeneca for the treatment of hypercholesterolemia.[1][2] Unlike monoclonal antibody-based PCSK9 inhibitors that prevent the initial binding of PCSK9 to the low-density lipoprotein receptor (LDLR), this compound features a novel mechanism of action.[3][4] This technical guide provides a comprehensive overview of the preclinical pharmacology of this compound, summarizing key data, experimental methodologies, and relevant biological pathways.
Mechanism of Action
This compound inhibits PCSK9-mediated degradation of the LDLR through a novel mode of action.[3] It binds to a functional pocket on the C-terminal domain (CTD) of PCSK9.[3][5] This interaction stabilizes the PCSK9 CTD, particularly at endosomal pH, and inhibits the lysosomal trafficking of the PCSK9-LDLR complex.[5][6] By preventing the degradation of the LDLR, this compound effectively increases the number of LDLRs on the surface of hepatocytes, leading to enhanced clearance of LDL-cholesterol (LDL-C) from the bloodstream.[4][5] Notably, this compound does not block the protein-protein interaction between PCSK9 and the LDLR.[3][5]
References
- 1. Oral PCSK9 inhibitor, this compound demonstrates significant Reduction of LDL-C in Hypercholesterolemia patients in phase 1 trial [medicaldialogues.in]
- 2. This compound, a novel oral PCSK9 inhibitor, demonstrated significant LDL cholesterol (LDL-C) reduction in PURSUIT Phase IIb trial [astrazeneca-us.com]
- 3. This compound - an oral PCSK9 inhibitor with a novel mode of action for the treatment of cardiovascular disease - American Chemical Society [acs.digitellinc.com]
- 4. trial.medpath.com [trial.medpath.com]
- 5. AZD-0780 lowers LDL-C plasma levels by stabilizing the PCSK9 C-terminal domain | BioWorld [bioworld.com]
- 6. benchchem.com [benchchem.com]
The Discovery and Development of AZD0780: A Novel Oral PCSK9 Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
AZD0780 is a first-in-class, orally bioavailable small molecule inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9) developed by AstraZeneca for the treatment of dyslipidemia. Unlike monoclonal antibody inhibitors that block the interaction between PCSK9 and the low-density lipoprotein receptor (LDLR), this compound employs a novel mechanism of action. It binds to a distinct pocket on the C-terminal domain of PCSK9, stabilizing the protein and preventing the lysosomal degradation of the LDLR. This results in increased LDLR recycling to the hepatocyte surface, enhanced LDL-cholesterol (LDL-C) clearance from the circulation, and consequently, a significant reduction in plasma LDL-C levels. Preclinical and clinical studies have demonstrated the potent LDL-C lowering efficacy and a favorable safety profile of this compound, positioning it as a promising oral therapeutic option for patients with hypercholesterolemia who are unable to reach their treatment goals with statins alone.
Introduction: The Unmet Need in Hypercholesterolemia Management
Elevated LDL-C is a major risk factor for atherosclerotic cardiovascular disease (ASCVD), a leading cause of morbidity and mortality worldwide. While statins are the cornerstone of lipid-lowering therapy, a significant proportion of high-risk patients fail to achieve their guideline-recommended LDL-C goals. The discovery of PCSK9 as a key regulator of LDLR metabolism has revolutionized the management of hypercholesterolemia. Injectable monoclonal antibodies targeting PCSK9 have shown remarkable efficacy in reducing LDL-C and cardiovascular events. However, the need for parenteral administration and the associated costs have limited their widespread use. The development of an effective and safe oral PCSK9 inhibitor has therefore been a major objective in cardiovascular drug discovery.
The Discovery of this compound
The journey to discover this compound began with the identification of a novel, druggable binding pocket on the C-terminal domain (CTD) of PCSK9.[1] This was a departure from the prevailing strategy of targeting the PCSK9-LDLR protein-protein interaction. Through fragment-based screening, a hit compound was identified that bound to this previously unexplored pocket.[2] An extensive lead optimization program was then undertaken to enhance the potency, selectivity, and pharmacokinetic properties of the initial hit, culminating in the selection of this compound as a clinical candidate.[2]
Mechanism of Action
This compound does not inhibit the binding of PCSK9 to the LDLR.[2] Instead, it binds to the C-terminal domain of PCSK9 with high affinity.[2] This binding stabilizes the PCSK9-LDLR complex at the acidic pH of the endosome, which in turn inhibits the trafficking of the complex to the lysosome for degradation.[2] By preventing the PCSK9-mediated degradation of the LDLR, this compound promotes the recycling of the receptor back to the cell surface, leading to increased LDL-C uptake by hepatocytes.[2]
Figure 1: Mechanism of action of this compound.
Preclinical Development
In Vitro Studies
The preclinical evaluation of this compound demonstrated its potent and selective activity.
| Parameter | Value |
| Binding Affinity (Kd) to human PCSK9 | 2.3 nM[2] |
| Cellular Activity | Increased LDL-C uptake in HepG2 cells incubated with recombinant human PCSK9[2] |
| Human Microsomal Clearance | 1.3 µL/min/µg[2] |
| Plasma Protein Binding (Human) | 26%[2] |
| Plasma Protein Binding (Mouse) | 25%[2] |
Table 1: In Vitro Profile of this compound
In Vivo Studies
This compound was evaluated in a human PCSK9 knock-in hypercholesterolemic mouse model, which expresses human PCSK9 in the liver and exhibits a human-like hypercholesterolemia phenotype.
| Parameter | Value |
| Animal Model | Human PCSK9 knock-in hypercholesterolemic mouse[2] |
| Dosing | 15 mg/kg, twice-daily (oral)[2] |
| Outcome | Decreased plasma LDL-C levels[2] |
| Oral Bioavailability (Mouse) | 63.5%[2] |
| Oral Half-life (Mouse) | 2.9 hours[2] |
| Intravenous Half-life (Mouse) | 2.6 hours[2] |
Table 2: In Vivo Preclinical Data for this compound
Clinical Development
This compound has progressed through Phase I and Phase IIb clinical trials, with promising results.
Phase I Clinical Trial (NCT05384262)
A randomized, single-blind, placebo-controlled, single and multiple ascending dose study was conducted to assess the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of this compound in healthy subjects with or without elevated LDL-C.
| Parameter | Result | Citation |
| LDL-C Reduction (Monotherapy) | 30 mg and 60 mg doses reduced LDL-C by 30% and 38% from baseline, respectively. | [3] |
| LDL-C Reduction (Combination with Rosuvastatin) | 30 mg this compound on top of 20 mg rosuvastatin (B1679574) reduced LDL-C by 52%, for a total reduction of 78% from baseline. | [3] |
| Safety and Tolerability | Generally safe and well-tolerated with no serious adverse events reported. | [3] |
| Food Effect | Preliminary data suggest dosing flexibility with regard to food. | [3] |
Table 3: Key Findings from the Phase I Clinical Trial of this compound
Phase IIb PURSUIT Clinical Trial (NCT6173570)
The PURSUIT trial was a randomized, double-blind, placebo-controlled, multicenter study that evaluated the efficacy and safety of different doses of this compound in patients with hypercholesterolemia on background moderate-to-high-intensity statin therapy.
| Parameter | Placebo | This compound 1 mg | This compound 3 mg | This compound 10 mg | This compound 30 mg | Citation |
| Number of Patients | ~85 | ~85 | ~85 | ~85 | ~85 | [4] |
| Primary Endpoint: Placebo-Corrected % Change in LDL-C at Week 12 | - | -35.3% | -37.9% | -45.2% | -50.7% | [4] |
| % of Patients Achieving LDL-C <70 mg/dL | 13% | N/A | N/A | N/A | 84% | [5] |
| Adverse Events | 32.6% | \multicolumn{4}{c | }{38.2% (total this compound groups)} | [4] |
Table 4: Efficacy and Safety Results from the PURSUIT Phase IIb Trial
Experimental Protocols
Detailed experimental protocols for the discovery and development of a novel compound like this compound are often proprietary. However, based on the published data, the following sections outline the likely methodologies employed.
PCSK9 Binding Affinity Assay
A surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) assay would likely be used to determine the binding affinity (Kd) of this compound to recombinant human PCSK9.
Figure 2: Generalized workflow for an SPR-based binding assay.
General Protocol:
-
Recombinant human PCSK9 is immobilized on a sensor chip.
-
A series of this compound solutions of varying concentrations are flowed over the chip.
-
The association and dissociation of this compound to PCSK9 is monitored in real-time.
-
The resulting sensorgrams are fitted to a binding model to calculate the equilibrium dissociation constant (Kd).
HepG2 Cell-Based LDL-C Uptake Assay
This assay is crucial for determining the functional activity of a PCSK9 inhibitor in a cellular context.
Figure 3: Generalized workflow for a HepG2 LDL-C uptake assay.
General Protocol:
-
Human hepatoma (HepG2) cells are cultured in a multi-well plate.
-
Cells are incubated with recombinant human PCSK9 in the presence or absence of varying concentrations of this compound.
-
Fluorescently labeled LDL-C is added to the culture medium.
-
After an incubation period, the cells are washed to remove extracellular LDL-C.
-
Intracellular fluorescence is quantified as a measure of LDL-C uptake. An increase in fluorescence in the presence of this compound indicates inhibition of PCSK9 activity.
Human PCSK9 Knock-in Mouse Model Study
This in vivo model is essential for evaluating the efficacy and pharmacokinetics of a human PCSK9-specific inhibitor.
General Protocol:
-
Human PCSK9 knock-in mice are acclimated and randomized into treatment and vehicle control groups.
-
This compound is administered orally at a specified dose and frequency.
-
Blood samples are collected at various time points.
-
Plasma is analyzed for LDL-C levels and this compound concentrations to determine the pharmacodynamic effect and pharmacokinetic profile.
Conclusion and Future Directions
This compound has emerged as a promising oral PCSK9 inhibitor with a novel mechanism of action and a strong preclinical and clinical data package. The significant LDL-C reduction observed in the Phase IIb PURSUIT trial, coupled with a favorable safety profile, supports its continued development. As an oral agent, this compound has the potential to overcome the limitations of injectable PCSK9 inhibitors and provide a more convenient and accessible treatment option for a broader population of patients with hypercholesterolemia. The ongoing and planned Phase III studies will be crucial in establishing the long-term efficacy, safety, and cardiovascular benefits of this compound, with the ultimate goal of addressing the significant unmet medical need in the management of dyslipidemia and the prevention of ASCVD.
References
- 1. A Study to Assess the Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of this compound in Healthy Subjects [astrazenecaclinicaltrials.com]
- 2. benchchem.com [benchchem.com]
- 3. hra.nhs.uk [hra.nhs.uk]
- 4. A Study to Assess the Efficacy, Safety and Tolerability of Different Doses of this compound in Patients with Dyslipidemia [astrazenecaclinicaltrials.com]
- 5. AZD-0780 lowers LDL-C plasma levels by stabilizing the PCSK9 C-terminal domain | BioWorld [bioworld.com]
Structural Biology of the AZD0780-PCSK9 Interaction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the structural and molecular interactions between AZD0780, a novel oral small-molecule inhibitor, and its target, Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). The information presented herein is intended for researchers, scientists, and drug development professionals interested in the mechanism of action and preclinical characterization of this promising therapeutic agent for hypercholesterolemia.
Introduction to this compound and its Novel Mechanism of Action
This compound is an orally active, small-molecule inhibitor of PCSK9 developed by AstraZeneca.[1] Unlike monoclonal antibody inhibitors that block the protein-protein interaction between PCSK9 and the Low-Density Lipoprotein Receptor (LDLR), this compound employs a novel mechanism of action.[2] It binds to a previously unexplored functional binding pocket on the C-terminal domain (CTD) of PCSK9.[2][3] This interaction does not prevent the initial binding of PCSK9 to the LDLR but instead stabilizes the PCSK9 C-terminal domain at endosomal pH.[3] This stabilization inhibits the lysosomal trafficking of the PCSK9-LDLR complex, thereby preventing the degradation of the LDLR and promoting its recycling to the cell surface for continued clearance of LDL-cholesterol (LDL-C).[3][4]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for the interaction and effects of this compound.
Table 1: Binding Affinity and Pharmacokinetics of this compound
| Parameter | Value | Species | Assay | Reference |
| Binding Affinity (Kd) | 2.3 nM | Human | Surface Plasmon Resonance (SPR) | [3] |
| <200 nM | Not Specified | Not Specified | [4] | |
| Plasma Protein Binding (PPB) | 26% | Human | Not Specified | [3] |
| 25% | Mouse | Not Specified | [3] | |
| Microsomal Clearance | 1.3 µL/min/µg | Human | In vitro | [3] |
| Oral Bioavailability | 63.5% | Mouse | In vivo | [3] |
| Half-life (t1/2) - IV | 2.6 hours | Mouse | In vivo | [3] |
| Half-life (t1/2) - Oral | 2.9 hours | Mouse | In vivo | [3] |
Table 2: In Vivo Efficacy of this compound in Preclinical and Clinical Studies
| Study Phase | Model/Population | Treatment | LDL-C Reduction | Reference |
| Preclinical | Human PCSK9 knock-in hypercholesterolemic mouse model | 15 mg/kg, twice-daily (oral) | Decreased LDL-C plasma levels | [3] |
| Phase I | Treatment-naive participants with hypercholesterolemia | This compound on top of rosuvastatin | 52% reduction (78% total from baseline) | [5] |
| Phase IIb (PURSUIT Trial) | Patients on standard-of-care statin therapy | 30mg, once-daily (oral) | 50.7% reduction (placebo-corrected) | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are outlined below. While specific, proprietary details of AstraZeneca's protocols are not publicly available, the following represents standard and widely accepted procedures in the field.
Surface Plasmon Resonance (SPR) for Binding Affinity Determination
This protocol describes a general method for determining the binding kinetics and affinity of a small molecule inhibitor to its protein target.
-
Immobilization of PCSK9:
-
Recombinant human PCSK9 is immobilized on a sensor chip (e.g., CM5) surface using amine coupling chemistry. The surface is activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
-
PCSK9, diluted in an appropriate buffer (e.g., 10 mM sodium acetate, pH 4.5), is injected over the activated surface.
-
Remaining activated groups are deactivated with an injection of ethanolamine. A reference flow cell is prepared similarly but without the protein to account for non-specific binding.
-
-
Binding Analysis:
-
A series of concentrations of this compound, prepared in a suitable running buffer (e.g., HBS-EP+), are injected over the PCSK9 and reference flow cells. The concentration range should typically span at least one order of magnitude above and below the expected Kd.
-
The association of this compound to PCSK9 is monitored in real-time.
-
Following the association phase, the running buffer is flowed over the chip to monitor the dissociation of the complex.
-
-
Data Analysis:
-
The sensorgrams (plots of response units versus time) are corrected by subtracting the signal from the reference flow cell.
-
The corrected data are fitted to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
In Vitro LDL Uptake Assay
This assay measures the ability of this compound to rescue PCSK9-mediated reduction of LDL uptake by liver cells.
-
Cell Culture and Plating:
-
Human hepatocyte-derived cells (e.g., HepG2) are cultured in a suitable medium.
-
Cells are seeded into 96-well plates and allowed to adhere overnight.
-
-
Treatment:
-
The cell culture medium is replaced with a serum-free medium.
-
Cells are treated with a fixed concentration of recombinant human PCSK9 in the presence of varying concentrations of this compound (or vehicle control). A control group without PCSK9 is also included.
-
The plates are incubated to allow for PCSK9-mediated LDLR degradation.
-
-
LDL Uptake Measurement:
-
Fluorescently labeled LDL (e.g., DiI-LDL) is added to the wells.
-
The plates are incubated to allow for cellular uptake of the labeled LDL.
-
The cells are washed to remove any unbound labeled LDL.
-
-
Quantification:
-
The fluorescence intensity in each well is measured using a fluorescence plate reader or imaged using a fluorescence microscope.
-
An increase in fluorescence in the this compound-treated wells compared to the PCSK9-only wells indicates a rescue of LDL uptake.
-
Mandatory Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of action of this compound in preventing PCSK9-mediated LDLR degradation.
Experimental Workflow: Fragment-Based Drug Discovery
Caption: General workflow for fragment-based drug discovery (FBDD).
Logical Relationship: this compound's Therapeutic Effect
Caption: Logical cascade of this compound's therapeutic effect on LDL-C levels.
References
- 1. trial.medpath.com [trial.medpath.com]
- 2. This compound - an oral PCSK9 inhibitor with a novel mode of action for the treatment of cardiovascular disease - American Chemical Society [acs.digitellinc.com]
- 3. AZD-0780 lowers LDL-C plasma levels by stabilizing the PCSK9 C-terminal domain | BioWorld [bioworld.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pharmacytimes.com [pharmacytimes.com]
AZD0780: An In-Depth Technical Review of Preliminary Off-Target Effect Investigations
An analysis of the novel oral PCSK9 inhibitor, AZD0780, reveals a favorable preliminary safety profile with adverse events comparable to placebo in early-stage clinical trials. While comprehensive preclinical off-target screening data remains largely proprietary, this guide synthesizes available information on the molecule's mechanism of action, clinical safety observations, and the methodologies employed to monitor for potential off-target effects.
Introduction
This compound is an investigational, orally administered, small-molecule inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9) developed by AstraZeneca for the treatment of hypercholesterolemia.[1][2] Its mechanism of action is distinct from monoclonal antibody inhibitors, as it binds to the C-terminal domain of PCSK9, preventing the degradation of the low-density lipoprotein receptor (LDLR) without directly blocking the PCSK9-LDLR interaction.[3][4][5][6] This novel approach has demonstrated significant efficacy in reducing LDL-cholesterol (LDL-C) levels.[1][2][7][8] This technical guide focuses on the preliminary assessment of this compound's potential off-target effects, drawing from available clinical trial data and study protocols.
Clinical Safety and Tolerability
Phase I and the Phase IIb PURSUIT trial have established that this compound is generally well-tolerated.[1][3][6][9] The overall incidence of adverse events in the this compound treatment arms of the PURSUIT trial was comparable to that of the placebo group.[1][2][7]
Summary of Adverse Events in the PURSUIT Phase IIb Trial
| Group | Percentage of Patients with Adverse Events | Percentage of Patients Discontinuing Due to Adverse Events |
| Total this compound Treatment Groups | 38.2% | 1.5% |
| Placebo Group | 32.6% | 2.3% |
Data from the PURSUIT Phase IIb trial as reported in press releases.[1][8]
The most common adverse event reported in the PURSUIT trial was hypertension.[10] No dose-related or dose-limiting side effects were observed, and no deaths occurred during the trial.[3]
Experimental Protocols for Safety Assessment
The clinical development program for this compound includes comprehensive safety monitoring to identify potential on-target and off-target effects.
Phase I Trial Safety Monitoring
The Phase I first-in-human trial was a randomized, single-blind, placebo-controlled study designed to assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of single and multiple ascending doses of this compound in healthy subjects.[11][12] The key safety assessments included:
-
Adverse Event Monitoring: Continuous monitoring and reporting of any adverse events by participants.
-
Vital Signs: Regular measurement of blood pressure and heart rate.[13]
-
Electrocardiograms (ECGs): Assessment of cardiac function at baseline and throughout the study.[13]
-
Physical Examinations: Comprehensive physical examinations conducted at specified intervals.[13]
-
Clinical Laboratory Tests: Analysis of blood and other bodily fluids to monitor for any physiological changes.[13]
PURSUIT Phase IIb and Phase III Trial Safety Protocols
The Phase IIb and ongoing Phase III trials have continued and expanded upon the safety monitoring protocols established in Phase I.[14][15][16] These multicenter, randomized, double-blind, placebo-controlled studies include the following safety and tolerability evaluations:
-
Systematic collection and analysis of all adverse events.
-
Monitoring of vital signs.
-
Regular electrocardiogram assessments.
-
Comprehensive laboratory assessments.[2]
Signaling Pathway and Mechanism of Action
This compound's on-target activity is centered on the PCSK9 pathway, which is a key regulator of LDL-C levels. By inhibiting PCSK9-mediated degradation of the LDLR, this compound increases the number of LDLRs on the surface of hepatocytes, leading to enhanced clearance of LDL-C from the circulation.
Experimental Workflow for Clinical Trial Safety Assessment
The safety assessment in clinical trials for this compound follows a structured workflow from patient screening to post-treatment follow-up.
Discussion and Future Directions
The currently available data from Phase I and Phase IIb studies suggest that this compound has a favorable safety profile, with no significant off-target effects identified that would lead to a higher rate of adverse events compared to placebo. However, a comprehensive evaluation of potential off-target effects necessitates access to preclinical safety pharmacology data, including results from broad panel screening against various receptors, enzymes, and ion channels. Such data, which is typically proprietary at this stage of drug development, would provide a more complete picture of this compound's selectivity.
The most commonly reported adverse event of hypertension warrants further investigation in larger, long-term studies to determine its incidence and potential relationship to this compound treatment. The ongoing Phase III trials will be critical in further characterizing the long-term safety and tolerability of this compound in a broader patient population and will provide a more robust dataset to assess any potential rare or delayed off-target effects.
Conclusion
References
- 1. This compound, a novel oral PCSK9 inhibitor, demonstrated significant LDL cholesterol (LDL-C) reduction in PURSUIT Phase IIb trial [astrazeneca.com]
- 2. An Oral PCSK9 Inhibitor for Treatment of Hypercholesterolemia: The PURSUIT Randomized Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ACC 2025: this compound shows significant LDL-C reduction in PURSUIT Phase IIb trial - Clinical Trials Arena [clinicaltrialsarena.com]
- 4. drughunter.com [drughunter.com]
- 5. AZD-0780 lowers LDL-C plasma levels by stabilizing the PCSK9 C-terminal domain | BioWorld [bioworld.com]
- 6. This compound - an oral PCSK9 inhibitor with a novel mode of action for the treatment of cardiovascular disease - American Chemical Society [acs.digitellinc.com]
- 7. pharmacytimes.com [pharmacytimes.com]
- 8. This compound, a novel oral PCSK9 inhibitor, demonstrated significant LDL cholesterol (LDL-C) reduction in PURSUIT Phase IIb trial [astrazeneca-us.com]
- 9. researchgate.net [researchgate.net]
- 10. PURSUIT: Once-Daily Novel Oral PCSK9 Inhibitor Effective For Hypercholesterolemia - American College of Cardiology [acc.org]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. hra.nhs.uk [hra.nhs.uk]
- 13. clinicaltrials.eu [clinicaltrials.eu]
- 14. trial.medpath.com [trial.medpath.com]
- 15. A Phase III study to assess the effect of this compound on LDL-C in patients with clinical ASCVD or at risk for a first ASCVD event [astrazenecaclinicaltrials.com]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
The Dawn of a New Mechanism in PCSK9 Inhibition: A Technical Deep Dive into AZD0780 vs. Monoclonal Antibodies
For Immediate Release
This technical guide provides an in-depth analysis for researchers, scientists, and drug development professionals on the novel mechanism of action of AZD0780, a small molecule inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9), and contrasts it with the established mechanism of PCSK9-targeting monoclonal antibodies.
Executive Summary
This compound represents a paradigm shift in the therapeutic inhibition of PCSK9. Unlike monoclonal antibodies that function as direct protein-protein interaction inhibitors, this compound introduces a novel modality by binding to the C-terminal domain of PCSK9 and preventing the lysosomal degradation of the LDL receptor through a distinct allosteric mechanism. This oral small molecule offers a differentiated pharmacological profile compared to the injectable monoclonal antibody therapies, heralding a new wave of innovation in lipid-lowering treatments.
The Novel Mechanism of this compound: Beyond Direct Interaction Blockade
The core novelty of this compound lies in its unique binding site and subsequent mechanism of action. It is a first-in-class oral, small molecule that has been shown to bind to a novel, functional pocket on the C-terminal domain (CTD) of PCSK9.[1] This interaction does not physically block the binding of PCSK9 to the Low-Density Lipoprotein Receptor (LDLR).[1]
Instead, the binding of this compound to the CTD of PCSK9 is thought to induce a conformational change that interferes with the subsequent trafficking of the PCSK9-LDLR complex to the lysosome for degradation. By preventing this lysosomal degradation, the LDL receptor is able to recycle back to the surface of hepatocytes, leading to an increased clearance of LDL-cholesterol (LDL-C) from the circulation. This allosteric modulation of PCSK9 function is a clear departure from the direct competitive inhibition of the PCSK9-LDLR interaction employed by monoclonal antibodies.
Monoclonal Antibodies: The Established Approach of Direct Inhibition
The approved monoclonal antibodies targeting PCSK9, such as alirocumab (B1149425) and evolocumab, are large biologic molecules administered via subcutaneous injection. Their mechanism is well-characterized and involves direct binding to the catalytic domain of circulating PCSK9. This binding physically obstructs the interaction between PCSK9 and the LDLR.
By forming a complex with PCSK9 in the plasma, these antibodies neutralize its activity, preventing it from binding to the LDLR on hepatocytes. This, in turn, prevents the PCSK9-mediated internalization and degradation of the LDLR, allowing the receptor to be recycled to the cell surface and continue clearing LDL-C from the blood.
Comparative Data Presentation
The following tables summarize the key characteristics and clinical trial data for this compound and representative PCSK9 monoclonal antibodies.
Table 1: Mechanistic and Pharmacokinetic Comparison
| Feature | This compound | PCSK9 Monoclonal Antibodies (e.g., Alirocumab, Evolocumab) |
| Modality | Small Molecule | Monoclonal Antibody (Biologic) |
| Administration | Oral | Subcutaneous Injection |
| Target Binding Site | C-terminal domain of PCSK9 | Catalytic domain of PCSK9 |
| Mechanism of Action | Inhibition of lysosomal trafficking of PCSK9-LDLR complex | Direct inhibition of PCSK9-LDLR protein-protein interaction |
Table 2: Clinical Efficacy in LDL-C Reduction (Data from Clinical Trials)
| Drug | Trial | Dosage | LDL-C Reduction (Placebo-Corrected) |
| This compound | Phase I | 30 mg daily (+ Rosuvastatin) | 52%[2][3] |
| PURSUIT (Phase IIb) | 1 mg daily | 35.3%[4] | |
| PURSUIT (Phase IIb) | 3 mg daily | 37.9%[4] | |
| PURSUIT (Phase IIb) | 10 mg daily | 45.2%[4] | |
| PURSUIT (Phase IIb) | 30 mg daily | 50.7%[4][5][6][7] | |
| Alirocumab | Meta-analysis | 75/150 mg every 2 weeks | 37.26% to 56.62% (depending on baseline LDL-C)[8] |
| Evolocumab | Meta-analysis | 140 mg every 2 weeks or 420 mg monthly | 37.55% to 68.10% (depending on baseline LDL-C)[8] |
| Real-world data | 140 mg every 2 weeks | ~49.8%[9] |
Experimental Protocols
Detailed, proprietary protocols for the specific assays used in the development of this compound are not publicly available. However, the following sections describe the principles and general methodologies for key experiments cited in the evaluation of PCSK9 inhibitors.
PCSK9-LDLR Binding Assay (In Vitro)
This assay is crucial for determining if a compound directly inhibits the interaction between PCSK9 and the LDLR. A common format is a solid-phase ELISA-based assay.
-
Principle: Recombinant LDLR protein is immobilized on a microplate. Recombinant, tagged PCSK9 is then added, with or without the test compound (e.g., a monoclonal antibody). The amount of PCSK9 that binds to the immobilized LDLR is then quantified using an antibody against the tag on PCSK9, which is conjugated to a detection enzyme (e.g., horseradish peroxidase). A reduction in the signal in the presence of the test compound indicates inhibition of the interaction.
-
General Protocol:
-
Coat a 96-well microplate with recombinant LDLR-AB domain and incubate overnight.
-
Wash the plate to remove unbound LDLR.
-
Block the plate to prevent non-specific binding.
-
Add recombinant His-tagged PCSK9, either alone or pre-incubated with the test inhibitor (e.g., a monoclonal antibody), to the wells. Incubate for 2 hours.
-
Wash the plate to remove unbound PCSK9.
-
Add a biotinylated anti-His-tag monoclonal antibody and incubate for 1 hour.
-
Wash the plate and add HRP-conjugated streptavidin. Incubate for 1 hour.
-
Wash the plate and add a chromogenic HRP substrate.
-
Measure the absorbance at the appropriate wavelength to quantify the amount of bound PCSK9. A lower absorbance in the presence of an inhibitor indicates a disruption of the PCSK9-LDLR interaction.[10][11][12][13]
-
Cellular LDL Uptake Assay
This functional cell-based assay measures the ability of a compound to modulate the uptake of LDL by liver cells in the presence of PCSK9.
-
Principle: Liver-derived cells, such as HepG2 cells, are incubated with fluorescently labeled LDL. The amount of LDL taken up by the cells can be quantified by measuring the fluorescence. The addition of recombinant PCSK9 to the cells will decrease LDL uptake by promoting LDLR degradation. A successful inhibitor will reverse this PCSK9-mediated decrease in LDL uptake.
-
General Protocol:
-
Seed HepG2 cells in a multi-well plate and allow them to adhere.
-
Treat the cells with the test compound (e.g., this compound) in the presence of a fixed concentration of recombinant PCSK9. Include controls with no PCSK9, PCSK9 alone, and a known inhibitor. Incubate for a period to allow for effects on LDLR trafficking (e.g., 16 hours).
-
Add fluorescently labeled LDL (e.g., DiI-LDL) to the cells and incubate for a shorter period (e.g., 4 hours) to allow for uptake.
-
Wash the cells to remove any unbound fluorescent LDL.
-
Quantify the cellular fluorescence using a fluorescence plate reader or high-content imaging system. An increase in fluorescence in the presence of the test compound (relative to the PCSK9-only control) indicates a restoration of LDL uptake.[14][15]
-
Visualizing the Mechanisms of Action
The following diagrams illustrate the distinct signaling pathways and mechanisms of this compound and monoclonal antibodies.
Caption: Mechanism of this compound action.
Caption: Mechanism of monoclonal antibody action.
Caption: General workflow for an LDL uptake assay.
Conclusion
The emergence of this compound marks a significant advancement in the field of lipid-lowering therapies. Its novel mechanism of action, centered on the allosteric modulation of PCSK9 and the inhibition of LDLR lysosomal trafficking, distinguishes it fundamentally from the direct protein-protein interaction blockade of monoclonal antibodies. This technical overview provides the foundational knowledge for researchers and clinicians to appreciate the innovative approach of this compound and its potential to address the unmet needs of patients with hypercholesterolemia. The oral route of administration further positions this compound as a potentially more convenient and accessible therapeutic option.
References
- 1. This compound - an oral PCSK9 inhibitor with a novel mode of action for the treatment of cardiovascular disease - American Chemical Society [acs.digitellinc.com]
- 2. dicardiology.com [dicardiology.com]
- 3. fiercebiotech.com [fiercebiotech.com]
- 4. An Oral PCSK9 Inhibitor for Treatment of Hypercholesterolemia: The PURSUIT Randomized Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a novel oral PCSK9 inhibitor, demonstrated significant LDL cholesterol (LDL-C) reduction in PURSUIT Phase IIb trial [astrazeneca.com]
- 6. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 7. pharmacytimes.com [pharmacytimes.com]
- 8. Effects of Alirocumab and Evolocumab on Cardiovascular Mortality and LDL-C: Stratified According to the Baseline LDL-C Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Real-World Data on Comparison of Lipid-Lowering Effects between Alirocumab and Evolocumab in Patients with Hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. resources.novusbio.com [resources.novusbio.com]
- 11. PCSK9-LDLR in vitro Binding Assay Kit - Creative BioMart [creativebiomart.net]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for AZD0780 in vitro LDL Uptake Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD0780 is an orally administered small molecule inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9), a key regulator of low-density lipoprotein (LDL) cholesterol metabolism.[1][2][3][4][5][6][7] Elevated levels of LDL cholesterol are a major risk factor for cardiovascular disease.[8] PCSK9 functions by binding to the LDL receptor (LDLR) on the surface of hepatocytes, leading to the degradation of the LDLR and a subsequent reduction in the clearance of LDL cholesterol from the bloodstream.[8][9] this compound presents a novel mechanism of action by stabilizing the C-terminal domain of PCSK9, particularly at endosomal pH. This stabilization inhibits the lysosomal trafficking of the PCSK9-LDLR complex, thereby preventing the degradation of the LDLR and promoting its recycling to the cell surface, which in turn enhances LDL uptake.[1]
These application notes provide a detailed protocol for an in vitro assay to quantify the effect of this compound on LDL uptake in a human liver cell line, offering a robust method to evaluate its efficacy.
Signaling Pathway of PCSK9 and Mechanism of Action of this compound
The diagram below illustrates the signaling pathway of PCSK9-mediated LDLR degradation and the proposed mechanism of action for this compound. Under normal physiological conditions, circulating PCSK9 binds to the LDLR on the hepatocyte surface. The PCSK9-LDLR complex is then internalized via endocytosis. In the acidic environment of the endosome, PCSK9 directs the complex to the lysosome for degradation, preventing the LDLR from recycling back to the cell surface. This leads to a reduced number of LDLRs and consequently, decreased clearance of LDL cholesterol. This compound intervenes in this process by stabilizing the C-terminal domain of PCSK9 within the endosome, which disrupts the trafficking of the PCSK9-LDLR complex to the lysosome and promotes the recycling of the LDLR to the cell surface, thus enhancing LDL uptake.
References
- 1. AZD-0780 lowers LDL-C plasma levels by stabilizing the PCSK9 C-terminal domain | BioWorld [bioworld.com]
- 2. This compound, a novel oral PCSK9 inhibitor, demonstrated significant LDL cholesterol (LDL-C) reduction in PURSUIT Phase IIb trial [astrazeneca.com]
- 3. pharmacytimes.com [pharmacytimes.com]
- 4. researchgate.net [researchgate.net]
- 5. hcplive.com [hcplive.com]
- 6. dicardiology.com [dicardiology.com]
- 7. AstraZeneca Touts Early-Stage Results for Oral PCSK9 Inhibitor - BioSpace [biospace.com]
- 8. Naturally Occurring PCSK9 Inhibitors: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Utilizing Recombinant PCSK9 in Preclinical Research with AZD0780
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD0780 is an orally active, small molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) developed for the treatment of hypercholesterolemia and cardiovascular disease.[1][2] Unlike monoclonal antibodies that block the interaction between PCSK9 and the Low-Density Lipoprotein Receptor (LDLR), this compound exhibits a novel mechanism of action.[3] It binds to a distinct pocket on the C-terminal domain (CTD) of PCSK9.[1][3] This interaction stabilizes the PCSK9 CTD, particularly at endosomal pH, which in turn inhibits the lysosomal trafficking of the PCSK9-LDLR complex and prevents the subsequent degradation of the LDLR.[1][4] Consequently, more LDLRs are recycled to the cell surface, leading to increased clearance of LDL-cholesterol (LDL-C) from the circulation.[3][5]
These application notes provide detailed protocols for in vitro experiments utilizing recombinant human PCSK9 to characterize the activity of this compound and similar small molecules.
Data Presentation
Table 1: Preclinical Pharmacokinetic and Pharmacodynamic Profile of this compound
| Parameter | Value | Species/System | Reference |
| Binding Affinity (Kd) | 2.3 nM | Human PCSK9 | [1] |
| Binding Affinity (Kd) | <200 nM | Human PCSK9 | [4] |
| Clearance | 1.3 µL/min/µg | Human Microsomes | [1] |
| Plasma Protein Binding | 26% | Human Plasma | [1] |
| Plasma Protein Binding | 25% | Mouse Plasma | [1] |
| Oral Bioavailability | 63.5% | C57BL/6 Mice | [1] |
| Intravenous Half-life | 2.6 hours | C57BL/6 Mice | [1] |
| Oral Half-life | 2.9 hours | C57BL/6 Mice | [1] |
| In Vivo Efficacy | Decreased LDL-C | Human PCSK9 Knock-in Mouse Model (15 mg/kg, twice-daily) | [1] |
Table 2: Clinical Efficacy of this compound in Lowering LDL-C
| Trial Phase | Dosage | LDL-C Reduction | Patient Population | Reference |
| Phase I | 30 mg or 60 mg (monotherapy) | 30% and 38% respectively | Treatment-naive with hypercholesterolemia | [6] |
| Phase I | Not specified (with rosuvastatin) | 52% (78% from baseline) | Treatment-naive with hypercholesterolemia | [7] |
| Phase IIb (PURSUIT) | 30 mg daily (with statin) | 50.7% | Patients with dyslipidemia | [8][9][10] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: PCSK9 signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for the cell-based LDL uptake assay.
Experimental Protocols
Protocol 1: Cell-Based LDL Uptake Assay
This functional assay measures the ability of this compound to rescue the recombinant PCSK9-mediated reduction of LDL uptake in a relevant cell line, such as human hepatoma HepG2 cells.[1][11]
Materials:
-
HepG2 cells (ATCC® HB-8065™)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Serum-free DMEM
-
Recombinant Human PCSK9 (a gain-of-function mutant like D374Y can enhance the assay window)[11]
-
This compound
-
Fluorescently labeled LDL (e.g., DiI-LDL or Bodipy FL LDL)
-
Phosphate-Buffered Saline (PBS)
-
96-well black, clear-bottom tissue culture plates
-
Vehicle control (e.g., DMSO)
-
Fluorescence plate reader or microscope
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay (e.g., 2 x 10^5 cells/mL).[11] Incubate overnight at 37°C with 5% CO₂.[12]
-
Compound Preparation: Prepare serial dilutions of this compound in serum-free DMEM. A suggested concentration range is 0.1 nM to 10 µM.[11]
-
Treatment:
-
Gently aspirate the culture medium from the cells.
-
Add the prepared this compound dilutions to the respective wells.
-
Add a pre-determined concentration of recombinant PCSK9 to all wells except the "cells alone" control. The concentration of PCSK9 should be optimized to cause a significant, but not complete, reduction in LDL uptake.[12]
-
Include appropriate controls:
-
-
Incubation: Incubate the plate for 4-6 hours at 37°C.[12]
-
LDL Uptake: Add fluorescently labeled LDL to each well at a final concentration of approximately 10 µg/mL and incubate for an additional 2-4 hours at 37°C.[12][13]
-
Washing: Gently wash the cells three times with PBS to remove any unbound fluorescent LDL.[12]
-
Quantification: Measure the fluorescence intensity using a fluorescence plate reader at the appropriate excitation/emission wavelengths (e.g., ~549/565 nm for DiI-LDL).[11]
-
Data Analysis:
-
Subtract the background fluorescence from wells with no cells.
-
Normalize the data by setting the fluorescence of the negative control (cells + vehicle) to 100% and the positive control (cells + PCSK9 + vehicle) to 0%.
-
Plot the percentage of LDL uptake against the log concentration of this compound and fit the data to a dose-response curve to determine the EC₅₀ value.
-
Protocol 2: PCSK9-LDLR Complex Trafficking Assay (Immunofluorescence)
This assay visually assesses the ability of this compound to prevent the trafficking of the PCSK9-LDLR complex to lysosomes.
Materials:
-
HepG2 cells
-
Recombinant Human PCSK9 (His-tagged)
-
This compound
-
Primary antibodies: anti-His tag antibody, anti-LDLR antibody, anti-LAMP1 antibody (lysosomal marker)
-
Fluorescently-conjugated secondary antibodies (e.g., Alexa Fluor 488, Alexa Fluor 594, Alexa Fluor 647)
-
DAPI (for nuclear staining)
-
Paraformaldehyde (4%) for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Confocal microscope
Procedure:
-
Cell Culture and Treatment: Seed HepG2 cells on glass coverslips in a 24-well plate. The following day, treat the cells with serum-free media containing this compound or vehicle for 1 hour. Then, add His-tagged recombinant PCSK9 and incubate for an additional 3-4 hours.
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize with permeabilization buffer for 10 minutes.
-
-
Immunostaining:
-
Wash three times with PBS.
-
Block with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies (e.g., rabbit anti-His, mouse anti-LDLR, goat anti-LAMP1) diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with corresponding fluorescently-conjugated secondary antibodies for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Mount coverslips on slides using a mounting medium containing DAPI.
-
-
Imaging and Analysis:
-
Visualize the cells using a confocal microscope.
-
Capture images of the different fluorescent channels.
-
Analyze the co-localization of PCSK9 (His-tag), LDLR, and the lysosomal marker LAMP1. In the presence of PCSK9 alone, significant co-localization of all three markers is expected. In the presence of this compound, the co-localization of PCSK9 and LDLR with LAMP1 should be reduced, indicating inhibition of trafficking to the lysosome.
-
Conclusion
The provided protocols offer a robust framework for the in vitro characterization of this compound and other small molecule inhibitors of PCSK9 that act via a similar mechanism. The cell-based LDL uptake assay provides critical functional data on the compound's potency in a biologically relevant setting.[12] The immunofluorescence-based trafficking assay offers a more mechanistic insight into how these compounds prevent LDLR degradation. Together, these experiments, utilizing recombinant PCSK9, will enable a thorough evaluation of novel PCSK9 inhibitors in the drug discovery and development pipeline.
References
- 1. AZD-0780 lowers LDL-C plasma levels by stabilizing the PCSK9 C-terminal domain | BioWorld [bioworld.com]
- 2. AZD-0780 by AstraZeneca for Cardiovascular Disease: Likelihood of Approval [pharmaceutical-technology.com]
- 3. This compound - an oral PCSK9 inhibitor with a novel mode of action for the treatment of cardiovascular disease - American Chemical Society [acs.digitellinc.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. hcplive.com [hcplive.com]
- 7. AstraZeneca's PCSK9 inhibitor lowers cholesterol in phase 1 trial, rivaling Merck [synapse.patsnap.com]
- 8. fiercebiotech.com [fiercebiotech.com]
- 9. pharmacytimes.com [pharmacytimes.com]
- 10. This compound, a novel oral PCSK9 inhibitor, demonstrated significant LDL cholesterol (LDL-C) reduction in PURSUIT Phase IIb trial [astrazeneca.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. LDL Cholesterol Uptake Assay Using Live Cell Imaging Analysis with Cell Health Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Measuring the Activity of AZD0780: A Guide for the Research Professional
For Immediate Release
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals engaged in the study of AZD0780, a novel, orally active small molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9).[1][2][3][4][5][6] this compound is under development for the treatment of hypercholesterolemia.[1][4]
This compound presents a unique mechanism of action. Unlike monoclonal antibodies that block the interaction between PCSK9 and the Low-Density Lipoprotein Receptor (LDLR), this compound binds to a distinct pocket on the C-terminal domain of PCSK9.[7][8][9] This binding stabilizes the PCSK9 C-terminal domain at endosomal pH, which in turn inhibits the lysosomal trafficking of the PCSK9-LDLR complex. The ultimate result is the prevention of PCSK9-induced degradation of the LDLR, leading to increased recycling of the receptor to the cell surface and enhanced clearance of LDL-cholesterol (LDL-C) from the circulation.[7][9]
These application notes provide a suite of biochemical and cell-based assays to quantify the activity of this compound in a laboratory setting, reflecting its unique mode of action.
Signaling Pathway and Mechanism of Action
The diagram below illustrates the PCSK9-mediated degradation of the LDLR and the point of intervention for this compound.
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound based on preclinical and clinical findings.
Table 1: Preclinical Activity of this compound
| Parameter | Value | Species/System | Reference |
| Binding Affinity (Kd) | <200 nM | Human PCSK9 | [9] |
| Binding Affinity (KD) | 2.3 nM | Human PCSK9 | [7] |
| Oral Bioavailability | 63.5% | C57BL/6 Mice | [7] |
| Effect on LDL-C Uptake | Increased | HepG2 cells | [7] |
Table 2: Clinical Efficacy of this compound (Phase I Trial)
| Treatment Group | LDL-C Reduction (vs. baseline) | Population | Reference |
| This compound 30 mg (monotherapy) | 30% | Treatment-naive with hypercholesterolemia | |
| This compound 60 mg (monotherapy) | 38% | Treatment-naive with hypercholesterolemia | |
| This compound 30 mg + Rosuvastatin 20 mg | ~78% | Treatment-naive with hypercholesterolemia | [5][10] |
| This compound + Rosuvastatin (vs. Statin alone) | 52% | Treatment-naive with hypercholesterolemia | [4][5][10] |
Table 3: Clinical Efficacy of this compound (PURSUIT Phase IIb Trial)
| Treatment Group (on top of statin therapy) | LDL-C Reduction (placebo-corrected) | Timepoint | Reference |
| This compound 30 mg | 50.7% | 12 weeks | [1][2][11] |
Experimental Protocols
The following protocols provide detailed methodologies for assessing the activity of this compound.
Protocol 1: In Vitro LDL-C Uptake Assay
This cellular assay is a primary functional readout of this compound's efficacy in preventing PCSK9-mediated LDLR degradation, resulting in increased LDL-C uptake.
Materials:
-
HepG2 cells (or other suitable liver cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Sterol-depletion medium (e.g., DMEM with 5% lipoprotein-deficient serum)
-
Recombinant human PCSK9 (rhPCSK9)
-
This compound (solubilized in DMSO)
-
Fluorescently-labeled LDL (e.g., DyLight™ 550-LDL)
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
96-well black, clear-bottom tissue culture plates
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well black, clear-bottom plate at a density that will result in 70-80% confluency at the time of the assay. Incubate for 24 hours at 37°C, 5% CO2.
-
Sterol Depletion: To upregulate LDLR expression, aspirate the growth medium and replace it with pre-warmed sterol-depletion medium. Incubate for 16-24 hours.
-
Treatment:
-
Prepare serial dilutions of this compound in sterol-depletion medium.
-
Prepare a solution of rhPCSK9 in sterol-depletion medium (a typical concentration is 10 µg/mL).
-
Aspirate the medium from the cells and add the treatment solutions:
-
Vehicle control (medium with DMSO)
-
rhPCSK9 alone
-
This compound at various concentrations + rhPCSK9
-
This compound alone (at the highest concentration)
-
-
Incubate for 1-2 hours at 37°C.
-
-
LDL Uptake: Add fluorescently-labeled LDL to each well to a final concentration of 5-10 µg/mL.
-
Incubation: Incubate the plate for 4 hours at 37°C to allow for LDL uptake.
-
Wash and Fix:
-
Aspirate the medium containing the labeled LDL.
-
Gently wash the cells three times with cold PBS.
-
Add fixative and incubate for 15 minutes at room temperature.
-
Wash three times with PBS.
-
-
Quantification:
-
Microscopy: Acquire images using a fluorescence microscope. The uptake of LDL will be visible as fluorescent puncta within the cells.
-
Plate Reader: Measure the fluorescence intensity of each well using a plate reader with appropriate excitation/emission filters (e.g., Ex/Em = 550/575 nm for DyLight™ 550).
-
-
Data Analysis: Normalize the fluorescence intensity to cell number (e.g., using a nuclear stain like DAPI or a protein assay). Calculate the percentage increase in LDL uptake in this compound-treated cells compared to cells treated with rhPCSK9 alone.
Protocol 2: Western Blot Analysis of LDLR Protein Levels
This protocol directly assesses the ability of this compound to prevent the PCSK9-induced degradation of the LDLR protein.
Materials:
-
Treated cells from a parallel experiment to Protocol 1
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-LDLR, Mouse anti-β-actin (or other loading control)
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment (as described in Protocol 1, step 3), wash cells with cold PBS and lyse them directly in the culture dish with ice-cold lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate the membrane with the primary anti-LDLR antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an anti-β-actin antibody to serve as a loading control.
-
Data Analysis: Perform densitometry analysis to quantify the band intensity of LDLR relative to the loading control. Compare the LDLR levels in this compound-treated cells to the PCSK9-treated control.
Protocol 3: Co-Immunoprecipitation of PCSK9 and LDLR
This assay can be adapted to investigate the trafficking of the PCSK9-LDLR complex. Since this compound does not block the initial binding but affects downstream trafficking, this protocol can be used to assess the presence of the complex in different cellular compartments (e.g., endosomes vs. lysosomes) by using fractionated cell lysates.
Materials:
-
Treated cells
-
Co-IP lysis buffer (non-denaturing)
-
Antibody for immunoprecipitation (e.g., anti-LDLR or anti-PCSK9)
-
Protein A/G agarose (B213101) beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blot reagents (as in Protocol 2)
Procedure:
-
Cell Lysis: Lyse treated cells in a non-denaturing co-IP lysis buffer.
-
Pre-clearing: Pre-clear the lysate by incubating with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with the immunoprecipitating antibody (e.g., anti-LDLR) overnight at 4°C.
-
Capture: Add protein A/G beads to capture the antibody-protein complexes. Incubate for 2-4 hours.
-
Washing: Pellet the beads and wash them several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads using an elution buffer or by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting, probing for the co-immunoprecipitated protein (e.g., PCSK9). The input lysate should also be run as a control.
By implementing these protocols, researchers can robustly characterize the activity of this compound and similar molecules that modulate the PCSK9 pathway through novel mechanisms.
References
- 1. pure.uva.nl [pure.uva.nl]
- 2. LDL Cholesterol Uptake Assay Using Live Cell Imaging Analysis with Cell Health Monitoring [jove.com]
- 3. High Content Analysis (HCA)-based Low-Density Lipoproteins (LDL) Uptake Assay Service - Creative Biolabs [creative-biolabs.com]
- 4. revvity.com [revvity.com]
- 5. benchchem.com [benchchem.com]
- 6. scispace.com [scispace.com]
- 7. revvity.com [revvity.com]
- 8. caymanchem.com [caymanchem.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Research Portal [scholarship.miami.edu]
- 11. benchchem.com [benchchem.com]
Designing In Vivo Studies with AZD0780 in Mouse Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for designing and conducting preclinical in vivo studies in mouse models to evaluate the efficacy and safety of AZD0780, a novel, orally bioavailable small-molecule inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9). This compound offers a promising therapeutic approach for managing hypercholesterolemia by preventing PCSK9-mediated degradation of the low-density lipoprotein receptor (LDLR). This document outlines detailed protocols for efficacy and toxicology studies, including animal model selection, drug formulation and administration, and endpoint analysis. Additionally, it includes diagrams of the relevant signaling pathway and experimental workflows to facilitate study design and execution.
Introduction to this compound
This compound is an investigational small molecule that inhibits PCSK9, a key regulator of cholesterol homeostasis.[1][2][3] Unlike monoclonal antibodies that block the PCSK9-LDLR interaction, this compound binds to a novel pocket on the C-terminal domain of PCSK9.[1][4] This binding stabilizes the PCSK9 C-terminal domain at endosomal pH, which in turn inhibits the lysosomal trafficking of the PCSK9-LDLR complex and prevents the degradation of the LDLR.[4] The increased recycling of LDLR to the hepatocyte surface enhances the clearance of LDL cholesterol (LDL-C) from the circulation, thereby lowering plasma LDL-C levels.[4][5]
Preclinical studies in a human PCSK9 knock-in hypercholesterolemic mouse model have demonstrated the efficacy of oral this compound in reducing plasma LDL-C levels.[4] Furthermore, Phase I and IIb clinical trials have shown significant LDL-C reductions in patients with hypercholesterolemia, both as a monotherapy and in combination with statins.[6][7][8][9]
Mechanism of Action of this compound
The mechanism of action of this compound centers on the modulation of the PCSK9 pathway, leading to increased LDLR availability and subsequent reduction in circulating LDL-C.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from preclinical and clinical studies.
Table 1: Preclinical Pharmacokinetics of this compound in C57BL/6 Mice [4]
| Parameter | Value |
| Oral Bioavailability | 63.5% |
| Intravenous Half-life | 2.6 hours |
| Oral Half-life | 2.9 hours |
| Plasma Protein Binding (Mouse) | 25% |
Table 2: Preclinical Efficacy of this compound in a Human PCSK9 Knock-in Hypercholesterolemic Mouse Model [4]
| Treatment | Dose | Effect on Plasma LDL-C |
| Oral this compound | 15 mg/kg (twice-daily) | Decreased |
Table 3: Clinical Efficacy of this compound in Patients with Hypercholesterolemia
| Study Phase | Treatment | Dose | LDL-C Reduction | Reference |
| Phase I | This compound Monotherapy | 30 mg | 30% | [8][10] |
| Phase I | This compound Monotherapy | 60 mg | 38% | [10] |
| Phase I | This compound + Rosuvastatin (20 mg) | 30 mg | 52% (total 78% from baseline) | [2][3][8][10] |
| Phase IIb (PURSUIT Trial) | This compound + Statin | 30 mg | 50.7% | [6][7][9] |
Experimental Protocols
Animal Model Selection
The recommended animal model for efficacy studies is the human PCSK9 knock-in (hPCSK9-KI) mouse .[4][11] This model expresses human PCSK9, making it highly relevant for testing a human-targeted therapy. These mice exhibit a hypercholesterolemic phenotype, providing a suitable baseline for evaluating LDL-C lowering agents.[11] For general toxicology and pharmacokinetic studies, standard inbred mouse strains such as C57BL/6 can be utilized.[4]
This compound Formulation and Administration
Vehicle Formulation: A common vehicle for oral administration of small molecules in mice is a suspension in 0.5% (w/v) methylcellulose (B11928114) or carboxymethylcellulose with 0.1% (v/v) Tween 80 in sterile water. The formulation should be prepared fresh daily and stirred continuously during dosing to ensure homogeneity.
Administration Route: For oral administration, gavage is the preferred method to ensure accurate dosing.
Protocol for Oral Gavage:
-
Animal Restraint: Gently restrain the mouse by the scruff of the neck to immobilize the head.
-
Gavage Needle Measurement: Measure the appropriate length for gavage needle insertion by holding the needle alongside the mouse, with the tip at the mouth and the end at the last rib. Mark the needle at the level of the mouth.
-
Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The mouse should swallow the needle. Do not force the needle.
-
Dose Administration: Once the needle is in the esophagus, administer the calculated volume of the this compound suspension slowly.
-
Needle Removal: Gently remove the needle in the same line of insertion.
-
Monitoring: Observe the mouse for a few minutes post-administration for any signs of distress.
Efficacy Study in hPCSK9-KI Mice
This protocol is designed to assess the dose-dependent efficacy of this compound in lowering plasma LDL-C.
References
- 1. animalcare.ubc.ca [animalcare.ubc.ca]
- 2. Assessing Whole-Body Lipid-Handling Capacity in Mice [jove.com]
- 3. researchgate.net [researchgate.net]
- 4. research.fsu.edu [research.fsu.edu]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. In vivo genome and base editing of a human PCSK9 knock-in hypercholesterolemic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 9. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]
- 10. research.sdsu.edu [research.sdsu.edu]
- 11. In Vivo Toxicology Service (Mouse, Rat) - Altogen Labs [altogenlabs.com]
Application Notes and Protocols for AZD0780: An Oral PCSK9 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the experimental use of AZD0780, a potent and orally active small-molecule inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9). The following sections detail its solubility and stability, mechanism of action, and protocols for both in vitro and in vivo studies.
Solubility of this compound
Proper dissolution of this compound is critical for accurate and reproducible experimental results. The solubility of this compound in common laboratory solvents is summarized below. It is important to note that for aqueous-based solutions, the use of co-solvents is necessary due to the compound's low aqueous solubility.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Concentration (mM) | Notes |
| Dimethyl Sulfoxide (DMSO) | 83 - 247.5 mg/mL | 200.28 - 597.23 mM | Sonication is recommended to aid dissolution. Use fresh, anhydrous DMSO as it is hygroscopic and absorbed moisture can reduce solubility. |
| Ethanol | 7 mg/mL | 16.89 mM | - |
| Water | Insoluble | - | - |
Table 2: Formulations for In Vivo Oral Administration
| Formulation Components | Solubility | Concentration (mM) | Notes |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | ≥ 6.03 mM | Prepare a clear stock solution in DMSO first, then add the other solvents sequentially. Heating and/or sonication can aid dissolution if precipitation occurs.[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | ≥ 6.03 mM | Prepare a clear stock solution in DMSO first, then add the SBE-β-CD solution.[1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | ≥ 6.03 mM | Prepare a clear stock solution in DMSO first, then add the corn oil.[1] |
| 0.5% (w/v) Carboxymethylcellulose sodium (CMC-Na) in water | ≥ 5 mg/mL | ≥ 12.06 mM | Forms a homogeneous suspension suitable for oral gavage. |
Stability and Storage of this compound
The stability of this compound is crucial for maintaining its biological activity throughout the course of an experiment.
Table 3: Stability and Storage Recommendations
| Form | Storage Temperature | Stability Period | Notes |
| Solid Powder | -20°C | 3 years | Store in a dry, dark place. |
| Stock Solution in DMSO | -80°C | 1 year | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | 1 month | For shorter-term storage. | |
| In Vivo Working Solution | Prepare Fresh | Use on the same day | It is recommended to prepare fresh working solutions for animal dosing.[1] |
Note on Aqueous Stability: There is limited publicly available data on the stability of this compound in aqueous buffers or cell culture media over extended periods. It is recommended that researchers perform their own stability assessments in the specific media and conditions of their experiments, especially for multi-day assays. A general approach to assess stability would involve incubating this compound in the desired medium at 37°C and quantifying its concentration at various time points using a suitable analytical method like HPLC.
Mechanism of Action
This compound is a novel PCSK9 inhibitor with a unique mechanism of action. Unlike monoclonal antibodies that block the interaction between PCSK9 and the Low-Density Lipoprotein Receptor (LDLR), this compound binds to a distinct pocket on the C-terminal domain of PCSK9.[2][3] This binding does not prevent the initial association of PCSK9 with the LDLR. Instead, it inhibits the subsequent lysosomal trafficking of the PCSK9-LDLR complex.[1][4] By preventing the degradation of the LDLR in the lysosome, this compound allows for the recycling of the LDLR back to the cell surface, leading to increased clearance of LDL-cholesterol (LDL-C) from the circulation.[4]
Mechanism of action of this compound.
Experimental Protocols
In Vitro Protocol: LDL Uptake Assay in HepG2 Cells
This protocol describes how to assess the ability of this compound to rescue PCSK9-mediated reduction of LDL uptake in the human hepatoma cell line, HepG2.[4]
Materials:
-
HepG2 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free cell culture medium
-
Recombinant human PCSK9
-
Fluorescently labeled LDL (e.g., DiI-LDL)
-
This compound
-
DMSO (for stock solution)
-
Phosphate-buffered saline (PBS)
-
96-well, black, clear-bottom plates
-
Fluorescence plate reader or microscope
Procedure:
-
Cell Seeding:
-
Culture HepG2 cells in standard culture medium.
-
Seed cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer after 24 hours.
-
Incubate at 37°C in a 5% CO₂ incubator.
-
-
Compound and PCSK9 Treatment:
-
After 24 hours, aspirate the culture medium and wash the cells once with PBS.
-
Replace the medium with serum-free medium.
-
Prepare working solutions of this compound by diluting a DMSO stock solution in serum-free medium to the desired final concentrations. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.1%).
-
Add the this compound working solutions to the appropriate wells.
-
Add recombinant human PCSK9 to the wells to a final concentration known to induce LDLR degradation (e.g., 10 µg/mL).
-
Include appropriate controls: vehicle control (DMSO), PCSK9 only, and a positive control inhibitor if available.
-
Incubate for 16-24 hours at 37°C in a 5% CO₂ incubator.
-
-
LDL Uptake:
-
After the incubation period, aspirate the medium.
-
Add serum-free medium containing fluorescently labeled LDL to each well.
-
Incubate for 4 hours at 37°C in a 5% CO₂ incubator to allow for LDL uptake.
-
-
Quantification:
-
Aspirate the medium and wash the cells with PBS to remove unbound fluorescent LDL.
-
Add PBS to each well for reading.
-
Measure the fluorescence intensity using a fluorescence plate reader at the appropriate excitation/emission wavelengths for the fluorescent label.
-
Alternatively, visualize and quantify fluorescence using a fluorescence microscope.
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Normalize the data to the vehicle control (100% LDL uptake) and the PCSK9-only control (inhibited LDL uptake).
-
Plot the concentration-response curve for this compound to determine its EC₅₀.
-
In vitro LDL uptake assay workflow.
In Vivo Protocol: Oral Administration in a Hypercholesterolemic Mouse Model
This protocol provides a general framework for evaluating the efficacy of this compound in a human PCSK9 knock-in hypercholesterolemic mouse model.[4]
Materials:
-
Human PCSK9 knock-in hypercholesterolemic mice
-
This compound
-
Vehicle for oral gavage (e.g., 0.5% CMC-Na in water or one of the formulations from Table 2)
-
Oral gavage needles
-
Blood collection supplies (e.g., micro-hematocrit tubes)
-
Anesthetic for blood collection (if required)
-
Centrifuge for plasma separation
-
ELISA kits for LDL-C measurement
Procedure:
-
Acclimatization:
-
Acclimate the mice to the housing conditions for at least one week prior to the start of the study.
-
Provide ad libitum access to food and water.
-
-
Formulation Preparation:
-
Prepare the this compound formulation for oral administration at the desired concentration (e.g., for a 15 mg/kg dose).
-
Ensure the formulation is homogeneous (a well-mixed suspension or a clear solution).
-
-
Dosing:
-
Randomize mice into treatment and vehicle control groups.
-
Administer this compound or vehicle by oral gavage. A reported effective dosing regimen is 15 mg/kg, twice daily.[4]
-
The duration of the study can vary depending on the experimental aims.
-
-
Sample Collection:
-
Collect blood samples at baseline (prior to the first dose) and at specified time points throughout the study (e.g., weekly or at the end of the treatment period).
-
Collect blood via a suitable method (e.g., tail vein, retro-orbital sinus).
-
Process the blood by centrifugation to separate plasma. Store plasma at -80°C until analysis.
-
-
Analysis:
-
Measure LDL-C levels in the plasma samples using a commercially available ELISA kit according to the manufacturer's instructions.
-
Other lipid parameters such as total cholesterol and triglycerides can also be measured.
-
-
Data Analysis:
-
Calculate the percent change in LDL-C from baseline for each animal.
-
Compare the LDL-C levels between the this compound-treated group and the vehicle control group using appropriate statistical methods.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound - an oral PCSK9 inhibitor with a novel mode of action for the treatment of cardiovascular disease - American Chemical Society [acs.digitellinc.com]
- 4. AZD-0780 lowers LDL-C plasma levels by stabilizing the PCSK9 C-terminal domain | BioWorld [bioworld.com]
Application Note: Establishing a Dose-Response Curve for AZD0780 in HepG2 Cells
Introduction
AZD0780 is an orally active, small molecule inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9).[1][2] PCSK9 plays a critical role in cholesterol homeostasis by promoting the degradation of the low-density lipoprotein receptor (LDLR), thereby reducing the clearance of LDL cholesterol (LDL-C) from the circulation.[[“]][4][5][6] Unlike monoclonal antibody-based PCSK9 inhibitors that block the interaction between PCSK9 and LDLR, this compound features a novel mechanism of action.[7][8][9] It binds to the C-terminal domain of PCSK9, which stabilizes the PCSK9-LDLR complex at endosomal pH.[1][8] This action inhibits the lysosomal trafficking of the complex and prevents the degradation of LDLR, leading to increased recycling of the receptor to the cell surface and enhanced clearance of LDL-C.[2][8][9]
Hepatocellular carcinoma (HepG2) cells are a well-established in vitro model for studying lipid metabolism as they express both PCSK9 and LDLR. Studies have demonstrated that treatment of HepG2 cells with this compound results in increased uptake of LDL-C.[8] This application note provides a detailed protocol for establishing a dose-response curve for this compound in HepG2 cells. The described methods will enable researchers to determine the effective concentration range of this compound for modulating LDLR activity and LDL-C uptake.
Materials and Methods
Materials
-
HepG2 cells (ATCC® HB-8065™)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (CAS No. 2455427-91-3)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Recombinant human PCSK9 protein
-
Fluorescently labeled LDL (e.g., DiI-LDL)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
BCA protein assay kit
-
Primary antibodies: anti-LDLR, anti-PCSK9, anti-beta-actin
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescent substrate
-
96-well black, clear-bottom plates
-
Cell culture flasks and plates
Equipment
-
Cell culture incubator (37°C, 5% CO2)
-
Laminar flow hood
-
Inverted microscope
-
Centrifuge
-
Plate reader with fluorescence capabilities
-
Western blot electrophoresis and transfer system
-
Chemiluminescence imaging system
Experimental Protocols
Cell Culture and Maintenance
-
Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells upon reaching 80-90% confluency. For experiments, seed cells at a density of 1 x 10^5 cells/well in 24-well plates or 2 x 10^4 cells/well in 96-well plates and allow them to adhere overnight.
This compound Dose Preparation
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM). Ensure the final DMSO concentration in all wells, including the vehicle control, is ≤ 0.1%.
LDL-C Uptake Assay
-
Seed HepG2 cells in a 96-well black, clear-bottom plate and allow them to attach overnight.
-
Wash the cells with PBS.
-
Starve the cells in serum-free DMEM for 4-6 hours.
-
Treat the cells with varying concentrations of this compound in the presence of a fixed concentration of recombinant human PCSK9 (e.g., 10 µg/mL) for 24 hours. Include a vehicle control (DMSO) and a positive control (cells without PCSK9).
-
Add fluorescently labeled LDL (e.g., DiI-LDL) to each well at a final concentration of 10 µg/mL and incubate for 4 hours at 37°C.
-
Wash the cells three times with cold PBS to remove unbound DiI-LDL.
-
Measure the fluorescence intensity using a plate reader (Excitation/Emission ~554/571 nm for DiI).
-
Normalize the fluorescence intensity to the cell number or protein concentration.
Western Blot Analysis of LDLR and PCSK9 Levels
-
Seed HepG2 cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with different concentrations of this compound for 24 hours.
-
Wash the cells with cold PBS and lyse them using a suitable lysis buffer.
-
Determine the protein concentration of the cell lysates using a BCA protein assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against LDLR, PCSK9, and beta-actin (as a loading control) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Data Presentation
The following tables summarize hypothetical data from the described experiments to illustrate the expected dose-dependent effects of this compound on HepG2 cells.
Table 1: Dose-Response of this compound on LDL-C Uptake in HepG2 Cells
| This compound Concentration (nM) | Mean Fluorescence Intensity (Arbitrary Units) | Standard Deviation | % Increase in LDL-C Uptake (Normalized to Vehicle) |
| 0 (Vehicle Control) | 1500 | 120 | 0% |
| 0.1 | 1850 | 150 | 23.3% |
| 1 | 2500 | 210 | 66.7% |
| 10 | 4200 | 350 | 180.0% |
| 100 | 6800 | 540 | 353.3% |
| 1000 | 7500 | 600 | 400.0% |
| 10000 | 7600 | 610 | 406.7% |
Table 2: Effect of this compound on LDLR and PCSK9 Protein Expression in HepG2 Cells
| This compound Concentration (nM) | Normalized LDLR Protein Level (Fold Change vs. Vehicle) | Normalized PCSK9 Protein Level (Fold Change vs. Vehicle) |
| 0 (Vehicle Control) | 1.0 | 1.0 |
| 1 | 1.5 | 1.1 |
| 10 | 2.8 | 1.0 |
| 100 | 4.5 | 0.9 |
| 1000 | 4.8 | 0.9 |
Visualizations
Caption: Experimental workflow for establishing a dose-response curve of this compound in HepG2 cells.
Caption: Signaling pathway of this compound in preventing PCSK9-mediated LDLR degradation.
Conclusion
This application note provides a comprehensive protocol for determining the dose-response relationship of this compound in HepG2 cells. The described LDL-C uptake assay and Western blot analysis are robust methods to quantify the cellular effects of this compound on its target pathway. The resulting data will be crucial for understanding the potency and mechanism of action of this novel PCSK9 inhibitor in a relevant in vitro model, thereby guiding further preclinical and clinical development. Phase I and IIb clinical trials have already demonstrated a dose-dependent reduction in LDL-C in patients, and these in vitro experiments provide a cellular basis for these observations.[9][10]
References
- 1. trial.medpath.com [trial.medpath.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. consensus.app [consensus.app]
- 4. PCSK9 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. heartcare.sydney [heartcare.sydney]
- 6. my.clevelandclinic.org [my.clevelandclinic.org]
- 7. This compound - an oral PCSK9 inhibitor with a novel mode of action for the treatment of cardiovascular disease - American Chemical Society [acs.digitellinc.com]
- 8. AZD-0780 lowers LDL-C plasma levels by stabilizing the PCSK9 C-terminal domain | BioWorld [bioworld.com]
- 9. m.youtube.com [m.youtube.com]
- 10. An Oral PCSK9 Inhibitor for Treatment of Hypercholesterolemia: The PURSUIT Randomized Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Co-administration of AZD0780 and Statins in In Vitro Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vitro investigation of the co-administration of AZD0780, a novel oral PCSK9 inhibitor, and statins. The synergistic effect of this combination therapy holds significant promise for the management of hypercholesterolemia.
Introduction
This compound is an oral, small-molecule inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9). Unlike monoclonal antibody inhibitors that block the binding of PCSK9 to the low-density lipoprotein receptor (LDLR), this compound has a novel mechanism of action. It binds to the C-terminal domain of PCSK9, stabilizing it at endosomal pH. This action inhibits the lysosomal trafficking of the PCSK9-LDLR complex, thereby preventing PCSK9-induced degradation of the LDLR[1][2]. As a result, more LDLRs are recycled to the cell surface, leading to increased clearance of LDL-cholesterol (LDL-C) from the circulation.
Statins, the cornerstone of cholesterol-lowering therapy, inhibit HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. This leads to an upregulation of LDLR expression. However, statins also increase the expression of PCSK9, which can partially counteract their beneficial effects by promoting LDLR degradation[3][4]. The co-administration of this compound and a statin is hypothesized to have a synergistic effect. While the statin increases the transcription of the LDLR gene, this compound protects the newly synthesized LDLRs from degradation by PCSK9, leading to a more pronounced reduction in LDL-C levels.
Data Presentation
While specific quantitative data from in vitro co-administration studies of this compound and statins are not extensively available in the public domain, clinical trial data strongly support a synergistic or at least additive effect. The following table summarizes key findings from clinical studies involving the co-administration of this compound and rosuvastatin (B1679574). This data can serve as a benchmark for expected outcomes in in vitro models.
| Treatment Group | Dosage | LDL-C Reduction (from baseline) | Study Phase | Reference |
| This compound (monotherapy) | 30 mg daily | ~30% | Phase 1 | [5][6] |
| This compound (monotherapy) | 60 mg daily | ~38% | Phase 1 | [5][6] |
| Rosuvastatin + this compound | 20 mg + 30 mg daily | ~78% (52% reduction on top of rosuvastatin) | Phase 1 | [5][6][7] |
| Statin (standard-of-care) + this compound | Moderate or high-intensity + 30 mg daily | ~50.7% (placebo-corrected) | Phase 2b (PURSUIT) | [8][9][10][11] |
Signaling Pathway
The following diagram illustrates the proposed synergistic mechanism of action for the co-administration of this compound and statins.
Experimental Protocols
The following protocols are designed to assess the in vitro effects of co-administering this compound and a statin (e.g., rosuvastatin) on LDL uptake and LDLR protein expression in a human hepatocyte cell line.
Protocol 1: LDL-C Uptake Assay in HepG2 Cells
This assay measures the ability of HepG2 cells to take up fluorescently labeled LDL from the culture medium, which is a functional measure of LDLR activity.
Materials:
-
Human hepatocellular carcinoma cells (HepG2)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
96-well black, clear-bottom tissue culture plates
-
Fluorescently labeled LDL (e.g., DiI-LDL or Bodipy-LDL)
-
Recombinant human PCSK9 (a gain-of-function mutant such as D374Y is recommended for a robust signal)
-
This compound
-
Rosuvastatin (or other statin)
-
Phosphate-Buffered Saline (PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) as a vehicle control
-
Fluorescence plate reader or high-content imaging system
Procedure:
-
Cell Seeding:
-
Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Seed HepG2 cells into a 96-well black, clear-bottom plate at a density of 4 x 10⁴ cells per well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound and PCSK9 Treatment:
-
After 24 hours, aspirate the culture medium and replace it with serum-free DMEM.
-
Prepare stock solutions of this compound and rosuvastatin in DMSO. Further dilute in serum-free DMEM to desired final concentrations. A typical concentration range to test for a novel small molecule would be from 0.1 nM to 10 µM.
-
Set up the following treatment groups (in triplicate):
-
Vehicle control (DMSO)
-
Rosuvastatin alone
-
Recombinant human PCSK9 + Vehicle
-
Recombinant human PCSK9 + this compound
-
Recombinant human PCSK9 + Rosuvastatin
-
Recombinant human PCSK9 + this compound + Rosuvastatin
-
-
Pre-incubate the cells with the respective compounds for 24 hours. This allows the statin to upregulate LDLR expression.
-
Following the pre-incubation, add recombinant human PCSK9 to the designated wells at a final concentration of 10 µg/mL.
-
Incubate for an additional 4 hours at 37°C.
-
-
LDL Uptake:
-
After the treatment incubation, add fluorescently labeled LDL to all wells at a final concentration of 10 µg/mL.
-
Incubate the plate for 4 hours at 37°C in a 5% CO₂ incubator to allow for LDL uptake.
-
-
Fluorescence Quantification:
-
Carefully aspirate the medium containing the labeled LDL and wash the cells twice with PBS to remove any unbound fluorescent LDL.
-
Add a final volume of 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the chosen dye (e.g., ~549/565 nm for DiI-LDL).
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no cells) from all readings.
-
Normalize the data: Set the average fluorescence of the vehicle control as 100% LDL uptake.
-
Calculate the percentage of LDL uptake for each treatment group relative to the vehicle control.
-
Plot the results and perform statistical analysis (e.g., ANOVA with post-hoc tests) to determine significance.
-
Protocol 2: Western Blot for LDLR Protein Expression
This protocol directly measures the levels of LDLR protein in the cell lysates to corroborate the findings of the LDL uptake assay.
Materials:
-
HepG2 cells
-
6-well tissue culture plates
-
Reagents for cell culture as in Protocol 1
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against LDLR
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Treatment:
-
Seed HepG2 cells in 6-well plates and grow to 80-90% confluency.
-
Treat the cells with the same experimental groups as in Protocol 1 for 24 hours.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer.
-
Collect the cell lysates and centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-LDLR antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Strip the membrane (if necessary) and re-probe for the loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the LDLR band intensity to the corresponding loading control band intensity.
-
Express the results as a fold change relative to the vehicle control.
-
Experimental Workflow
The following diagram outlines the general workflow for the in vitro assessment of this compound and statin co-administration.
References
- 1. AZD-0780 lowers LDL-C plasma levels by stabilizing the PCSK9 C-terminal domain | BioWorld [bioworld.com]
- 2. This compound - an oral PCSK9 inhibitor with a novel mode of action for the treatment of cardiovascular disease - American Chemical Society [acs.digitellinc.com]
- 3. Synergistic Regulation of LDL Receptor Expression by PCSK9 Inhibitors and Statins: A Molecular Review | Current Research in Medical Sciences [pioneerpublisher.com]
- 4. PCSK9 and LDLR degradation: regulatory mechanisms in circulation and in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Oral PCSK9 inhibitor shows promise in phase 1 trial - - PACE-CME [pace-cme.org]
- 7. dicardiology.com [dicardiology.com]
- 8. This compound, a novel oral PCSK9 inhibitor, demonstrated significant LDL cholesterol (LDL-C) reduction in PURSUIT Phase IIb trial [astrazeneca.com]
- 9. fiercebiotech.com [fiercebiotech.com]
- 10. pharmacytimes.com [pharmacytimes.com]
- 11. This compound, a novel oral PCSK9 inhibitor, demonstrated significant LDL cholesterol (LDL-C) reduction in PURSUIT Phase IIb trial [astrazeneca-us.com]
Application Notes and Protocols for Assessing AZD0780's Impact on Protein-Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD0780 is an investigational, orally active, small-molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) intended for the treatment of hypercholesterolemia.[1][2] Unlike monoclonal antibody-based PCSK9 inhibitors that block the direct protein-protein interaction (PPI) between PCSK9 and the Low-Density Lipoprotein Receptor (LDLR), this compound employs a novel mechanism of action.[3][4] It binds to a distinct pocket on the C-terminal domain of PCSK9.[3][5] This binding does not prevent the initial association of PCSK9 with the LDLR but instead inhibits the subsequent lysosomal trafficking of the PCSK9-LDLR complex.[6][7] By preventing the degradation of the LDLR, this compound effectively increases the recycling of the receptor to the cell surface, leading to enhanced clearance of LDL-cholesterol (LDL-C) from the circulation.[4][8]
These application notes provide detailed protocols for assessing the unique impact of this compound on the PCSK9-LDLR pathway, focusing on techniques to characterize its binding to PCSK9 and its functional effects on LDLR trafficking and stability.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound.
Table 1: Preclinical Binding Affinity and In Vivo Efficacy
| Parameter | Value | Species | Reference |
| Binding Affinity (Kd) | <200 nM | Human PCSK9 | [6][9] |
| Binding Affinity (KD) | 2.3 nM | Human PCSK9 | [5] |
| Oral Bioavailability | 63.5% | Mouse | [5] |
Table 2: Clinical Efficacy of this compound (Phase IIb PURSUIT Trial)
| Parameter | This compound (30 mg daily) | Placebo | Reference |
| LDL-C Reduction from Baseline | -50.7% | - | [10][11] |
| Patients Achieving LDL-C <70 mg/dL | 84% | 13% | [10] |
| Adverse Event Rate | 38.2% | 32.6% | [12] |
Signaling Pathway and Mechanism of Action
The following diagram illustrates the mechanism of PCSK9-mediated LDLR degradation and the point of intervention for this compound.
Caption: this compound inhibits lysosomal trafficking of the PCSK9-LDLR complex.
Experimental Protocols
Protocol 1: Biophysical Characterization of this compound Binding to PCSK9 using Surface Plasmon Resonance (SPR)
This protocol describes the determination of binding kinetics and affinity of this compound to purified human PCSK9 protein.
Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.
Materials:
-
Biacore T200 or similar SPR instrument
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Recombinant human PCSK9 protein
-
This compound
-
Running buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
-
Immobilization buffer: 10 mM Sodium Acetate, pH 5.0
-
Regeneration solution: 10 mM Glycine-HCl, pH 2.5
Methodology:
-
Chip Preparation and PCSK9 Immobilization:
-
Equilibrate the CM5 sensor chip with running buffer.
-
Activate the sensor surface with a 7-minute injection of a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Inject recombinant human PCSK9 (diluted to 20 µg/mL in immobilization buffer) over the activated surface to achieve an immobilization level of ~5000 RU.
-
Deactivate any remaining active esters with a 7-minute injection of 1 M ethanolamine-HCl, pH 8.5.
-
A reference flow cell should be prepared similarly but without PCSK9 injection to allow for reference subtraction.
-
-
Binding Analysis:
-
Prepare a serial dilution of this compound in running buffer (e.g., 0.1 nM to 1 µM). Include a buffer-only (0 nM) sample for blank subtraction.
-
Perform kinetic analysis by injecting each concentration of this compound over the PCSK9 and reference flow cells at a flow rate of 30 µL/min.
-
Set the contact time for association to 120 seconds and the dissociation time to 300 seconds.
-
After each cycle, regenerate the sensor surface by injecting the regeneration solution for 30 seconds.
-
-
Data Analysis:
-
Subtract the reference flow cell data and the blank injection data from the active flow cell sensorgrams.
-
Fit the processed data to a 1:1 Langmuir binding model to determine the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_d).
-
Protocol 2: Cellular LDL Uptake Assay
This protocol measures the functional effect of this compound on rescuing PCSK9-mediated inhibition of LDL uptake in a human hepatocyte cell line.
Caption: Workflow for the fluorescent LDL uptake assay.
Materials:
-
HepG2 cells
-
96-well black, clear-bottom plates
-
Culture medium: DMEM with 10% FBS
-
Starvation medium: DMEM with 5% Lipoprotein Deficient Serum (LPDS)
-
Recombinant human PCSK9 protein
-
This compound
-
Fluorescently labeled LDL (e.g., DiI-LDL)
-
Phosphate Buffered Saline (PBS)
-
Fluorescence plate reader or high-content imager
Methodology:
-
Cell Culture and Plating:
-
Culture HepG2 cells in standard culture medium.
-
Seed cells into a 96-well plate at a density of 40,000 cells/well and incubate for 24 hours.
-
-
Cell Starvation and Treatment:
-
Aspirate the culture medium and wash the cells once with PBS.
-
Add 100 µL of starvation medium to each well and incubate for 24 hours to upregulate LDLR expression.
-
Prepare treatment solutions in starvation medium containing a fixed concentration of recombinant PCSK9 (e.g., 10 µg/mL) and a serial dilution of this compound (e.g., 0.1 nM to 10 µM).
-
Include controls: vehicle only (maximal uptake) and PCSK9 only (inhibited uptake).
-
Replace the starvation medium with 100 µL of the respective treatment solutions and incubate for 3 hours.
-
-
LDL Uptake and Quantification:
-
Add DiI-LDL to each well to a final concentration of 10 µg/mL.
-
Incubate for 4 hours at 37°C to allow for LDL internalization.
-
Aspirate the medium and wash the cells three times with cold PBS to remove unbound DiI-LDL.
-
Add 100 µL of PBS to each well.
-
Quantify the intracellular fluorescence using a plate reader (Ex/Em ~549/565 nm) or a high-content imaging system.
-
-
Data Analysis:
-
Subtract the background fluorescence from wells with no cells.
-
Normalize the data by setting the fluorescence of the vehicle-only control to 100% and the PCSK9-only control to 0%.
-
Plot the percent LDL uptake against the concentration of this compound and fit to a dose-response curve to determine the EC50.
-
Protocol 3: High-Content Imaging of LDLR Trafficking
This protocol visualizes and quantifies the effect of this compound on LDLR cell surface expression and co-localization with lysosomes in the presence of PCSK9.
Caption: Workflow for high-content imaging of LDLR trafficking.
Materials:
-
HepG2 cells stably expressing fluorescently tagged LDLR (e.g., LDLR-GFP) or standard HepG2 cells
-
96-well imaging plates (e.g., CellCarrier-96 Ultra Microplates)
-
Recombinant human PCSK9 protein
-
This compound
-
Fixation solution: 4% Paraformaldehyde in PBS
-
Permeabilization buffer: 0.1% Triton X-100 in PBS
-
Blocking buffer: 5% Bovine Serum Albumin (BSA) in PBS
-
Primary antibody: anti-LDLR antibody
-
Primary antibody: anti-LAMP1 antibody (lysosomal marker)
-
Secondary antibodies: Alexa Fluor-conjugated secondary antibodies
-
Nuclear stain: DAPI
-
High-content imaging system
Methodology:
-
Cell Plating and Treatment:
-
Seed HepG2 cells onto a 96-well imaging plate and incubate for 24 hours.
-
Treat cells with PCSK9 and various concentrations of this compound as described in Protocol 2, Step 2.
-
-
Immunofluorescence Staining:
-
After treatment, wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize cells with permeabilization buffer for 10 minutes.
-
Wash three times with PBS.
-
Block with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies (e.g., rabbit anti-LDLR and mouse anti-LAMP1) diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with corresponding Alexa Fluor-conjugated secondary antibodies and DAPI for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Image Acquisition and Analysis:
-
Acquire images using a high-content imaging system, capturing channels for DAPI (nuclei), LDLR, and LAMP1.
-
Use image analysis software to:
-
Identify individual cells based on the DAPI stain.
-
Quantify the total fluorescence intensity of LDLR per cell.
-
Measure the co-localization between the LDLR and LAMP1 signals (e.g., using Pearson's correlation coefficient).
-
To specifically measure cell surface LDLR, perform the staining on non-permeabilized cells using an antibody against an extracellular epitope of LDLR.
-
-
-
Data Analysis:
-
Compare the total LDLR intensity and the LDLR-LAMP1 co-localization coefficient across different treatment groups.
-
A successful rescue by this compound should result in an increase in total LDLR intensity and a decrease in LDLR-LAMP1 co-localization compared to the PCSK9-only control.
-
Conclusion
The provided protocols offer a comprehensive framework for researchers to investigate the novel mechanism of action of this compound. By combining biophysical binding assays with functional cellular assays that specifically interrogate protein trafficking, a detailed understanding of how this compound modulates the PCSK9-LDLR pathway can be achieved. These methods are crucial for the ongoing development and characterization of this new class of oral PCSK9 inhibitors.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. hcplive.com [hcplive.com]
- 3. This compound - an oral PCSK9 inhibitor with a novel mode of action for the treatment of cardiovascular disease - American Chemical Society [acs.digitellinc.com]
- 4. youtube.com [youtube.com]
- 5. AZD-0780 lowers LDL-C plasma levels by stabilizing the PCSK9 C-terminal domain | BioWorld [bioworld.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ACC 2025: this compound shows significant LDL-C reduction in PURSUIT Phase IIb trial - Clinical Trials Arena [clinicaltrialsarena.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound, a novel oral PCSK9 inhibitor, demonstrated significant LDL cholesterol (LDL-C) reduction in PURSUIT Phase IIb trial [astrazeneca.com]
- 11. pharmacytimes.com [pharmacytimes.com]
- 12. An Oral PCSK9 Inhibitor for Treatment of Hypercholesterolemia: The PURSUIT Randomized Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for handling and storing AZD0780 in the lab
For Researchers, Scientists, and Drug Development Professionals
These application notes provide best practices for the handling, storage, and use of AZD0780 in a laboratory setting. Adherence to these guidelines will help ensure the integrity of the compound and the reproducibility of experimental results.
Introduction
This compound is an orally active, small molecule inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9).[1][2][3][4] It binds to the C-terminal domain of PCSK9, inhibiting the lysosomal trafficking of PCSK9-LDL receptor (LDLR) complexes and thereby preventing PCSK9-induced degradation of the LDLR.[1][3] This mechanism of action leads to a significant reduction in low-density lipoprotein cholesterol (LDL-C) levels.[5][6][7] this compound is currently under investigation for the treatment of hypercholesterolemia.[1][2][8][9]
Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₀F₂N₆O₂ | [1] |
| Molecular Weight | 414.41 g/mol | [1] |
| Appearance | Off-white to light yellow solid | [1] |
| CAS Number | 2455427-91-3 | [1] |
Storage and Stability
Proper storage of this compound is crucial to maintain its stability and activity.
3.1. Solid Form
| Condition | Recommended Temperature | Duration |
| Powder | -20°C | 3 years |
3.2. In Solvent
| Solvent | Recommended Temperature | Duration |
| DMSO | -80°C | 6 months to 1 year |
| DMSO | -20°C | 1 month |
Note: To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes.[1] Use freshly opened, anhydrous DMSO for preparing solutions, as hygroscopic DMSO can significantly impact solubility.[1][5]
Handling and Safety
According to the available Material Safety Data Sheet (MSDS), this compound is not classified as a hazardous substance or mixture.[10] However, standard laboratory safety practices should always be followed.
4.1. Personal Protective Equipment (PPE)
-
Wear a lab coat, safety glasses, and appropriate gloves (e.g., nitrile) when handling the compound.
4.2. First Aid Measures [10]
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
-
Skin Contact: Wash the affected area thoroughly with soap and water. Remove contaminated clothing.
-
Eye Contact: Rinse immediately with plenty of water for at least 15 minutes. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Solution Preparation
5.1. Solubility Data
| Solvent | Solubility | Notes |
| DMSO | ≥ 83 mg/mL (≥ 200.28 mM) | Use of newly opened DMSO is recommended.[1][5] Sonication may be required to fully dissolve the compound.[1][11] |
| Ethanol | 7 mg/mL | |
| Water | Insoluble |
5.2. Protocol for Preparing a 10 mM DMSO Stock Solution
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.14 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the this compound powder. For a 10 mM solution, add 1 mL of DMSO for every 4.14 mg of compound.
-
Vortex the solution thoroughly until the solid is completely dissolved. If necessary, use a sonicator to aid dissolution.[1][11]
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1]
5.3. Protocols for In Vivo Formulations
The following are example protocols for preparing this compound for in vivo studies. The final formulation may need to be optimized based on the specific experimental requirements.
Protocol 1: PEG300/Tween-80/Saline Formulation [1]
-
Composition: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline
-
Solubility: ≥ 2.5 mg/mL
-
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Add PEG300 and mix thoroughly.
-
Add Tween-80 and mix until the solution is homogeneous.
-
Add saline to reach the final desired volume and mix well.
-
Protocol 2: SBE-β-CD Formulation [1]
-
Composition: 10% DMSO, 90% (20% SBE-β-CD in Saline)
-
Solubility: ≥ 2.5 mg/mL
-
Procedure:
-
Prepare a 20% (w/v) solution of SBE-β-CD in saline.
-
Prepare a stock solution of this compound in DMSO.
-
Add the DMSO stock solution to the SBE-β-CD solution and mix until clear.
-
Protocol 3: Corn Oil Formulation [1]
-
Composition: 10% DMSO, 90% Corn Oil
-
Solubility: ≥ 2.5 mg/mL
-
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Add the DMSO stock solution to the corn oil and mix thoroughly.
-
Visualizations
6.1. Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
6.2. Experimental Workflow for In Vitro Solution Preparation
Caption: Workflow for preparing this compound stock solutions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Oral PCSK9 inhibitor shows promise in phase 1 trial - - PACE-CME [pace-cme.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound, a novel oral PCSK9 inhibitor, demonstrated significant LDL cholesterol (LDL-C) reduction in PURSUIT Phase IIb trial [astrazeneca.com]
- 9. An Oral PCSK9 Inhibitor for Treatment of Hypercholesterolemia: The PURSUIT Randomized Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. abmole.com [abmole.com]
- 11. This compound | EX-A6975 | PCSK9 inhibitors | TargetMol [targetmol.com]
Troubleshooting & Optimization
Overcoming low solubility of AZD0780 in aqueous solutions
Welcome to the AZD0780 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the low aqueous solubility of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a consideration?
A1: this compound is an orally active, small-molecule inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9).[1][2][3][4] It is being developed for the treatment of hypercholesterolemia.[1][5] Like many small molecule drugs, this compound has low solubility in aqueous solutions, which can present challenges in experimental settings, particularly for in vitro assays and in vivo formulations.[6][7]
Q2: My this compound is precipitating out of solution when I dilute my DMSO stock in an aqueous buffer. What is happening?
A2: This is a common issue for compounds with low aqueous solubility. Dimethyl sulfoxide (B87167) (DMSO) is a strong organic solvent that can dissolve many nonpolar compounds.[8] When the DMSO stock is diluted into an aqueous medium, the overall polarity of the solvent increases significantly. This change can cause the compound to "crash" or precipitate out of the solution because it is no longer soluble in the high-water-content environment.[8]
Q3: What are the initial troubleshooting steps if I observe precipitation?
A3: If you observe precipitation, consider these initial steps:
-
Optimize Co-solvent Concentration: Before adding to your aqueous solution, try making intermediate dilutions of your concentrated stock in the organic solvent first. This can help prevent localized high concentrations of the compound from immediately precipitating upon contact with the aqueous buffer.[8]
-
Gentle Warming and Sonication: Gently warming the solution (e.g., to 37°C) or using a sonicator can help break up precipitate particles and aid in redissolving the compound.[2][8] However, be cautious with warming, as prolonged heat can degrade some compounds.[8]
-
pH Adjustment: If your experimental conditions allow, adjusting the pH of the aqueous buffer may improve the solubility of ionizable compounds.[8][9]
Q4: What are some common formulation strategies to improve the aqueous solubility of this compound for research purposes?
A4: Several techniques can be employed to enhance the solubility of poorly soluble compounds like this compound. These can be broadly categorized as physical and chemical modifications.[10] Common approaches include the use of co-solvents, surfactants, and complexing agents like cyclodextrins.[6][10][11] For this compound, suppliers often recommend formulations containing DMSO, PEG300, Tween-80, and SBE-β-CD.[2]
Troubleshooting Guide
This guide provides a systematic approach to overcoming solubility issues with this compound in your experiments.
Issue 1: this compound Precipitation Upon Dilution of a Concentrated Stock Solution
-
Symptom: A solid precipitate forms when a DMSO stock of this compound is added to an aqueous buffer (e.g., PBS, cell culture media).
-
Troubleshooting Steps:
-
Reduce Stock Concentration: Lower the concentration of your initial stock solution in the organic solvent.[12]
-
Use an Intermediate Dilution Step: Perform a serial dilution, first into a mixture of the organic solvent and the aqueous medium, and then into the final aqueous medium.[8][12]
-
Optimize the Final Co-solvent Concentration: For many cell-based assays, a final DMSO concentration of up to 0.1% is tolerable. Ensure your dilution scheme does not exceed this while maintaining the compound in solution.[8]
-
Rapid Mixing: When adding the stock solution to the aqueous buffer, ensure rapid and vigorous mixing to quickly disperse the compound and prevent localized precipitation.[8]
-
Issue 2: Inconsistent Results in Biological Assays
-
Symptom: High variability in experimental results that may be attributed to inconsistent compound solubility.
-
Troubleshooting Steps:
-
Ensure Complete Dissolution: Before use, visually inspect your prepared solutions to ensure there is no precipitate. If necessary, use gentle warming or sonication to aid dissolution.[2][8]
-
Prepare Fresh Solutions: For critical experiments, prepare fresh dilutions of this compound from a stock solution immediately before use.
-
Consider a Formulation Approach: If simple dilution is not sufficient, consider using a formulation with solubilizing excipients as detailed in the protocols below.
-
Data Presentation: Recommended Formulation Components for this compound
The following tables summarize formulation components suggested by suppliers for dissolving this compound for in vivo studies. These can be adapted for in vitro use with appropriate dilution.
Table 1: Co-solvent and Surfactant-Based Formulation
| Component | Percentage | Purpose |
| DMSO | 10% | Organic co-solvent to dissolve this compound |
| PEG300 | 40% | Co-solvent and viscosity modifier |
| Tween-80 | 5% | Surfactant to increase solubility and stability |
| Saline | 45% | Aqueous vehicle |
Source: Adapted from MedchemExpress.[2]
Table 2: Cyclodextrin-Based Formulation
| Component | Percentage | Purpose |
| DMSO | 10% | Organic co-solvent to dissolve this compound |
| SBE-β-CD in Saline | 90% (20% solution) | Cyclodextrin (B1172386) as a complexing agent to enhance solubility |
Source: Adapted from MedchemExpress.[2]
Table 3: Oil-Based Formulation
| Component | Percentage | Purpose |
| DMSO | 10% | Organic co-solvent to dissolve this compound |
| Corn Oil | 90% | Lipid-based vehicle for oral administration |
Source: Adapted from MedchemExpress.[2]
Experimental Protocols
Protocol 1: Preparation of an this compound Formulation using Co-solvents and Surfactants
This protocol is based on a common formulation for poorly soluble drugs.
Materials:
-
This compound powder
-
DMSO (anhydrous)
-
PEG300
-
Tween-80
-
Saline solution (0.9% NaCl)
Procedure:
-
Accurately weigh the desired amount of this compound.
-
Dissolve the this compound in DMSO to create a concentrated stock solution.
-
In a separate tube, prepare the vehicle by mixing PEG300, Tween-80, and saline in the desired proportions (e.g., 40% PEG300, 5% Tween-80, 45% Saline).
-
Slowly add the this compound DMSO stock solution to the vehicle with continuous vortexing to achieve the final desired concentration.
-
If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[2]
Protocol 2: Preparation of an this compound Formulation using a Cyclodextrin
This protocol utilizes a cyclodextrin to form an inclusion complex with this compound, enhancing its aqueous solubility.[10]
Materials:
-
This compound powder
-
DMSO (anhydrous)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Saline solution (0.9% NaCl)
Procedure:
-
Prepare a 20% (w/v) solution of SBE-β-CD in saline. This may require stirring and gentle warming to fully dissolve.
-
Weigh the desired amount of this compound and dissolve it in a minimal amount of DMSO.
-
Slowly add the this compound DMSO stock to the SBE-β-CD solution while vortexing.
-
Continue to mix until the solution is clear.
Visualizations
Caption: A decision-making workflow for solubilizing this compound.
Caption: A diagram of this compound's mechanism of action.[13][14]
References
- 1. trial.medpath.com [trial.medpath.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound | EX-A6975 | PCSK9 inhibitors | TargetMol [targetmol.com]
- 5. fiercebiotech.com [fiercebiotech.com]
- 6. ijpbr.in [ijpbr.in]
- 7. brieflands.com [brieflands.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. This compound - an oral PCSK9 inhibitor with a novel mode of action for the treatment of cardiovascular disease - American Chemical Society [acs.digitellinc.com]
- 14. AZD-0780 lowers LDL-C plasma levels by stabilizing the PCSK9 C-terminal domain | BioWorld [bioworld.com]
Troubleshooting inconsistent results in AZD0780 cell-based assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using AZD0780 in cell-based assays. Our goal is to help you achieve consistent and reliable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally active, small molecule inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9).[1][2][3][4] Unlike antibody-based therapies that block the interaction between PCSK9 and the low-density lipoprotein receptor (LDLR), this compound has a novel mode of action.[1][5] It binds to a distinct pocket on the C-terminal domain of PCSK9.[6][7] This binding does not prevent the formation of the PCSK9-LDLR complex but inhibits its subsequent trafficking to the lysosome, thereby preventing the degradation of the LDLR.[5][6][7] The result is an increased number of LDLRs on the cell surface, leading to enhanced clearance of LDL-cholesterol (LDL-C) from the extracellular environment.[1][6]
Q2: Which cell lines are suitable for this compound assays?
A2: Liver-derived cell lines that express the LDL receptor are commonly used. The HepG2 human hepatoma cell line is a well-established model for studying LDL-C uptake and the effects of PCSK9 inhibitors.[6] It is crucial to use a cell line that has been authenticated and tested for mycoplasma contamination.[8]
Q3: What are the critical controls to include in my this compound cell-based assay?
A3: To ensure the validity of your results, the following controls are essential:
-
Vehicle Control: Cells treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve this compound. This accounts for any effects of the solvent on the cells.[9]
-
No Treatment Control: Cells that are not treated with any compound.
-
Positive Control (PCSK9 only): Cells treated with recombinant human PCSK9 (rhPCSK9) alone to demonstrate its effect on LDLR degradation and LDL-C uptake.
-
Positive Control (Known Inhibitor): If available, a well-characterized PCSK9 inhibitor can be used as a reference compound.
Q4: How should I prepare and store this compound for in vitro experiments?
A4: this compound is soluble in DMSO.[10] For cell-based assays, it is recommended to prepare a concentrated stock solution in high-quality, anhydrous DMSO.[10][11] Aliquot the stock solution to avoid repeated freeze-thaw cycles, which can degrade the compound.[7][12] Store stock solutions at -20°C or -80°C for long-term stability.[7] When preparing working dilutions, ensure that the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) and consistent across all wells to avoid solvent-induced cytotoxicity or off-target effects.[9]
Troubleshooting Inconsistent Assay Results
Inconsistent results in cell-based assays can arise from a variety of biological and technical factors.[13] This guide addresses common issues encountered when working with this compound.
Issue 1: High Variability Between Replicate Wells
High variability between replicate wells can mask the true effect of your compound.
Possible Causes and Solutions
| Potential Cause | Recommended Action |
| Uneven Cell Seeding | Ensure a single-cell suspension before plating. After seeding, gently tap the plate on all sides to distribute cells evenly.[14] Avoid letting plates sit for extended periods before incubation. |
| Pipetting Inaccuracy | Calibrate pipettes regularly.[15] Use reverse pipetting for viscous solutions. When adding reagents, ensure the pipette tip is below the surface of the liquid to avoid bubbles. |
| Edge Effects | Evaporation from wells on the perimeter of a microplate can alter compound concentrations.[9] To mitigate this, fill the outer wells with sterile water or PBS and do not use them for experimental samples.[13] |
| Cell Clumping | If cells form clumps, it can lead to inconsistent cell numbers per well.[13] Ensure proper trypsinization and resuspend cells thoroughly to achieve a single-cell suspension before plating. |
Example of High Replicate Variability (Hypothetical Data)
| Treatment | Replicate 1 (Fluorescence Units) | Replicate 2 (Fluorescence Units) | Replicate 3 (Fluorescence Units) | Mean | Std. Dev. | %CV |
| Vehicle | 1502 | 1489 | 1521 | 1504 | 16.1 | 1.1% |
| This compound (100 nM) | 1850 | 2210 | 1790 | 1950 | 225.4 | 11.6% |
In this example, the high Coefficient of Variation (%CV) for the this compound treated group indicates a consistency issue.
Issue 2: Weak or No this compound Dose-Response
A flat or shallow dose-response curve may indicate a problem with the compound or the assay conditions.
Possible Causes and Solutions
| Potential Cause | Recommended Action |
| Incorrect Dosing | Verify the calculations for your serial dilutions. Ensure that the compound was properly dissolved and mixed at each dilution step. |
| Compound Degradation | Improper storage or multiple freeze-thaw cycles can lead to compound degradation.[12] Use a fresh aliquot of this compound from a properly stored stock. |
| Suboptimal Assay Window | The difference between the positive and negative controls may be too small. Optimize the concentration of rhPCSK9 and the incubation time to maximize the assay window. |
| Cell Health Issues | Only use healthy, viable cells within a consistent passage number range.[16] Over-confluent or stressed cells may not respond appropriately.[17] |
Example of a Poor Dose-Response (Hypothetical Data)
| This compound Conc. (nM) | % LDL-C Uptake |
| 0.1 | 5% |
| 1 | 8% |
| 10 | 12% |
| 100 | 15% |
| 1000 | 18% |
A weak dose-response, as shown above, requires systematic troubleshooting of the assay parameters.
Issue 3: Inconsistent Results Between Experiments
Poor reproducibility between experiments is a common challenge in cell-based assays.[18]
Possible Causes and Solutions
| Potential Cause | Recommended Action |
| Cell Passage Number | Phenotypic drift can occur in continuously passaged cells.[16] Use cells within a narrow and recorded passage number range for all experiments to ensure consistency.[8][19] |
| Reagent Variability | Use the same lot of serum, media, and other critical reagents for a set of experiments. If a new lot must be used, it should be validated first.[16] |
| Mycoplasma Contamination | Mycoplasma can alter cellular metabolism and signaling, leading to unpredictable results.[8] Regularly test your cell cultures for mycoplasma contamination. |
| Incubation Time/Conditions | Ensure that incubation times and conditions (temperature, CO2 levels) are precisely controlled and consistent between experiments.[16] |
Experimental Protocols
Key Experiment: Fluorescent LDL-C Uptake Assay
This assay measures the ability of this compound to rescue LDL receptor-mediated endocytosis of fluorescently labeled LDL in the presence of recombinant human PCSK9 (rhPCSK9).
Methodology:
-
Cell Seeding: Seed HepG2 cells in a 96-well, black-walled, clear-bottom plate at a pre-optimized density (e.g., 20,000 cells/well) and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in assay medium.
-
Treatment:
-
Carefully remove the culture medium from the cells.
-
Add the this compound dilutions to the appropriate wells.
-
Immediately add rhPCSK9 to all wells except the "no PCSK9" control.
-
Incubate for a predetermined time (e.g., 4 hours) at 37°C and 5% CO₂.
-
-
LDL-C Uptake:
-
Add fluorescently labeled LDL (e.g., DiI-LDL) to all wells.
-
Incubate for an additional 2-4 hours to allow for LDL uptake.
-
-
Signal Detection:
-
Wash the cells gently with PBS to remove extracellular DiI-LDL.
-
Add PBS or a suitable buffer to the wells.
-
Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.
-
Visualizations
This compound Mechanism of Action
References
- 1. This compound - an oral PCSK9 inhibitor with a novel mode of action for the treatment of cardiovascular disease - American Chemical Society [acs.digitellinc.com]
- 2. fiercebiotech.com [fiercebiotech.com]
- 3. AstraZeneca's PCSK9 inhibitor lowers cholesterol in phase 1 trial, rivaling Merck [synapse.patsnap.com]
- 4. dicardiology.com [dicardiology.com]
- 5. youtube.com [youtube.com]
- 6. AZD-0780 lowers LDL-C plasma levels by stabilizing the PCSK9 C-terminal domain | BioWorld [bioworld.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Dual inhibition of the mTORC1 and mTORC2 signaling pathways is a promising therapeutic target for adult T‐cell leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. How to Troubleshoot Inconsistent Results in Your ELISA Kit Protocol? | Science-Environment [devdiscourse.com]
- 13. researchgate.net [researchgate.net]
- 14. azurebiosystems.com [azurebiosystems.com]
- 15. bioivt.com [bioivt.com]
- 16. biocompare.com [biocompare.com]
- 17. marinbio.com [marinbio.com]
- 18. Listen In - Bitesize Bio Webinar Audios | How to Ensure Your Cell-Based Assays Are Reproducible [listen-in.bitesizebio.com]
- 19. promegaconnections.com [promegaconnections.com]
Technical Support Center: Optimizing AZD0780 for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of AZD0780 for in vitro experiments. The following information includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate successful experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an oral, small-molecule inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9). It functions by binding to a novel pocket on the C-terminal domain of PCSK9.[1] This binding stabilizes the PCSK9 C-terminal domain at endosomal pH, which in turn inhibits the lysosomal trafficking of the PCSK9-Low-Density Lipoprotein Receptor (LDLR) complex. By preventing the degradation of the LDLR, this compound increases the number of LDLRs on the cell surface, leading to enhanced clearance of LDL cholesterol (LDL-C) from the extracellular environment.[1]
Q2: What is a recommended starting concentration range for this compound in in vitro experiments?
A2: Based on its high binding affinity to PCSK9 (Kd = 2.3 nM), a starting concentration range of 0.1 nM to 10 µM is recommended for initial dose-response experiments in cell-based assays.[1] This range should allow for the determination of the optimal effective concentration for your specific cell line and experimental conditions.
Q3: What cell line is suitable for in vitro studies with this compound?
A3: The human hepatocyte carcinoma cell line, HepG2, is a commonly used and relevant cell line for in vitro studies of this compound, as it expresses both PCSK9 and LDLR.[1]
Q4: How should I prepare and store this compound stock solutions?
A4: this compound is soluble in DMSO.[2] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO and store it in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. For experiments, dilute the stock solution in your cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium is kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High Cell Toxicity/Death | This compound concentration is too high. | Perform a dose-response experiment with a wider range of concentrations to determine the optimal non-toxic concentration. |
| Solvent (DMSO) toxicity. | Ensure the final DMSO concentration in the cell culture medium is below the toxic threshold for your specific cell line (generally <0.5%). Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) in your experiments. | |
| Inconsistent or No Effect | Suboptimal concentration of this compound. | Re-evaluate the concentration range. Given the high affinity of this compound, it is possible that lower concentrations are more effective. |
| Compound precipitation. | Visually inspect the culture medium for any signs of precipitation after adding this compound. Ensure the stock solution is fully dissolved before preparing working solutions. If solubility is an issue, consider using a formulation aid as described in the product datasheet.[2] | |
| Issues with recombinant PCSK9. | If using exogenous PCSK9, ensure its quality and activity. Include appropriate controls, such as cells treated with PCSK9 alone, to confirm its effect on LDLR degradation. | |
| Variability Between Experiments | Inconsistent cell seeding density. | Ensure a consistent number of cells are seeded in each well and that cells are in a logarithmic growth phase before treatment. |
| Differences in incubation times. | Maintain consistent incubation times for all treatments and replicates. |
Data Presentation
Table 1: In Vitro and In Vivo Data for this compound
| Parameter | Value | System | Reference |
| Binding Affinity (Kd) | 2.3 nM | Human PCSK9 | [1] |
| Binding Affinity (Kd) | <200 nM | PCSK9 | [2] |
| In Vitro Effect | Increased LDL-C uptake | HepG2 cells with recombinant human PCSK9 | [1] |
| In Vivo Dose (Mouse) | 15 mg/kg, twice-daily | Human PCSK9 knock-in hypercholesterolemic mouse model | [1] |
| In Vivo Dose (Human) | 30 mg and 60 mg daily | Phase I Clinical Trial | [3][4] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound for Increasing LDL Uptake in HepG2 Cells
This protocol outlines a method to assess the effect of various concentrations of this compound on the uptake of fluorescently labeled LDL in HepG2 cells in the presence of recombinant human PCSK9.
Materials:
-
HepG2 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free cell culture medium
-
This compound
-
Recombinant human PCSK9
-
Fluorescently labeled LDL (e.g., DiI-LDL)
-
96-well black, clear-bottom tissue culture plates
-
Phosphate-buffered saline (PBS)
-
DMSO (for stock solution)
-
Plate reader with fluorescence capabilities
Procedure:
-
Cell Seeding:
-
Seed HepG2 cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer after 24 hours of incubation.
-
Incubate the plate at 37°C in a 5% CO2 incubator.
-
-
Compound and PCSK9 Treatment:
-
After 24 hours, aspirate the culture medium and wash the cells once with PBS.
-
Add serum-free medium to the cells and incubate for 1-2 hours.
-
Prepare serial dilutions of this compound in serum-free medium. A suggested starting range is 0.1 nM to 10 µM. Also, prepare a vehicle control (serum-free medium with the same final concentration of DMSO).
-
Add the this compound dilutions or vehicle control to the respective wells.
-
Add recombinant human PCSK9 to all wells except for the negative control (no PCSK9) at a concentration known to induce LDLR degradation.
-
Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.
-
-
LDL Uptake:
-
After the incubation period, add fluorescently labeled LDL to each well at a final concentration of 5-10 µg/mL.
-
Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator to allow for LDL uptake.
-
-
Quantification:
-
Aspirate the medium and wash the cells three times with PBS to remove any unbound fluorescent LDL.
-
Add PBS to each well.
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the fluorescent label (e.g., for DiI: Ex/Em ~554/571 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no cells).
-
Normalize the data to the control wells. For example, set the fluorescence of cells treated with PCSK9 and vehicle as 0% LDL uptake and cells without PCSK9 treatment as 100% LDL uptake.
-
Plot the percentage of LDL uptake against the log of the this compound concentration to determine the EC50 value.
-
Mandatory Visualizations
Caption: this compound Signaling Pathway
Caption: LDL Uptake Assay Workflow
References
Addressing potential cytotoxicity of AZD0780 at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AZD0780. The focus is on addressing potential instances of cytotoxicity, particularly at high concentrations, during pre-clinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound?
This compound is an orally active, small-molecule inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9).[1][2] Unlike monoclonal antibody-based PCSK9 inhibitors that block the interaction between PCSK9 and the LDL receptor (LDLR), this compound has a novel mode of action.[3][4] It binds to the C-terminal domain of PCSK9, which stabilizes the protein at endosomal pH.[5] This action inhibits the lysosomal trafficking of the PCSK9-LDLR complex, thereby preventing the degradation of the LDLR without directly affecting the initial PCSK9-LDLR binding.[2][5] The intended therapeutic effect is an increase in LDLR recycling to the cell surface, leading to enhanced clearance of LDL-cholesterol from the circulation.[5]
Q2: Has cytotoxicity been reported for this compound in clinical trials?
Phase I and Phase IIb clinical trials have shown that this compound is generally well-tolerated.[3][6][7] The adverse event profiles in these studies were comparable between the this compound treatment groups and the placebo groups.[6][8][9] No severe adverse events directly attributed to high concentrations of this compound have been highlighted in the available clinical trial data.[4]
Q3: We are observing unexpected cytotoxicity in our in vitro experiments with this compound at high concentrations. What could be the cause?
Observing cytotoxicity at high concentrations of a compound in vitro can stem from several factors, not always indicative of a true toxicological liability. Potential causes include:
-
Off-target effects: At concentrations significantly higher than the intended therapeutic dose or IC50, small molecules can interact with unintended cellular targets, leading to toxicity.
-
Compound solubility and aggregation: If this compound comes out of solution at high concentrations, the resulting aggregates can be cytotoxic to cells in culture.
-
Vehicle-induced toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells, especially at higher final concentrations.
-
Assay interference: The compound itself may interfere with the readout of your cytotoxicity assay, leading to a false-positive signal.
-
Cell line sensitivity: The specific cell line you are using may have a unique sensitivity to the compound that is not universally applicable.
-
Experimental conditions: Factors such as cell density, incubation time, and media components can influence the observed cytotoxicity.[10]
Troubleshooting Guide: Unexpected In Vitro Cytotoxicity
If you encounter unexpected cytotoxicity when working with this compound, follow these steps to diagnose and resolve the issue.
Step 1: Verify Experimental Parameters
Before investigating compound-specific effects, ensure the integrity of your experimental setup.
-
Positive and Negative Controls: Confirm that your positive control (a known cytotoxic agent) induces the expected level of cell death and your negative/vehicle control shows minimal to no toxicity.
-
Vehicle Concentration: Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and is below the known toxic threshold for your cell line (typically ≤ 0.5%).
-
Cell Health and Density: Visually inspect your cells under a microscope before and after treatment to ensure they are healthy and plated at the optimal density. High cell density can sometimes lead to increased spontaneous cell death.[10]
-
Reagent and Media Quality: Use fresh, high-quality cell culture media and reagents. Contamination or degradation of media components can stress cells and increase their sensitivity to compounds.
Step 2: Assess Compound-Specific Issues
If the experimental parameters are sound, investigate the properties of this compound in your assay.
-
Solubility: Determine the solubility of this compound in your cell culture medium. Visually inspect the highest concentrations for any signs of precipitation. Consider performing a solubility assay.
-
Assay Interference: To rule out assay interference, run the cytotoxicity assay in a cell-free system with the same concentrations of this compound. For example, in an LDH release assay, add the compound to the medium of lysed cells to see if it inhibits or enhances LDH activity.
Step 3: Characterize the Cytotoxic Response
If the cytotoxicity appears to be a genuine effect of the compound, further characterization is necessary.
-
Dose-Response Curve: Generate a full dose-response curve to determine the concentration at which 50% of the cells are non-viable (IC50).
-
Time-Course Experiment: Assess cytotoxicity at multiple time points (e.g., 24, 48, 72 hours) to understand the kinetics of the toxic response.
-
Orthogonal Assays: Use a different cytotoxicity assay that measures a distinct cellular parameter to confirm your findings. For example, if you initially used an MTT assay (metabolic activity), confirm with a membrane integrity assay like LDH release or a dye exclusion assay.
Data Presentation
Use the following tables to structure and record your experimental data for clear comparison.
Table 1: Dose-Response Cytotoxicity Data
| Concentration of this compound (µM) | % Cell Viability (Mean ± SD) | % Cytotoxicity (Mean ± SD) |
| Vehicle Control (0 µM) | 100 ± 5.2 | 0 ± 5.2 |
| 0.1 | ||
| 1 | ||
| 10 | ||
| 50 | ||
| 100 | ||
| 200 | ||
| Positive Control |
Table 2: Comparison of Cytotoxicity Assays
| Assay Type | Endpoint Measured | IC50 of this compound (µM) |
| MTT / WST-1 | Metabolic Activity | |
| LDH Release | Membrane Integrity | |
| Propidium Iodide Staining | Membrane Integrity | |
| Annexin V / PI Staining | Apoptosis / Necrosis |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Plating: Seed cells in a 96-well plate at a pre-determined optimal density and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the compound dilutions. Include vehicle and positive controls. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[11]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[11]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Lactate Dehydrogenase (LDH) Release Assay
This assay measures the release of LDH from the cytoplasm into the culture medium, an indicator of compromised cell membrane integrity.[12][13]
-
Cell Plating and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Sample Collection: After the incubation period, carefully collect a supernatant sample from each well.
-
LDH Reaction: Add the supernatant to a new 96-well plate containing the LDH reaction mixture (substrate and cofactor) according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the recommended time, protected from light.
-
Absorbance Reading: Measure the absorbance at the specified wavelength (e.g., 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to that of a positive control (fully lysed cells).
Visualizations
References
- 1. trial.medpath.com [trial.medpath.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - an oral PCSK9 inhibitor with a novel mode of action for the treatment of cardiovascular disease - American Chemical Society [acs.digitellinc.com]
- 4. hcplive.com [hcplive.com]
- 5. AZD-0780 lowers LDL-C plasma levels by stabilizing the PCSK9 C-terminal domain | BioWorld [bioworld.com]
- 6. This compound, a novel oral PCSK9 inhibitor, demonstrated significant LDL cholesterol (LDL-C) reduction in PURSUIT Phase IIb trial [astrazeneca.com]
- 7. pharmacytimes.com [pharmacytimes.com]
- 8. fiercebiotech.com [fiercebiotech.com]
- 9. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 10. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 11. scielo.br [scielo.br]
- 12. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Cell Viability Assays | Cytotoxicity Assays | Cell Proliferation Assay | Cell Death Detection [worldwide.promega.com]
Technical Support Center: Oral Administration of AZD0780 in Preclinical Research
This technical support guide is designed for researchers, scientists, and drug development professionals working with the oral PCSK9 inhibitor, AZD0780, in animal studies. It provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the formulation and in vivo evaluation of this and similar small molecule compounds.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My initial in vivo screen of this compound in mice shows low and highly variable oral bioavailability. What are the potential causes and how can I troubleshoot this?
A1: Low and variable oral bioavailability is a common challenge in early preclinical studies. Several factors could be contributing to this issue. A systematic approach to troubleshooting is recommended.
Potential Causes & Troubleshooting Steps:
-
Poor Aqueous Solubility: this compound, as a small molecule, may have limited solubility in gastrointestinal fluids, which is a prerequisite for absorption.
-
Solubility Assessment: First, determine the equilibrium solubility of your compound in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF).
-
Formulation Strategies:
-
Particle Size Reduction: Micronization or nanomilling of the drug powder can increase the surface area for dissolution. A nanocrystal suspension is a strategy that has been used for other oral small molecule PCSK9 inhibitors.[1]
-
Amorphous Solid Dispersions (ASDs): Formulating this compound with a polymer to create an amorphous solid dispersion can prevent crystallization and enhance dissolution.
-
pH Adjustment: If the compound has ionizable groups, adjusting the pH of the formulation vehicle with buffering agents can improve solubility.
-
-
-
Inadequate Formulation Vehicle: The choice of vehicle is critical for ensuring the drug remains in solution or suspension until it can be absorbed.[2]
-
Vehicle Screening: Test a panel of pharmaceutically acceptable vehicles. Common choices for preclinical studies include aqueous solutions with co-solvents (e.g., PEG 400, propylene (B89431) glycol), suspensions with suspending agents (e.g., methylcellulose (B11928114), carboxymethylcellulose), and lipid-based formulations.
-
Lipid-Based Formulations: For lipophilic compounds, self-emulsifying drug delivery systems (SEDDS) can improve solubilization and absorption.
-
-
Low Intestinal Permeability: The compound may not efficiently cross the intestinal epithelium.
-
First-Pass Metabolism: The drug may be extensively metabolized in the gut wall or liver before reaching systemic circulation.
-
In Vitro Metabolism Studies: Use liver microsomes or hepatocytes to assess the metabolic stability of this compound.
-
Route of Administration Comparison: Compare the pharmacokinetic profile after oral (PO) and intravenous (IV) administration to determine the absolute bioavailability and the extent of first-pass metabolism.
-
-
Experimental Technique: Improper oral gavage technique can lead to variability.
-
Technique Refinement: Ensure consistent and accurate dosing volumes and proper placement of the gavage needle. Consider alternative methods like voluntary oral administration in a palatable vehicle if feasible.
-
Q2: I am observing significant inter-animal variability in my pharmacokinetic data. What are the common sources of this variability and how can I minimize them?
A2: High inter-animal variability can obscure the true pharmacokinetic profile of a compound. Here are some common sources and mitigation strategies:
-
Physiological Differences: Age, weight, sex, and stress levels of the animals can influence drug absorption and metabolism.
-
Standardization: Use animals of the same sex, and within a narrow age and weight range. Allow for an acclimatization period to reduce stress.
-
-
Food Effects: The presence of food in the gastrointestinal tract can alter drug absorption. Although this compound has been reported to have no food effect in clinical trials, this may not hold true for all preclinical formulations.[3][6]
-
Fasting: Fast animals overnight before dosing, ensuring free access to water.
-
-
Inconsistent Formulation: A non-homogenous suspension can lead to inconsistent dosing.
-
Formulation Quality Control: Ensure suspensions are uniformly mixed before each dose is drawn. For solutions, ensure the drug is fully dissolved and stable.
-
-
Blood Sampling Technique: The method and timing of blood collection can introduce variability.
-
Standardized Sampling: Use a consistent blood sampling site and technique. Optimize sampling time points to capture the Cmax and elimination phase accurately. For small animals like mice, sparse sampling from a larger group may be necessary to obtain a full pharmacokinetic profile.
-
Q3: What type of formulation should I start with for my initial preclinical studies of an this compound-like compound?
A3: For initial screening, a simple and scalable formulation is often preferred.
-
Solution: If the compound's solubility allows, a solution in a vehicle like saline with a co-solvent (e.g., a low percentage of DMSO or PEG 400) is ideal as it provides dose uniformity.
-
Suspension: If the required dose exceeds the solubility, a simple suspension in an aqueous vehicle containing a suspending agent like 0.5% methylcellulose is a common starting point.
It is crucial to characterize the formulation for stability and homogeneity. As you progress, more complex formulations like amorphous solid dispersions or lipid-based systems can be explored to optimize bioavailability.
Quantitative Data Summary
The following table summarizes the key preclinical pharmacokinetic parameters for this compound.
| Parameter | Species | Value | Reference |
| Oral Bioavailability (F%) | C57BL/6 Mice | 63.5% | [7] |
| Intravenous Half-life (t½) | C57BL/6 Mice | 2.6 hours | [7] |
| Oral Half-life (t½) | C57BL/6 Mice | 2.9 hours | [7] |
| Plasma Protein Binding (PPB) | Human Plasma | 26% | [7] |
| Plasma Protein Binding (PPB) | Mouse Plasma | 25% | [7] |
| Clearance in Human Microsomes | - | 1.3 µL/min/µg | [7] |
Experimental Protocols
Protocol 1: Assessment of Oral Bioavailability in Mice
-
Animal Model: Use male C57BL/6 mice (8-10 weeks old), acclimated for at least one week.
-
Groups:
-
Group 1: Intravenous (IV) administration (for determination of absolute bioavailability).
-
Group 2: Oral (PO) administration.
-
-
Formulation Preparation:
-
IV Formulation: Prepare a clear, sterile solution of this compound in a suitable vehicle (e.g., saline with a solubilizing agent).
-
PO Formulation: Prepare a homogenous solution or suspension of this compound in the chosen vehicle (e.g., 0.5% methylcellulose in water).
-
-
Dosing:
-
Administer the IV dose via the tail vein.
-
Administer the PO dose via oral gavage.
-
-
Blood Sampling:
-
Collect sparse blood samples from subgroups of mice at various time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Process blood to obtain plasma and store at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters (e.g., AUC, Cmax, t½) using non-compartmental analysis.
-
Calculate absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
-
Protocol 2: In Vitro LDL-C Uptake Assay
-
Cell Line: Use HepG2 cells (human hepatoma cell line).
-
Procedure:
-
Seed HepG2 cells in 6-well plates and allow them to attach overnight.
-
Prepare working solutions of this compound at various concentrations.
-
Pre-incubate the this compound solutions with recombinant human PCSK9 protein for 30 minutes.
-
Treat the HepG2 cells with the this compound/PCSK9 mixture and incubate.
-
After incubation, measure the uptake of fluorescently labeled LDL-C by the cells.
-
Increased fluorescence within the cells indicates enhanced LDL-C uptake due to the inhibition of PCSK9-mediated LDLR degradation.
-
Visualizations
Caption: Key factors influencing the oral bioavailability of small molecules.
Caption: Experimental workflow for assessing oral bioavailability in animal studies.
References
- 1. lupinepublishers.com [lupinepublishers.com]
- 2. ahajournals.org [ahajournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Oral PCSK9 Inhibitors: Will They Work? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. trial.medpath.com [trial.medpath.com]
- 7. BioCentury - Oral PCSK9 inhibition: Will co-formulation drive success? [biocentury.com]
Mitigating off-target binding in AZD0780 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating potential off-target binding and other common issues during experiments with AZD0780.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an orally active, small molecule inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9).[1][2][3] Unlike monoclonal antibody-based PCSK9 inhibitors that block the protein-protein interaction between PCSK9 and the LDL receptor (LDLR), this compound has a novel mode of action.[4][5] It binds to a distinct pocket on the C-terminal domain of PCSK9.[1][4][6] This binding does not prevent the initial association of PCSK9 with the LDLR but instead inhibits the subsequent lysosomal trafficking of the PCSK9-LDLR complex.[1][6][7] By preventing this trafficking, this compound spares the LDLR from degradation, allowing it to recycle to the cell surface and continue clearing LDL-cholesterol from the circulation.[6][7]
Q2: What are the known binding affinities and effective concentrations of this compound?
This compound has been shown to have a high affinity for PCSK9. Preclinical data indicate a dissociation constant (Kd) of less than 200 nM, with more specific measurements showing a Kd of 2.3 nM for human PCSK9.[1][6] Clinical trials have demonstrated significant LDL-C reduction at various oral doses.
Q3: Are there any known off-target effects for this compound?
Publicly available literature and clinical trial data have not specified any definitive off-target effects of this compound. Phase I and II clinical trials have reported that this compound is generally well-tolerated, with an adverse event profile comparable to placebo.[8][9][10][11][12] However, as with any small molecule inhibitor, the potential for off-target interactions should be considered and rigorously evaluated in preclinical and experimental settings.
Q4: What are the initial signs that might suggest off-target effects in my experiments?
Researchers should be vigilant for the following signs that may indicate off-target effects:
-
Discrepancy with Genetic Validation: The experimental phenotype observed with this compound treatment differs from the phenotype seen with genetic knockdown (e.g., siRNA) or knockout (e.g., CRISPR) of PCSK9.
-
Inconsistent Results with Other PCSK9 Inhibitors: Observing a different cellular phenotype when using a structurally unrelated PCSK9 inhibitor (e.g., a monoclonal antibody) that acts through a different mechanism.
-
High Effective Concentration: The concentration of this compound required to achieve the desired effect in a cellular assay is significantly higher than its known biochemical potency (Kd or IC50).
-
Unexpected Cellular Toxicity: Significant cell death or adverse morphological changes occur at concentrations intended to be specific for PCSK9 inhibition.
Troubleshooting Guides
Issue: Inconsistent or Unexpected Results in Cell-Based Assays
If you are observing variability in your results or outcomes that are not consistent with the known on-target activity of this compound, consider the following troubleshooting steps.
| Potential Cause | Recommended Action |
| Compound Instability or Degradation | Ensure proper storage of this compound stock solutions (typically at -20°C or -80°C in a suitable solvent like DMSO). Avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment. |
| Cell Health and Culture Conditions | Use cells within a consistent and low passage number range. Regularly check for mycoplasma contamination. Ensure consistent cell seeding density and confluency at the time of treatment. |
| Off-Target Effects at High Concentrations | Perform a dose-response experiment to determine the minimal effective concentration of this compound for your specific assay. Use concentrations as close to the known biochemical potency as possible. |
| Assay Interference | Run appropriate controls to rule out interference of this compound with your assay components (e.g., fluorescence or luminescence quenching/enhancement). |
Issue: High Background or Non-Specific Binding in In Vitro Assays
High background can mask the true signal in binding or enzymatic assays. The following steps can help reduce non-specific interactions.
| Potential Cause | Recommended Action |
| Suboptimal Assay Buffer Composition | Optimize the concentration of blocking agents (e.g., BSA, casein) in your assay buffer. Adjust salt concentration and pH to find the optimal conditions for specific binding. |
| Non-Specific Binding to Assay Plates/Beads | Pre-coat assay surfaces with a blocking agent. Include a non-ionic detergent (e.g., Tween-20, Triton X-100) in your wash buffers to reduce non-specific adhesion. |
| Impurity of Reagents | Ensure high purity of your recombinant PCSK9 protein and other assay components. Test different lots of reagents to check for variability. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from preclinical and clinical studies.
Table 1: Binding Affinity of this compound
| Parameter | Value | Source |
| Dissociation Constant (Kd) vs. PCSK9 | < 200 nM | [1] |
| Dissociation Constant (Kd) vs. human PCSK9 | 2.3 nM | [6] |
Table 2: Clinical Efficacy of this compound (Phase IIb PURSUIT Trial)
| Daily Dose | Placebo-Corrected LDL-C Reduction at 12 Weeks | Confidence Interval (95%) | Source |
| 1 mg | -35.3% | -43.6% to -26.9% | [10] |
| 3 mg | -37.9% | -46.3% to -29.5% | [10] |
| 10 mg | -45.2% | -53.5% to -36.9% | [10] |
| 30 mg | -50.7% | -59.0% to -42.4% | [8][9][10][11][12] |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is designed to verify that this compound directly binds to and stabilizes PCSK9 within intact cells.
Objective: To confirm target engagement of this compound with PCSK9 in a cellular environment.
Methodology:
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., HepG2) to approximately 80% confluency. Treat cells with either vehicle control (e.g., DMSO) or a range of this compound concentrations for a predetermined time.
-
Heating: After treatment, wash and resuspend the cells in a suitable buffer. Aliquot the cell suspension and heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes to induce thermal denaturation of proteins.
-
Cell Lysis and Centrifugation: Lyse the cells using freeze-thaw cycles or sonication. Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Protein Quantification: Carefully collect the supernatant containing the soluble protein fraction. Quantify the amount of soluble PCSK9 in each sample using a sensitive detection method such as Western blotting or an ELISA.
-
Data Analysis: For each treatment condition, plot the amount of soluble PCSK9 as a function of temperature. A shift of the melting curve to a higher temperature in the presence of this compound indicates that the compound has bound to and stabilized the PCSK9 protein.
Protocol 2: Genetic Validation Using CRISPR-Cas9
This protocol provides a framework for comparing the phenotype induced by this compound with that of a genetic knockout of its target, PCSK9.
Objective: To validate that the observed cellular phenotype upon this compound treatment is a direct result of PCSK9 inhibition.
Methodology:
-
gRNA Design and Cloning: Design and clone a guide RNA (gRNA) specific to the PCSK9 gene into a suitable Cas9 expression vector. A non-targeting gRNA should be used as a negative control.
-
Transfection and Clonal Selection: Transfect the Cas9/gRNA plasmids into your cell line of interest. Select and expand single-cell clones.
-
Knockout Verification: Screen the selected clones to identify those with a confirmed knockout of the PCSK9 gene. Verification can be done by DNA sequencing (Sanger or NGS) and by Western blot to confirm the absence of the PCSK9 protein.
-
Phenotypic Analysis: Perform the relevant phenotypic assay (e.g., LDL uptake assay) on the verified PCSK9 knockout clones, wild-type cells, and wild-type cells treated with this compound.
-
Comparison: A similar phenotypic outcome between the PCSK9 knockout cells and the this compound-treated wild-type cells provides strong evidence for on-target activity.
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | EX-A6975 | PCSK9 inhibitors | TargetMol [targetmol.com]
- 7. benchchem.com [benchchem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. abmole.com [abmole.com]
- 10. laroprovstat | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. Protocols & Troubleshooting Guides: R&D Systems [rndsystems.com]
- 12. Tips and troubleshooting [takarabio.com]
Challenges in replicating AZD0780 clinical trial findings in a lab setting
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to replicate the clinical trial findings of AZD0780 in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an investigational, once-daily, oral small-molecule inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9).[1] Unlike monoclonal antibody PCSK9 inhibitors that block the protein-protein interaction between PCSK9 and the low-density lipoprotein receptor (LDLR), this compound has a novel mode of action.[2][3] It binds to a distinct pocket on the C-terminal domain (CTD) of PCSK9.[2][4][5] This binding stabilizes the PCSK9 CTD, particularly at endosomal pH, which in turn inhibits the lysosomal trafficking of the PCSK9-LDLR complex.[4] By preventing the degradation of the LDLR, this compound increases the number of LDLRs available to clear circulating low-density lipoprotein cholesterol (LDL-C), leading to lower plasma LDL-C levels.[3][4]
Q2: What were the key quantitative findings from the this compound clinical trials?
A2: The Phase I and Phase IIb (PURSUIT) clinical trials for this compound demonstrated significant reductions in LDL-C. The key quantitative outcomes are summarized in the tables below.
| Phase I Clinical Trial Data | |
| Dosage | LDL-C Reduction (in combination with Rosuvastatin) |
| 30 mg this compound | 52% reduction from baseline (after Rosuvastatin run-in), for a total of approximately 78% reduction from initial baseline. |
This data is from treatment-naive patients with hypercholesterolemia.
| Phase IIb PURSUIT Clinical Trial Data | ||
| Dosage (once daily for 12 weeks) | Placebo-Corrected LDL-C Reduction | Patients Reaching LDL-C Goal (<70 mg/dL) |
| 1 mg | -35.3% | Not specified |
| 3 mg | -37.9% | Not specified |
| 10 mg | -45.2% | Not specified |
| 30 mg | -50.7% | 84% |
| Placebo | - | 13% |
This data is from patients with hypercholesterolemia already on background moderate-to-high-intensity statin therapy.
Q3: What are the primary in vitro assays used to assess the activity of this compound?
A3: The primary in vitro assays to measure the efficacy of this compound in a laboratory setting include:
-
LDL Uptake Assay: This cell-based assay, typically using HepG2 cells, measures the uptake of fluorescently labeled LDL from the culture medium. Increased LDL uptake in the presence of this compound (and recombinant PCSK9) indicates the drug is preventing LDLR degradation.
-
LDLR Protein Level Quantification: Western blotting can be used to directly measure the amount of LDLR protein in cell lysates. An increase in LDLR protein levels in cells treated with this compound and PCSK9, compared to cells treated with PCSK9 alone, demonstrates the inhibitory effect of this compound on LDLR degradation.
Troubleshooting Guides
Issue 1: High well-to-well variability in the LDL uptake assay.
-
Question: I am seeing significant variability between replicate wells in my LDL uptake assay, making the results difficult to interpret. What could be the cause?
-
Answer: High variability is a common issue in cell-based assays.[6] Here are several potential causes and troubleshooting steps:
-
Inconsistent Cell Seeding: Ensure a homogenous single-cell suspension before plating and use a consistent seeding density across all wells. HepG2 cells can be difficult to suspend evenly.[7]
-
Edge Effects: The outer wells of a microplate are more prone to evaporation, which can affect cell growth and assay performance. Consider not using the outermost wells for experimental conditions.
-
Incomplete Washing: Inefficient removal of unbound fluorescently labeled LDL can lead to high background and variability. Wash cells gently but thoroughly with PBS.
-
Cell Detachment: Overly vigorous washing can cause cell detachment, leading to lower fluorescence readings. Use a multichannel pipette with care or an automated plate washer with optimized settings. Poly-D-Lysine coated plates can improve cell adherence.[6]
-
Reagent Quality: Ensure the quality and consistency of your lipoprotein-deficient serum (LPDS) and fluorescently labeled LDL, as lot-to-lot variability can be a source of inconsistent results.[6]
-
Issue 2: No significant increase in LDL uptake with this compound treatment.
-
Question: I am not observing the expected increase in LDL uptake in my HepG2 cells when treating with this compound and recombinant PCSK9. What could be wrong?
-
Answer: This could be due to several factors related to the experimental setup and the unique mechanism of this compound:
-
Suboptimal Cholesterol Starvation: Cells must be properly starved of cholesterol to upregulate LDLR expression. Ensure you are incubating the cells in serum-free or lipoprotein-deficient medium for a sufficient period (e.g., 4-8 hours or overnight) before the assay.[8]
-
Incorrect Recombinant PCSK9 Concentration: The concentration of recombinant PCSK9 used is critical. Too high a concentration may overwhelm the inhibitory capacity of this compound at the tested concentrations. Perform a dose-response curve for PCSK9 to determine the optimal concentration for your assay. A gain-of-function mutant of PCSK9 (e.g., D374Y) may be used to ensure potent LDLR degradation.
-
Inappropriate Assay Endpoint: this compound prevents LDLR degradation, a process that occurs over several hours. Ensure your incubation time with this compound and PCSK9 is long enough to observe a difference in LDLR levels and subsequent LDL uptake. A time-course experiment is recommended to determine the optimal endpoint.
-
This compound Solubility and Stability: Ensure that this compound is fully dissolved in the vehicle (e.g., DMSO) and that the final concentration of the vehicle in the culture medium is not cytotoxic. Also, consider the stability of the compound in your assay medium over the incubation period.
-
Issue 3: Difficulty in interpreting Western blot results for LDLR levels.
-
Question: My Western blot for LDLR is showing inconsistent bands or no clear difference between treatment groups. How can I improve my results?
-
Answer: Western blotting for membrane proteins like LDLR can be challenging. Here are some tips:
-
Sample Preparation: Ensure complete cell lysis and protein solubilization. Use a lysis buffer containing appropriate detergents and protease inhibitors.
-
Antibody Quality: Use a well-validated primary antibody specific for LDLR. Test different antibody concentrations to optimize the signal-to-noise ratio.
-
Loading Control: Use a reliable loading control to normalize for differences in protein loading between lanes. Calnexin is a suitable loading control for membrane protein fractions.
-
Protein Transfer: Optimize the transfer conditions (time, voltage, membrane type) to ensure efficient transfer of a large protein like LDLR.
-
Positive and Negative Controls: Include appropriate controls, such as lysates from cells known to have high and low LDLR expression, to validate your blotting and detection procedure.
-
Experimental Protocols
1. In Vitro LDL Uptake Assay in HepG2 Cells
This protocol is adapted from methodologies for cell-based LDL uptake assays.[8][9][10]
-
Materials:
-
HepG2 cells
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
96-well black, clear-bottom tissue culture plates (Poly-D-Lysine coated recommended)
-
Serum-free DMEM or DMEM with lipoprotein-deficient serum (LPDS)
-
Recombinant human PCSK9 (gain-of-function mutant recommended)
-
This compound
-
Fluorescently labeled LDL (e.g., BODIPY-LDL or LDL-DyLight™)
-
Phosphate-Buffered Saline (PBS)
-
Fluorescence plate reader or fluorescence microscope
-
-
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of approximately 3-4 x 10^4 cells/well in culture medium.[8] Incubate overnight at 37°C in a 5% CO2 incubator.
-
Cholesterol Starvation: Gently aspirate the culture medium and replace it with 200 µL of serum-free or LPDS-containing medium. Incubate for 4-8 hours or overnight.[8]
-
Compound and PCSK9 Treatment: Prepare dilutions of this compound in serum-free medium. Also prepare a solution of recombinant PCSK9 in serum-free medium. Aspirate the starvation medium and add the this compound solutions to the respective wells, followed by the addition of recombinant PCSK9. Include appropriate controls (vehicle only, PCSK9 + vehicle). Incubate for 16 hours at 37°C.
-
LDL Uptake: After the treatment incubation, carefully aspirate the medium. Add a working solution of fluorescently labeled LDL (e.g., 10 µg/mL) in serum-free medium to each well. Incubate for 4 hours at 37°C, protected from light.
-
Fluorescence Quantification: Remove the medium containing the labeled LDL and wash the cells twice with PBS. Add a final volume of 100 µL of PBS to each well. Measure the fluorescence intensity using a fluorescence plate reader at the appropriate excitation and emission wavelengths.
-
2. Western Blot Analysis of LDLR Degradation
This protocol provides a general framework for assessing LDLR protein levels.
-
Materials:
-
HepG2 cells cultured and treated as in the LDL uptake assay
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against LDLR
-
Primary antibody for a loading control (e.g., anti-Calnexin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by SDS-PAGE.
-
Western Blotting: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary anti-LDLR antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detection: After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the LDLR signal to the loading control.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: LDL Uptake Assay Experimental Workflow.
Caption: Troubleshooting Logic for LDL Uptake Assay.
References
- 1. trial.medpath.com [trial.medpath.com]
- 2. This compound - an oral PCSK9 inhibitor with a novel mode of action for the treatment of cardiovascular disease - American Chemical Society [acs.digitellinc.com]
- 3. benchchem.com [benchchem.com]
- 4. AZD-0780 lowers LDL-C plasma levels by stabilizing the PCSK9 C-terminal domain | BioWorld [bioworld.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. content.abcam.com [content.abcam.com]
- 8. abcam.com [abcam.com]
- 9. benchchem.com [benchchem.com]
- 10. resources.bio-techne.com [resources.bio-techne.com]
Ensuring consistent AZD0780 activity across different experimental batches
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for ensuring the consistent activity of AZD0780 across different experimental batches. It includes frequently asked questions, detailed troubleshooting guides, and standardized experimental protocols to help you achieve reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
This compound is an investigational, once-daily, oral, small-molecule inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9).[1] PCSK9 is a protein that reduces the number of low-density lipoprotein receptors (LDLR) on the surface of liver cells by targeting them for degradation.[2] Unlike monoclonal antibody-based PCSK9 inhibitors that block the direct interaction between PCSK9 and LDLR, this compound features a novel mode of action.[2][3] It binds to a distinct site on the PCSK9 C-terminal domain, which inhibits the lysosomal trafficking of the PCSK9-LDLR complex.[1] This prevents the degradation of the LDLR, allowing it to return to the cell surface and remove more low-density lipoprotein cholesterol (LDL-C) from the bloodstream.[1][2]
Q2: What is the expected biological outcome and primary readout for this compound activity?
The primary biological outcome of this compound activity is an increase in the number of LDL receptors on the cell surface, leading to a significant reduction in plasma LDL-C levels.[4][5] In clinical trials, this compound administered on top of standard statin therapy has demonstrated a statistically significant reduction in LDL-C.[3][4] Therefore, the most common readouts for assessing its activity are:
-
Functional Assay: Quantification of LDL uptake by cells (e.g., using fluorescently labeled LDL).
-
Mechanistic Assay: Measurement of LDLR protein levels via Western blot or flow cytometry.
-
Primary Endpoint (in vivo): Reduction of circulating LDL-C levels.
Q3: How should different batches of this compound be prepared and stored to ensure stability and consistency?
To ensure batch-to-batch consistency, adherence to standardized procedures for handling and storage is critical. While specific stability data is proprietary, general best practices for small molecule inhibitors should be followed:
-
Storage: Store lyophilized powder and concentrated stock solutions (e.g., in DMSO) at -20°C or -80°C in desiccated, airtight containers, protected from light.
-
Reconstitution: Reconstitute the compound in a high-quality, anhydrous solvent like DMSO to create a high-concentration stock.
-
Working Dilutions: Prepare fresh working dilutions from the stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by aliquoting it after the initial reconstitution.
-
Solubility Check: Before use, visually inspect the solution to ensure the compound is fully dissolved. If precipitation is observed, gentle warming and vortexing may be required.[6]
Q4: Can results from in vitro assays with this compound differ from cellular or in vivo outcomes?
Yes, discrepancies between different experimental systems can occur. An inhibitor that is potent in a purified, in vitro system may show different efficacy in a cellular context.[6][7] Key factors include:
-
Cellular Environment: The presence of other proteins and complex signaling networks within a cell can influence drug efficacy.[6]
-
Metabolism: Cells may metabolize the compound, altering its effective concentration.
-
Off-Target Effects: In a cellular context, observed phenotypes may result from the compound acting on multiple targets, not just PCSK9.[6] It is crucial to validate findings using multiple assay formats, including mechanistic and functional cell-based assays, to build a comprehensive understanding of this compound's activity.
This compound Signaling and Mechanism of Action
The following diagram illustrates the role of PCSK9 in LDLR degradation and the mechanism by which this compound prevents this process.
Troubleshooting Guide for Inconsistent this compound Activity
Use this guide to diagnose and resolve common issues related to variability in this compound's experimental effects.
| Observed Problem | Potential Cause | Recommended Solution |
| High variability between experimental replicates | Compound Handling: Inconsistent final concentration due to poor solubility or pipetting errors.[6] | Prepare a master mix of media containing this compound for all treatment wells. Use reverse pipetting for viscous stock solutions. Ensure the compound is fully dissolved in the final assay buffer.[6] |
| Cell Culture Conditions: Variation in cell density, passage number, or health. | Standardize cell seeding density and ensure cells are in an exponential growth phase. Use cells within a consistent, low passage number range. Regularly test for mycoplasma contamination. | |
| Assay Plate Issues ("Edge Effects"): Increased evaporation in outer wells of microplates.[6] | Avoid using the outermost wells for experimental treatments. Fill outer wells with sterile PBS or media to maintain humidity. Ensure proper plate sealing during incubation.[6] | |
| Reduced or No this compound Activity Across Batches | Compound Integrity: Degradation of the this compound batch due to improper storage or handling. | Purchase a new batch or re-qualify the existing batch with a quality control assay (see Protocol 1). Always aliquot stock solutions to avoid freeze-thaw cycles. Store desiccated at -20°C or below. |
| Reagent Quality: Degradation or batch-to-batch variability in critical reagents (e.g., serum, labeled LDL). | Qualify new lots of serum or other critical reagents before use in large-scale experiments. Use high-purity, fresh reagents.[6] | |
| Cell Line Drift: The cell line has lost its responsiveness to the PCSK9 pathway over time. | Return to a low-passage stock of the cell line from a validated source (e.g., ATCC). Periodically re-validate the cell line's response. | |
| Batch-to-Batch Efficacy Differs Significantly | Purity and Formulation: Differences in the purity, salt form, or formulation of different this compound batches. | Request a Certificate of Analysis (CoA) for each batch to compare purity. Implement a standardized internal quality control (QC) process to test every new batch using a validated assay before beginning experiments. |
| Process Control: Minor, undocumented variations in the experimental protocol between runs.[8] | Adhere strictly to a detailed Standard Operating Procedure (SOP).[8] Maintain meticulous records of all experimental parameters, including reagent lot numbers and incubation times. Consider automation for key steps like dispensing to improve consistency.[9] |
Troubleshooting Workflow
The following diagram provides a logical workflow for diagnosing the root cause of inconsistent experimental results.
References
- 1. trial.medpath.com [trial.medpath.com]
- 2. This compound - an oral PCSK9 inhibitor with a novel mode of action for the treatment of cardiovascular disease - American Chemical Society [acs.digitellinc.com]
- 3. fiercebiotech.com [fiercebiotech.com]
- 4. pharmacytimes.com [pharmacytimes.com]
- 5. This compound, a novel oral PCSK9 inhibitor, demonstrated significant LDL cholesterol (LDL-C) reduction in PURSUIT Phase IIb trial [astrazeneca.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Quality Assurance Techniques for Batch-to-Batch Consistency [tristarintermediates.org]
- 9. vidyagxp.com [vidyagxp.com]
AZD0780 In Vivo Studies: Technical Support & Troubleshooting Center
Welcome to the technical support center for AZD0780 in vivo studies. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design and troubleshooting to help ensure the generation of robust and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally administered small molecule inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9).[1][2][3] Unlike monoclonal antibody-based PCSK9 inhibitors that block the protein-protein interaction between PCSK9 and the low-density lipoprotein receptor (LDLR), this compound has a novel mode of action.[2] It binds to the C-terminal domain of PCSK9, which inhibits the lysosomal trafficking of the PCSK9-LDLR complex and prevents the degradation of the LDLR.[4] This results in increased recycling of LDLR to the surface of hepatocytes, leading to enhanced clearance of low-density lipoprotein cholesterol (LDL-C) from the circulation.[5]
Q2: What are the recommended animal models for in vivo efficacy studies with this compound?
A human PCSK9 knock-in (hPCSK9-KI) hypercholesterolemic mouse model is a suitable choice for evaluating the efficacy of this compound.[4][6] This is because this compound is designed to target human PCSK9. Standard mouse models may not show the same response due to differences in the target protein. For general pharmacokinetic (PK) studies, C57BL/6 mice have been used.[1][4]
Q3: What is a suitable vehicle for oral administration of this compound in mice?
While specific formulation details for preclinical studies with this compound are not publicly available, for poorly soluble small molecules, common vehicles for oral gavage in rodents include aqueous suspensions containing suspending agents like methylcellulose (B11928114) (MC) or carboxymethylcellulose (CMC), often with a small amount of surfactant such as Tween 80 to improve wettability. Given that this compound is a small molecule, a formulation in a vehicle such as 0.5% methylcellulose or 0.5% carboxymethylcellulose in water would be a reasonable starting point.
Q4: What are some key pharmacokinetic parameters of this compound in mice?
In vivo pharmacokinetic studies in C57BL/6 mice have shown that this compound has an oral bioavailability of 63.5% and an oral half-life of 2.9 hours.[4]
Troubleshooting Guides
This section provides guidance on common issues that may arise during in vivo studies with this compound.
High Variability in Plasma LDL-C Levels
Issue: Significant variation in LDL-C measurements is observed between animals within the same treatment group.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Strategy |
| Inconsistent Dosing | Ensure accurate and consistent oral gavage technique. Verify the concentration and homogeneity of the this compound formulation. For detailed guidance on oral gavage, refer to the "Experimental Protocols" section. |
| Biological Variability | Increase the number of animals per group to improve statistical power. Ensure animals are age and sex-matched. House animals under standardized environmental conditions (e.g., light-dark cycle, temperature, humidity). |
| Dietary Factors | Use a standardized diet for all animals throughout the study. Be aware that the composition of the diet can significantly impact lipid profiles. |
| Blood Sampling Technique | Standardize the blood collection method (e.g., retro-orbital, tail vein) and timing. Minimize stress during sampling, as stress can influence lipid levels. Ensure consistent sample handling and processing. |
| Analytical Variability | Use a validated and calibrated method for LDL-C measurement. Include quality control samples in each analytical run to monitor assay performance. |
Lack of Expected Efficacy (LDL-C Reduction)
Issue: Administration of this compound does not result in the anticipated decrease in LDL-C levels.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Strategy |
| Incorrect Animal Model | Confirm that the animal model expresses human PCSK9 if evaluating the direct therapeutic effect of this compound. The compound is designed to target the human protein. |
| Suboptimal Dosing | Review the dose being administered. Preclinical studies have used a dose of 15 mg/kg twice daily in a human PCSK9 knock-in mouse model.[4] A dose-response study may be necessary to determine the optimal dose for your specific model. |
| Formulation Issues | Ensure this compound is properly solubilized or suspended in the vehicle to allow for adequate absorption. Consider particle size if using a suspension. |
| Gavage Error | Accidental administration into the trachea instead of the esophagus will result in no systemic exposure. Ensure proper training and technique for oral gavage. Signs of incorrect gavage include fluid from the nose or mouth and respiratory distress.[7] |
| Metabolic Differences | Be aware of potential strain differences in drug metabolism that could affect the exposure and efficacy of this compound. |
Data Presentation
Preclinical Pharmacokinetic Parameters of this compound in C57BL/6 Mice
| Parameter | Value |
| Route of Administration | Oral |
| Oral Bioavailability | 63.5%[4] |
| Oral Half-life (t½) | 2.9 hours[4] |
| Intravenous Half-life (t½) | 2.6 hours[4] |
| Plasma Protein Binding (Mouse) | 25%[4] |
Preclinical Efficacy of this compound
| Animal Model | Dose | Effect on LDL-C |
| Human PCSK9 knock-in hypercholesterolemic mouse model | 15 mg/kg, twice daily (oral) | Decreased plasma LDL-C levels[4] |
Note: Specific quantitative data on the percentage of LDL-C reduction in preclinical models is not publicly available.
Experimental Protocols
General Protocol for Oral Gavage in Mice
This protocol provides a general guideline for the oral administration of this compound. Always adhere to your institution's approved animal care and use protocols.
Materials:
-
This compound formulation (e.g., suspension in 0.5% methylcellulose)
-
Appropriately sized syringe (e.g., 1 mL)
-
Gavage needle (flexible plastic or stainless steel with a ball tip, appropriate size for the mouse)
-
Animal scale
Procedure:
-
Animal Preparation: Weigh the mouse to accurately calculate the dosing volume.
-
Syringe Preparation: Draw the calculated volume of the this compound formulation into the syringe. Ensure there are no air bubbles.
-
Restraint: Gently but firmly restrain the mouse by the scruff of the neck to immobilize the head. The body should be held in a vertical position to straighten the esophagus.
-
Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The mouse should swallow the needle as it is gently advanced. Do not force the needle.
-
Administration: Once the needle is in the esophagus (you should not feel any resistance), slowly administer the formulation.
-
Withdrawal: Gently remove the gavage needle.
-
Monitoring: Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing or fluid coming from the nose or mouth.[7]
Protocol for Blood Collection and Lipid Analysis in Mice
Materials:
-
Collection tubes (e.g., EDTA-coated microcentrifuge tubes)
-
Anesthetic (if required by the protocol)
-
Centrifuge
-
Lipid analysis kit (e.g., enzymatic colorimetric assay for LDL-C)
Procedure:
-
Blood Collection: Collect blood via a suitable method (e.g., tail vein, retro-orbital sinus) at predetermined time points. The volume of blood collected should be in accordance with animal welfare guidelines.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Lipid Analysis: Analyze the plasma samples for LDL-C concentration using a validated analytical method according to the manufacturer's instructions.
-
Data Analysis: Calculate the mean and standard deviation of LDL-C levels for each treatment group.
Visualizations
Caption: Mechanism of action of this compound in reducing LDL-C.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - an oral PCSK9 inhibitor with a novel mode of action for the treatment of cardiovascular disease - American Chemical Society [acs.digitellinc.com]
- 3. This compound, a novel oral PCSK9 inhibitor, demonstrated significant LDL cholesterol (LDL-C) reduction in PURSUIT Phase IIb trial [astrazeneca.com]
- 4. AZD-0780 lowers LDL-C plasma levels by stabilizing the PCSK9 C-terminal domain | BioWorld [bioworld.com]
- 5. DOT Language | Graphviz [graphviz.org]
- 6. In vivo genome and base editing of a human PCSK9 knock-in hypercholesterolemic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative In Vitro Analysis of PCSK9 Inhibitors: AZD0780 and Evolocumab
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed in vitro comparison of two distinct inhibitors of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9): AZD0780, an orally available small molecule, and evolocumab, an injectable monoclonal antibody. Both agents effectively lower low-density lipoprotein cholesterol (LDL-C) by targeting PCSK9, a key regulator of LDL receptor (LDLR) degradation. However, their mechanisms of action, molecular characteristics, and in vitro performance metrics exhibit notable differences. This document summarizes available quantitative data, outlines relevant experimental protocols, and visualizes the underlying biological pathways and experimental workflows.
Executive Summary
Evolocumab is a well-established, potent monoclonal antibody that directly blocks the interaction between PCSK9 and the LDL receptor. This compound represents a newer class of oral, small-molecule inhibitors that acts through a novel mechanism: it binds to the C-terminal domain of PCSK9, preventing the lysosomal degradation of the PCSK9-LDLR complex without directly inhibiting the initial binding event. While direct head-to-head in vitro comparative studies are not yet publicly available, this guide synthesizes existing data to provide a comprehensive overview for the research community.
Data Presentation: In Vitro Performance
The following tables summarize the available quantitative data for this compound and evolocumab from various in vitro assays. It is important to note that these values are derived from separate studies and may not be directly comparable due to potential variations in experimental conditions.
| Parameter | This compound | Evolocumab | Reference |
| Target Binding | |||
| Binding Affinity (Kd) to human PCSK9 | <200 nM, 2.3 nM | 4 pM | [1][2] |
| Functional Inhibition | |||
| PCSK9-LDLR Interaction Inhibition (IC50) | Does not directly inhibit | 2.08 ± 1.21 nM | [1] |
| Cellular Activity | |||
| Increased LDL-C Uptake in HepG2 cells | Demonstrated | Demonstrated | [2][3] |
Mechanism of Action
Evolocumab and this compound both ultimately lead to an increased number of LDL receptors on the surface of hepatocytes, thereby enhancing the clearance of LDL-C from the circulation. However, they achieve this through distinct molecular mechanisms.
Evolocumab: As a monoclonal antibody, evolocumab binds with high affinity to the catalytic domain of circulating PCSK9.[4] This steric hindrance prevents PCSK9 from binding to the epidermal growth factor-like repeat A (EGF-A) domain of the LDL receptor.[4] Consequently, the formation of the PCSK9-LDLR complex is blocked, and the LDL receptor is free to recycle back to the cell surface after internalizing LDL-C.
This compound: This oral small molecule binds to a novel pocket in the C-terminal domain of PCSK9.[2][5] Unlike monoclonal antibodies, this compound does not prevent the initial binding of PCSK9 to the LDL receptor.[1][5] Instead, it inhibits the subsequent lysosomal trafficking of the internalized PCSK9-LDLR complex.[2][6] This action also results in the preservation and recycling of the LDL receptor to the hepatocyte surface.
Signaling Pathway and Mechanisms of Action
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. AZD-0780 lowers LDL-C plasma levels by stabilizing the PCSK9 C-terminal domain | BioWorld [bioworld.com]
- 3. PCSK9 inhibition-mediated reduction in Lp(a) with evolocumab: an analysis of 10 clinical trials and the LDL receptor’s role - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. axonmedchem.com [axonmedchem.com]
A Head-to-Head Comparison of PCSK9 Inhibitors: The Small Molecule AZD0780 vs. the Monoclonal Antibody Alirocumab
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of two distinct therapeutic modalities targeting PCSK9 for the management of hypercholesterolemia: AZD0780, an oral small molecule inhibitor, and alirocumab (B1149425), an injectable monoclonal antibody. This document details their mechanisms of action, presents comparative preclinical and clinical data, and outlines the experimental protocols used to evaluate their efficacy.
Executive Summary
Proprotein convertase subtilisin/kexin type 9 (PCSK9) has emerged as a pivotal target in lipid metabolism. By promoting the degradation of low-density lipoprotein receptors (LDLR), PCSK9 reduces the clearance of LDL-cholesterol (LDL-C) from the circulation, a key factor in the development of atherosclerotic cardiovascular disease. Both this compound and alirocumab are potent inhibitors of PCSK9, yet they achieve this through fundamentally different molecular interactions, leading to distinct pharmacological profiles. Alirocumab, a fully human monoclonal antibody, directly blocks the interaction between PCSK9 and LDLR in the extracellular space. In contrast, this compound, an orally bioavailable small molecule, binds to the C-terminal domain of PCSK9, a novel mechanism that prevents LDLR degradation without directly obstructing the PCSK9-LDLR binding site.
Mechanism of Action
Alirocumab: Extracellular Neutralization of PCSK9
Alirocumab is a human monoclonal antibody of the IgG1 subclass that binds with high affinity and specificity to circulating PCSK9.[1][2] By binding to the catalytic domain of PCSK9, alirocumab sterically hinders the interaction between PCSK9 and the epidermal growth factor-like repeat A (EGF-A) domain of the LDLR on the surface of hepatocytes.[2] This neutralization of PCSK9 prevents the formation of the PCSK9-LDLR complex and its subsequent internalization and lysosomal degradation. As a result, LDLRs are recycled back to the hepatocyte surface, leading to an increased number of functional receptors available to clear LDL-C from the bloodstream.[3]
This compound: Intracellular Modulation of PCSK9 Trafficking
This compound is an oral, small molecule inhibitor that employs a novel mechanism of action.[4][5] It binds with high affinity to a previously undiscovered pocket on the C-terminal domain (CTD) of PCSK9.[4][5] This binding event does not directly block the interaction between PCSK9 and the LDLR.[4] Instead, this compound stabilizes the PCSK9 CTD, particularly at the acidic pH found within endosomes. This stabilization is thought to interfere with the conformational changes in the PCSK9-LDLR complex that are necessary for its trafficking to the lysosome for degradation.[4] By inhibiting this lysosomal trafficking, this compound effectively prevents the degradation of the LDLR, allowing it to be recycled back to the cell surface to continue clearing LDL-C.[4][6]
Comparative Performance Data
The following tables summarize key quantitative data for this compound and alirocumab, compiled from preclinical and clinical studies.
| Parameter | This compound | Alirocumab | Reference |
| Target | PCSK9 C-terminal domain | PCSK9 catalytic domain | [2][4] |
| Modality | Oral small molecule | Injectable monoclonal antibody | [2][4] |
| Binding Affinity (Kd) | 2.3 nM (to human PCSK9) | Sub-nanomolar | [3][4] |
Table 1. Key characteristics of this compound and alirocumab.
| Study | Drug | Dose | LDL-C Reduction vs. Placebo/Comparator | Reference |
| PURSUIT (Phase IIb) | This compound | 30 mg once daily | 50.7% | [7][8] |
| Phase I Trial | This compound | 30 mg once daily (+ rosuvastatin) | 52% | [9] |
| ODYSSEY LONG TERM | Alirocumab | 150 mg every 2 weeks | 62% | [10] |
| ODYSSEY MONO | Alirocumab | 75 mg every 2 weeks | 47% (vs. ezetimibe) | [10] |
Table 2. Clinical efficacy in reducing LDL-C.
Experimental Protocols
In Vitro LDL-C Uptake Assay in HepG2 Cells
This assay is crucial for evaluating the functional consequence of PCSK9 inhibition.
Objective: To measure the ability of a PCSK9 inhibitor to restore the uptake of LDL-C in human hepatoma (HepG2) cells treated with recombinant PCSK9.
Methodology:
-
Cell Culture: HepG2 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are seeded in a 96-well black, clear-bottom plate and grown to confluence.
-
LDLR Upregulation: Prior to the assay, cells are incubated in serum-free DMEM for 16-24 hours to upregulate the expression of LDLR.
-
Treatment: Cells are co-incubated with a fixed concentration of recombinant human PCSK9 (e.g., 10 µg/mL) and serial dilutions of the test inhibitor (this compound or alirocumab) for 4 hours at 37°C.[11]
-
LDL-C Uptake: Fluorescently labeled LDL (e.g., DyLight™ 488-labeled LDL) is added to each well at a concentration of 10 µg/mL and incubated for an additional 4 hours at 37°C.
-
Quantification: After incubation, cells are washed with phosphate-buffered saline (PBS) to remove unbound fluorescent LDL. The intracellular fluorescence is then quantified using a fluorescence plate reader or visualized by fluorescence microscopy.
-
Data Analysis: The fluorescence intensity in inhibitor-treated wells is compared to controls (cells alone, cells with PCSK9 only) to determine the percent rescue of LDL uptake. IC50 values are calculated from the dose-response curves.
PCSK9-LDLR Binding Assay
This biochemical assay directly measures the inhibition of the protein-protein interaction between PCSK9 and the LDLR.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. Alirocumab: PCSK9 inhibitor for LDL cholesterol reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. AZD-0780 lowers LDL-C plasma levels by stabilizing the PCSK9 C-terminal domain | BioWorld [bioworld.com]
- 5. This compound - an oral PCSK9 inhibitor with a novel mode of action for the treatment of cardiovascular disease - American Chemical Society [acs.digitellinc.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound, a novel oral PCSK9 inhibitor, demonstrated significant LDL cholesterol (LDL-C) reduction in PURSUIT Phase IIb trial [astrazeneca.com]
- 8. pharmacytimes.com [pharmacytimes.com]
- 9. researchgate.net [researchgate.net]
- 10. Effect of PCSK9 Inhibition by Alirocumab on Lipoprotein Particle Concentrations Determined by Nuclear Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LDL Cholesterol Uptake Assay Using Live Cell Imaging Analysis with Cell Health Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Oral PCSK9 Inhibition with AZD0780: A Comparative Analysis of the PURSUIT Study
A new frontier in lipid-lowering therapy is emerging with the development of oral proprotein convertase subtilisin/kexin type 9 (PCSK9) inhibitors. AstraZeneca's AZD0780 is a leading candidate in this class, and its recent Phase IIb PURSUIT clinical trial has demonstrated significant efficacy in reducing low-density lipoprotein cholesterol (LDL-C). This guide provides a comprehensive comparison of the PURSUIT study results with other key PCSK9 inhibitors, offering researchers, scientists, and drug development professionals a detailed overview of the current landscape.
Comparative Efficacy of PCSK9 Inhibitors
The primary measure of efficacy for lipid-lowering therapies is the percentage reduction in LDL-C. The following table summarizes the key results from clinical trials of this compound and its main competitors, including another oral inhibitor, enlicitide decanoate (B1226879) (formerly MK-0616) from Merck, and the established injectable monoclonal antibodies, Repatha® (evolocumab) and Praluent® (alirocumab).
| Drug | Clinical Trial | Dosage | Treatment Duration | Mean LDL-C Reduction (from baseline, on top of statin) | Adverse Events |
| This compound (Oral) | PURSUIT (Phase IIb) | 30 mg once daily | 12 weeks | 50.7%[1][2][3] | Comparable to placebo (38.2% in this compound groups vs. 32.6% in placebo)[4] |
| Enlicitide decanoate (MK-0616) (Oral) | Phase IIb | 30 mg once daily | 8 weeks | 60.9%[5][6] | Generally well-tolerated, similar to placebo[5][7] |
| Repatha® (evolocumab) (Injectable) | FOURIER | 140 mg every 2 weeks or 420 mg monthly | Median 2.2 years | 59% (at week 48)[8] | Most common: back pain, arthralgia, myalgia[8] |
| Praluent® (alirocumab) (Injectable) | ODYSSEY LONG TERM | 150 mg every 2 weeks | 78 weeks | 62% (at week 24)[9] | Similar to placebo, except for injection-site reactions, myalgia, neurocognitive and ophthalmological events[9] |
Reaching LDL-C Goals
A critical endpoint in these trials is the proportion of patients who achieve the guideline-recommended LDL-C target of less than 70 mg/dL.
| Drug | Clinical Trial | Percentage of Patients Reaching LDL-C <70 mg/dL |
| This compound (Oral) | PURSUIT (Phase IIb) | 84%[3] |
| Enlicitide decanoate (MK-0616) (Oral) | Phase IIb | 90.8% (at 30 mg dose)[5] |
| Repatha® (evolocumab) (Injectable) | FOURIER-OLE | 80% (at week 12)[10] |
| Praluent® (alirocumab) (Injectable) | ODYSSEY COMBO II | 81% (at week 24)[9] |
Experimental Protocols
A detailed understanding of the trial methodologies is crucial for interpreting and comparing the results.
This compound: The PURSUIT Study Protocol
The PURSUIT trial was a Phase IIb, randomized, double-blind, placebo-controlled, multicenter study.[1][4]
-
Participants: 428 patients with hypercholesterolemia (fasting LDL-C ≥70 mg/dL and <190 mg/dL) on a stable dose of moderate- or high-intensity statins.[1][4][11]
-
Intervention: Participants were randomized (1:1:1:1:1) to receive once-daily oral doses of this compound (1 mg, 3 mg, 10 mg, or 30 mg) or a matching placebo for 12 weeks.[2][4]
-
Primary Endpoint: The primary efficacy endpoint was the percent change in LDL-C from baseline to week 12.[4][11]
-
Safety Assessments: Safety and tolerability were evaluated through the monitoring of adverse events, vital signs, electrocardiograms, and laboratory assessments.[2][4]
Enlicitide decanoate (MK-0616): Phase IIb Study Protocol
Merck's Phase IIb trial for enlicitide decanoate was a randomized, placebo-controlled study.
-
Participants: 381 adults with a history of or risk factors for heart disease and elevated LDL-C levels.[6]
-
Intervention: Participants were randomized to receive one of four doses of MK-0616 (6, 12, 18, or 30 mg) or a placebo once daily for eight weeks.[5][6]
-
Primary Endpoint: The primary endpoint was the percent change in LDL-C from baseline to week 8.[5]
-
Safety Assessments: Adverse events were tracked through week 16.[6]
Repatha® (evolocumab): The FOURIER Study Protocol
The FOURIER (Further Cardiovascular Outcomes Research with PCSK9 Inhibition in Subjects with Elevated Risk) trial was a multinational, randomized, double-blind, placebo-controlled study.
-
Participants: 27,564 patients with established cardiovascular disease and LDL-C levels ≥70 mg/dL while on statin therapy.
-
Intervention: Patients were randomized to receive subcutaneous injections of evolocumab (140 mg every two weeks or 420 mg monthly) or a placebo.
-
Primary Endpoint: The primary efficacy endpoint was a composite of cardiovascular death, myocardial infarction, stroke, hospitalization for unstable angina, or coronary revascularization.
Praluent® (alirocumab): The ODYSSEY LONG TERM Study Protocol
The ODYSSEY LONG TERM trial was a Phase 3, randomized, double-blind, placebo-controlled study.[9]
-
Participants: 2,341 patients at high risk for cardiovascular events with LDL-C levels ≥70 mg/dL on maximally tolerated statin therapy.[9]
-
Intervention: Patients were randomized to receive subcutaneous injections of alirocumab (B1149425) 150 mg every two weeks or a placebo.[9]
-
Primary Endpoint: The primary efficacy endpoint was the percent change in LDL-C from baseline to week 24.
Visualizing the Mechanism and Workflow
To better understand the underlying biology and the clinical trial process, the following diagrams are provided.
References
- 1. Phase 2b results of oral PCSK9 inhibitor in hyperlipidemia - - PACE-CME [pace-cme.org]
- 2. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 3. AstraZeneca’s this compound cuts LDL-C by 50% in Phase IIb trial - Clinical Trials Arena [clinicaltrialsarena.com]
- 4. An Oral PCSK9 Inhibitor for Treatment of Hypercholesterolemia: The PURSUIT Randomized Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. merck.com [merck.com]
- 6. Clinical trial finds that oral drug MK-0616 substantially reduces ‘bad’ cholesterol [blogs.bcm.edu]
- 7. hospitalhealthcare.com [hospitalhealthcare.com]
- 8. amgen.com [amgen.com]
- 9. managedhealthcareexecutive.com [managedhealthcareexecutive.com]
- 10. amgen.com [amgen.com]
- 11. A Study to Assess the Efficacy, Safety and Tolerability of Different Doses of this compound in Patients with Dyslipidemia [astrazenecaclinicaltrials.com]
Oral PCSK9 Inhibitors: A Comparative Safety Profile of AZD0780 and Other Emerging Therapies
A deep dive into the safety and tolerability of the next generation of cholesterol-lowering agents, this guide offers researchers, scientists, and drug development professionals a comprehensive comparison of AZD0780 against other oral PCSK9 inhibitors. Drawing on the latest clinical trial data, we present a detailed analysis of adverse event profiles, experimental protocols, and underlying mechanisms of action.
The advent of oral proprotein convertase subtilisin/kexin type 9 (PCSK9) inhibitors marks a significant advancement in the management of hypercholesterolemia, offering a more convenient alternative to injectable therapies. As these novel agents progress through clinical development, a thorough evaluation of their safety profiles is paramount. This guide provides a comparative analysis of the safety data for AstraZeneca's this compound, Merck's MK-0616, and other oral PCSK9 inhibitors in development, including Gemcabene and Novo Nordisk's NNC0385-0434.
Comparative Safety and Tolerability
Clinical trial data from Phase 1 and Phase 2 studies indicate that oral PCSK9 inhibitors are generally well-tolerated, with adverse event (AE) profiles comparable to placebo.
This compound
In the Phase 2b PURSUIT trial, this compound was found to be generally well-tolerated.[1][2] The overall incidence of adverse events was similar between the this compound treatment groups (38.2%) and the placebo group (32.6%).[1][2] Importantly, treatment discontinuations due to adverse events were infrequent and comparable between the this compound (1.5%) and placebo (2.3%) arms.[1] No dose-related or dose-limiting side effects were observed, and no deaths were reported.[3]
MK-0616
Similarly, the Phase 2b clinical trial for MK-0616 demonstrated a favorable safety profile.[4][5] The proportion of participants experiencing adverse events was comparable across the MK-0616 treatment groups (ranging from 39.5% to 43.4%) and the placebo group (44.0%).[4][5] Discontinuations due to AEs were infrequent, with two or fewer participants discontinuing in any treatment group.[5] No serious adverse events related to MK-0616 were reported.[6]
Other Oral PCSK9 Inhibitors
-
NNC0385-0434: In a Phase 2 trial, the most frequently reported treatment-related adverse events for NNC0385-0434 were gastrointestinal disorders. Twenty-six patients in the NNC0385-0434 cohorts reported 35 gastrointestinal events, compared to one patient with one event in the placebo group.[7] No deaths or treatment-related serious adverse events occurred.[7]
-
Gemcabene: Across 18 Phase 1 and Phase 2 clinical trials involving 895 participants, Gemcabene has shown promising evidence of safety and tolerability.[8] In the ROYAL-1 Phase 2b study, Gemcabene did not show increased adverse effects when co-administered with statins.[9]
Quantitative Analysis of Adverse Events
The following table summarizes the key safety findings from the Phase 2b clinical trials of this compound and MK-0616. A detailed breakdown of specific adverse events and their frequencies is crucial for a complete comparative assessment and will be updated as more data becomes publicly available.
| Safety Endpoint | This compound (PURSUIT Trial)[1][10] | MK-0616 (Phase 2b Trial)[4][5] |
| Overall Adverse Events | 38.2% (all this compound groups) vs. 32.6% (placebo) | 39.5% - 43.4% (MK-0616 groups) vs. 44.0% (placebo) |
| Serious Adverse Events | Not reported to be different from placebo | No serious AEs related to treatment reported |
| Discontinuation due to AEs | 1.5% (this compound) vs. 2.3% (placebo) | ≤ 2 participants in any treatment group |
Experimental Protocols
Detailed methodologies are essential for the critical evaluation of clinical trial data. Below are summaries of the key experimental designs for the pivotal Phase 2b trials of this compound and MK-0616.
This compound: The PURSUIT Trial (NCT06173570)
The PURSUIT study was a Phase 2b, multicenter, randomized, double-blind, placebo-controlled, parallel-group, dose-ranging study.[1][11]
-
Objective: To evaluate the efficacy, safety, and tolerability of different doses of this compound in participants with dyslipidemia.[1]
-
Population: 428 patients with hypercholesterolemia on stable standard-of-care statin therapy.[11]
-
Intervention: Participants were randomized (1:1:1:1:1) to receive once-daily oral doses of this compound (1 mg, 3 mg, 10 mg, or 30 mg) or a matching placebo for 12 weeks.[11]
-
Primary Endpoint: The primary efficacy endpoint was the percent change in LDL-C from baseline to week 12.[11]
-
Safety Assessments: Safety and tolerability were evaluated through the monitoring of adverse events, vital signs, electrocardiograms, and laboratory assessments.[11]
MK-0616: Phase 2b Trial (NCT05261126)
This was a randomized, double-blind, placebo-controlled, multicenter Phase 2b trial.[4][5]
-
Objective: To evaluate the efficacy and safety of MK-0616 in adults with hypercholesterolemia.[4]
-
Population: 381 adult participants with hypercholesterolemia and a broad spectrum of atherosclerotic cardiovascular disease (ASCVD) risk.[4][5]
-
Intervention: Participants were randomly assigned in a 1:1:1:1:1 ratio to one of four doses of MK-0616 (6 mg, 12 mg, 18 mg, or 30 mg) or a matching placebo, administered once daily for 8 weeks.[5]
-
Primary Endpoints: The primary endpoints were the percent change from baseline in LDL-C at Week 8 and the proportion of participants with adverse events and study intervention discontinuations due to AEs.[5]
-
Safety Assessments: Participants were monitored for AEs for an additional 8 weeks after the treatment period.[5]
Signaling Pathways and Mechanisms
The following diagrams illustrate the established signaling pathway of PCSK9 and a hypothetical experimental workflow for evaluating an oral PCSK9 inhibitor.
Caption: PCSK9 Signaling Pathway and Inhibition.
Caption: Clinical Trial Workflow for an Oral PCSK9 Inhibitor.
References
- 1. This compound, a novel oral PCSK9 inhibitor, demonstrated significant LDL cholesterol (LDL-C) reduction in PURSUIT Phase IIb trial [astrazeneca-us.com]
- 2. pharmacytimes.com [pharmacytimes.com]
- 3. ACC 2025: this compound shows significant LDL-C reduction in PURSUIT Phase IIb trial - Clinical Trials Arena [clinicaltrialsarena.com]
- 4. Oral PCSK9 Inhibitor, MK-0616, Demonstrates Significant LDL-C Reduction in Phase 2b Trial - American College of Cardiology [acc.org]
- 5. Phase 2b Randomized Trial of the Oral PCSK9 Inhibitor MK-0616 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. merck.com [merck.com]
- 7. PCSK9 inhibition with orally administered NNC0385-0434 in hypercholesterolaemia: a randomised, double-blind, placebo-controlled and active-controlled phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gemphire Therapeutics Enrolls First Patients in the ROYAL-1 [globenewswire.com]
- 9. ahajournals.org [ahajournals.org]
- 10. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 11. An Oral PCSK9 Inhibitor for Treatment of Hypercholesterolemia: The PURSUIT Randomized Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
AZD0780: A Comparative Analysis of Cross-Reactivity with PCSK9 from Different Species
For Immediate Release
AstraZeneca's novel oral PCSK9 inhibitor, AZD0780, has demonstrated significant promise in lowering low-density lipoprotein cholesterol (LDL-C) levels. This guide provides a comparative overview of the available data on the cross-reactivity of this compound with Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) from different species, a critical aspect for preclinical research and development. This document is intended for researchers, scientists, and drug development professionals.
Executive Summary
This compound is a small molecule inhibitor that targets the C-terminal domain of PCSK9, preventing the PCSK9-mediated degradation of the LDL receptor (LDLR) and thereby enhancing the clearance of LDL-C from the circulation.[1] Preclinical data has established its binding affinity to human PCSK9. While direct quantitative binding data for other species is limited in the public domain, the efficacy of this compound in a human PCSK9 knock-in mouse model suggests functional activity against the human protein in a rodent system. This guide summarizes the available binding data and provides detailed experimental protocols for assessing the interaction of small molecule inhibitors with PCSK9.
Data Presentation: this compound Binding Affinity to PCSK9
The binding affinity of this compound to human PCSK9 has been determined using various experimental techniques. The reported equilibrium dissociation constant (Kd) values are summarized in the table below.
| Species | PCSK9 Target | Binding Affinity (Kd) | Assay Method |
| Human | Recombinant hPCSK9 | 2.3 nM[1] | Not Specified |
| Human | Recombinant hPCSK9 | <200 nM[2][3][4][5] | Not Specified |
| Cynomolgus Monkey | Not Publicly Available | Not Publicly Available | |
| Mouse | Not Publicly Available (for wild-type) | Not Publicly Available |
Note: While direct binding data for cynomolgus monkey and mouse PCSK9 is not currently available in published literature, the demonstrated in vivo efficacy of this compound in a human PCSK9 knock-in hypercholesterolemic mouse model indicates that the compound effectively engages with human PCSK9 in a physiological setting.[1]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of a compound's binding affinity and inhibitory potential. Below are representative protocols for Surface Plasmon Resonance (SPR) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays, which are commonly used to characterize the interaction between small molecules and proteins like PCSK9.
Surface Plasmon Resonance (SPR) Assay for Small Molecule-PCSK9 Interaction
SPR is a label-free technique that allows for the real-time monitoring of binding events between an analyte (e.g., this compound) and a ligand (e.g., PCSK9) immobilized on a sensor chip.
Objective: To determine the binding kinetics (association and dissociation rates) and affinity (Kd) of a small molecule inhibitor to PCSK9.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Recombinant PCSK9 protein (human, cynomolgus monkey, or mouse)
-
Small molecule inhibitor (e.g., this compound)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., Glycine-HCl, pH 2.0)
-
Amine coupling kit (EDC, NHS, ethanolamine)
Procedure:
-
Sensor Chip Preparation: Activate the carboxymethylated dextran (B179266) surface of the sensor chip using a freshly prepared mixture of EDC and NHS.
-
Ligand Immobilization: Inject the recombinant PCSK9 protein diluted in immobilization buffer over the activated sensor surface. The protein will be covalently coupled to the surface via its primary amine groups.
-
Blocking: Inject ethanolamine (B43304) to deactivate any remaining active esters on the surface.
-
Binding Analysis:
-
Prepare a series of dilutions of the small molecule inhibitor in running buffer.
-
Inject the different concentrations of the inhibitor over the immobilized PCSK9 surface, followed by a dissociation phase where only running buffer flows over the chip.
-
A reference flow cell without immobilized PCSK9 should be used to subtract non-specific binding and bulk refractive index changes.
-
-
Regeneration: After each binding cycle, inject the regeneration solution to remove the bound inhibitor and prepare the surface for the next injection.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET is a homogeneous assay that measures the proximity of two molecules labeled with a donor and an acceptor fluorophore. This assay can be configured as a competition assay to determine the inhibitory potential of a compound.
Objective: To determine the IC50 value of a small molecule inhibitor for the disruption of the PCSK9-LDLR interaction.
Materials:
-
TR-FRET compatible microplate reader
-
Low-volume 384-well plates
-
Biotinylated recombinant PCSK9 protein
-
Europium-labeled anti-tag antibody (e.g., anti-His) or directly labeled PCSK9
-
Fluorescently labeled LDLR-A domain (e.g., with Alexa Fluor 647) or a fluorescently labeled anti-PCSK9 antibody that binds to a different epitope than the inhibitor.
-
Streptavidin-conjugated acceptor fluorophore (e.g., d2)
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
Small molecule inhibitor (e.g., this compound)
Procedure:
-
Reagent Preparation: Prepare solutions of biotinylated PCSK9, Europium-labeled antibody, fluorescently labeled LDLR-A, and streptavidin-d2 in assay buffer.
-
Compound Plating: Dispense the small molecule inhibitor at various concentrations into the microplate wells. Include appropriate controls (no inhibitor for maximum signal and no PCSK9 for background).
-
Reagent Addition: Add the biotinylated PCSK9 and Europium-labeled antibody mixture to all wells and incubate to allow for complex formation.
-
Detection: Add the fluorescently labeled LDLR-A and streptavidin-d2 mixture to all wells.
-
Incubation: Incubate the plate at room temperature, protected from light, for a specified period (e.g., 2 hours) to allow the binding reaction to reach equilibrium.
-
Measurement: Read the plate on a TR-FRET reader, measuring the emission at both the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) wavelengths after a time delay.
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Plot the ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Mandatory Visualizations
PCSK9 Signaling Pathway
Caption: PCSK9 pathway and this compound's mechanism of action.
Experimental Workflow for SPR Analysis
Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.
Conclusion
This compound is a promising oral small molecule inhibitor of PCSK9 with a demonstrated high affinity for the human protein. While comprehensive cross-reactivity data across different species remains to be fully disclosed in the public domain, its activity in a humanized mouse model provides a strong rationale for its development. The standardized experimental protocols provided in this guide offer a framework for researchers to conduct their own comparative studies and further elucidate the cross-species reactivity profile of this compound and other novel PCSK9 inhibitors. This information is vital for the continued preclinical and clinical evaluation of this new class of lipid-lowering therapies.
References
- 1. AZD-0780 lowers LDL-C plasma levels by stabilizing the PCSK9 C-terminal domain | BioWorld [bioworld.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. abmole.com [abmole.com]
- 5. Emerging oral therapeutic strategies for inhibiting PCSK9 - PMC [pmc.ncbi.nlm.nih.gov]
Oral PCSK9 Inhibitors: A Comparative Meta-Analysis of Clinical Trial Data
For Researchers, Scientists, and Drug Development Professionals
The advent of orally administered PCSK9 inhibitors marks a significant paradigm shift in lipid-lowering therapy, offering a more convenient alternative to the injectable monoclonal antibodies that have been the standard of care. This guide provides a meta-analysis of available clinical trial data for emerging oral PCSK9 inhibitors, with a focus on their efficacy, safety, and underlying mechanisms.
Comparative Efficacy of Oral PCSK9 Inhibitors
Clinical trials have demonstrated the potent lipid-lowering capabilities of oral PCSK9 inhibitors. A systematic review and meta-analysis of four randomized trials, encompassing 1,114 participants, revealed a significant reduction in LDL-C compared to placebo.[1] The analysis, which included one Phase 1 and three Phase 2 trials, showed an average LDL-C reduction of -47.09%.[1]
Among the agents studied, MK-0616 showed the most significant LDL-C reduction at -53.69%, followed by NNC0385-0434 at -46.23% and AZD0780 at -38.18%.[1] The meta-analysis also highlighted significant reductions in apolipoprotein B (-37.70%) and total cholesterol (-24.29%).[1]
MK-0616 (Merck)
MK-0616 is an orally administered macrocyclic peptide inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9).[2][3] Phase 1 and 2b clinical trials have established its safety, efficacy, and pharmacokinetic profile, showing dose-dependent systemic absorption and a long half-life.[2]
A Phase 2b randomized, double-blind, placebo-controlled trial involving 381 participants with hypercholesterolemia demonstrated robust, dose-dependent reductions in LDL-C at week 8.[3][4] The placebo-adjusted reductions from baseline ranged from 41.2% for the 6 mg dose to 60.9% for the 30 mg dose.[3][5] Near-complete efficacy was observed by week 2 and persisted throughout the eight-week treatment period.[5]
Secondary endpoints were also significantly improved. At week 8, apolipoprotein B levels were reduced by 32.8% to 51.8%, and non-HDL-C levels by 35.9% to 55.8% across the different doses.[5] Furthermore, 80.5% to 90.8% of participants receiving MK-0616 achieved their protocol-defined LDL-C goals, compared to 9.3% in the placebo group.[5] The treatment was generally well-tolerated, with adverse event rates similar to placebo.[3][5][6]
Lerodalcibep (LIB Therapeutics)
Lerodalcibep is another novel PCSK9 inhibitor. The LIBerate-HR study, a randomized, triple-blind, placebo-controlled trial, enrolled 922 patients at high or very high risk for cardiovascular events.[7] Patients receiving lerodalcibep in addition to standard cholesterol-lowering medication experienced a placebo-adjusted LDL-C reduction of between 56% and 63% at one year.[7] Over 90% of patients in the lerodalcibep group achieved a reduction of ≥50% in LDL-C and reached their target LDL-C level.[7]
In the LIBerate-HoFH Phase 3 study involving patients with homozygous familial hypercholesterolemia (HoFH), the mean LDL-C reduction with lerodalcibep was -9.1% when averaged across monthly visits.[8] Both lerodalcibep and the injectable PCSK9 inhibitor evolocumab, used as a comparator, showed good tolerability with no treatment-related serious adverse events.[8]
Data Summary Tables
Table 1: Efficacy of MK-0616 in Patients with Hypercholesterolemia (Phase 2b Trial)
| Dose | LDL-C Reduction (Placebo-Adjusted) | ApoB Reduction | Non-HDL-C Reduction |
| 6 mg | -41.2%[3][5][6] | -32.8%[5][6] | -35.9%[5][6] |
| 12 mg | -55.7%[3][5][6] | -45.8%[6] | -48.7%[6] |
| 18 mg | -59.1%[3][5][6] | -48.7%[6] | -51.8%[6] |
| 30 mg | -60.9%[3][5][6][9] | -51.8%[5] | -55.8%[5] |
Table 2: Efficacy of Lerodalcibep in High/Very High-Risk Patients (LIBerate-HR Trial)
| Metric | Lerodalcibep Group | Placebo Group |
| LDL-C Reduction (at 52 weeks) | -56% to -63% (placebo-adjusted)[7] | - |
| Patients Achieving ≥50% LDL-C Reduction | >90%[7] | 16%[7] |
| Apolipoprotein B Reduction | -43%[7] | - |
| Lipoprotein (a) Reduction | -33%[7] | - |
Experimental Protocols
MK-0616 Phase 2b Trial (NCT05261126)
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[3]
-
Participants: 381 adults with hypercholesterolemia, with or without atherosclerotic cardiovascular disease, and LDL-C levels between 70 and 200 mg/dL.[10]
-
Intervention: Participants were randomly assigned to receive one of four doses of MK-0616 (6, 12, 18, or 30 mg) or a placebo, administered orally once daily for eight weeks.[5][6]
-
Primary Endpoint: The primary endpoint was the percentage change in LDL-C from baseline to week 8.[6]
-
Follow-up: Participants were followed for an additional eight weeks after stopping the study drug to assess adverse events.[6]
Lerodalcibep LIBerate-HR Trial
-
Study Design: A randomized, triple-blind, placebo-controlled study.[7]
-
Participants: 922 patients with high or very high risk for myocardial infarction or stroke.[7] The average age was 64.5 years, and 84% were on statin therapy.[7]
-
Intervention: Patients were randomized (2:1) to receive either lerodalcibep 300 mg monthly or a matching placebo, in addition to their existing cholesterol-lowering medications.[7]
-
Primary Endpoints: The primary endpoints were the change in LDL-C at one year and the average of LDL-C levels at weeks 50 and 52.[7]
Visualizations
PCSK9 Signaling Pathway and Inhibition
Caption: PCSK9 binds to LDL receptors, leading to their degradation. Oral inhibitors block this interaction.
Representative Clinical Trial Workflow
Caption: A typical workflow for a randomized, placebo-controlled clinical trial of an oral PCSK9 inhibitor.
References
- 1. ahajournals.org [ahajournals.org]
- 2. New Oral PCSK9 Inhibitor: "MK-0616" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase 2b Randomized Trial of the Oral PCSK9 Inhibitor MK-0616 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New oral PCSK9 inhibitor lowers LDL-c in hypercholesterolemia - - PACE-CME [pace-cme.org]
- 5. merck.com [merck.com]
- 6. Oral PCSK9 Inhibitor, MK-0616, Demonstrates Significant LDL-C Reduction in Phase 2b Trial - American College of Cardiology [acc.org]
- 7. LIBerate-HR: Does Novel PCSK9 Inhibitor Lerodalcibep Further Reduce LDL-C? - American College of Cardiology [acc.org]
- 8. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 9. Clinical trial finds that oral drug MK-0616 substantially reduces ‘bad’ cholesterol [blogs.bcm.edu]
- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
A Head-to-Head on PCSK9 Inhibition: Oral AZD0780 vs. First-Generation Injectables
A new era in lipid-lowering therapy is dawning with the advent of oral PCSK9 inhibitors. This guide provides a comprehensive benchmark of the novel oral agent, AZD0780, against the established first-generation injectable monoclonal antibodies, alirocumab (B1149425) and evolocumab. We delve into the comparative potency, efficacy, and mechanisms of action, supported by key experimental data to inform researchers, scientists, and drug development professionals.
At a Glance: Comparative Efficacy and Characteristics
The landscape of PCSK9 inhibition is evolving from subcutaneous injections to daily oral therapies. This compound, a small molecule inhibitor, has demonstrated robust low-density lipoprotein cholesterol (LDL-C) reduction in clinical trials, positioning it as a convenient alternative to the highly effective first-generation monoclonal antibodies, alirocumab and evolocumab. While direct head-to-head trials are pending, existing data allows for a compelling comparative analysis.
| Feature | This compound | Alirocumab | Evolocumab |
| Drug Class | Small Molecule PCSK9 Inhibitor | Monoclonal Antibody | Monoclonal Antibody |
| Administration | Oral, once-daily | Subcutaneous injection, every 2-4 weeks | Subcutaneous injection, every 2-4 weeks |
| Mechanism of Action | Binds to the C-terminal domain of PCSK9, inhibiting lysosomal trafficking of the PCSK9-LDLR complex and preventing LDLR degradation.[1][2] | Binds to the catalytic domain of PCSK9, blocking its interaction with the LDL receptor (LDLR).[3] | Binds to the catalytic domain of PCSK9, blocking its interaction with the LDL receptor (LDLR).[4] |
| Binding Affinity (Kd) | 2.3 nM[1] | 0.58 nM[5] | 4 pM[6] |
| LDL-C Reduction | ~51-52% reduction on top of statin therapy.[7][8] | ~50-60% reduction.[9] | ~55-75% reduction.[6] |
| Key Clinical Trial | PURSUIT (Phase IIb)[7][10] | ODYSSEY OUTCOMES[11][12] | FOURIER[8][13] |
Delving into the Mechanisms: A Tale of Two Binding Sites
First-generation PCSK9 inhibitors, alirocumab and evolocumab, are monoclonal antibodies that function by directly blocking the interaction between PCSK9 and the LDL receptor.[3][4] This steric hindrance prevents PCSK9 from marking the LDL receptor for degradation, thereby increasing the number of LDL receptors on the surface of hepatocytes and enhancing the clearance of LDL-C from the bloodstream.
In contrast, this compound employs a novel mechanism of action. It is a small molecule that binds to a distinct site on the C-terminal domain of PCSK9.[1][2] This binding does not prevent the initial association of PCSK9 with the LDL receptor. Instead, it inhibits the subsequent lysosomal trafficking of the PCSK9-LDLR complex, which ultimately prevents the degradation of the LDL receptor.[1]
References
- 1. AZD-0780 lowers LDL-C plasma levels by stabilizing the PCSK9 C-terminal domain | BioWorld [bioworld.com]
- 2. This compound - an oral PCSK9 inhibitor with a novel mode of action for the treatment of cardiovascular disease - American Chemical Society [acs.digitellinc.com]
- 3. Alirocumab: PCSK9 inhibitor for LDL cholesterol reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Alirocumab inhibits atherosclerosis, improves the plaque morphology, and enhances the effects of a statin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical Pharmacokinetics and Pharmacodynamics of Evolocumab, a PCSK9 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a novel oral PCSK9 inhibitor, demonstrated significant LDL cholesterol (LDL-C) reduction in PURSUIT Phase IIb trial [astrazeneca.com]
- 8. Further Cardiovascular Outcomes Research With PCSK9 Inhibition in Subjects With Elevated Risk - American College of Cardiology [acc.org]
- 9. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 10. A Study to Assess the Efficacy, Safety and Tolerability of Different Doses of this compound in Patients with Dyslipidemia [astrazenecaclinicaltrials.com]
- 11. his-files.com [his-files.com]
- 12. Clinical Efficacy and Safety of Alirocumab After Acute Coronary Syndrome According to Achieved Level of Low-Density Lipoprotein Cholesterol: A Propensity Score–Matched Analysis of the ODYSSEY OUTCOMES Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficacy of Evolocumab on Cardiovascular Outcomes in Patients With Recent Myocardial Infarction: A Prespecified Secondary Analysis From the FOURIER Trial - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Steps: Proper Disposal Procedures for AZD0780
For researchers, scientists, and drug development professionals, the responsible disposal of investigational compounds like AZD0780 is a critical component of laboratory safety, environmental protection, and regulatory compliance. While specific disposal guidelines for every investigational drug are not always readily available, a robust framework based on established best practices for chemical and pharmaceutical waste management provides a clear path forward. Adherence to these procedures is essential to minimize risks to personnel and the environment.
A material safety data sheet for this compound states that it is not classified as a hazardous substance or mixture.[1] However, as an investigational compound intended for research use only, it is prudent to handle and dispose of this compound with a high degree of caution, following standard protocols for chemical and pharmaceutical waste.[1][2][3][4]
Core Principles of Investigational Drug Disposal
The disposal of any investigational drug, including this compound, must align with local, state, and federal regulations.[5] The U.S. Environmental Protection Agency (EPA) regulates pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA), and it is imperative that all laboratory procedures comply with these standards.[5] A primary principle is to treat all novel or investigational compounds as potentially hazardous waste until confirmed otherwise by a verified source.
Step-by-Step Disposal Protocol for this compound
A systematic approach to the disposal of this compound is crucial, from the point of generation to its final removal by environmental health and safety (EHS) professionals.
-
Waste Identification and Segregation :
-
Treat all this compound waste, including the pure compound, solutions, and contaminated labware (e.g., pipette tips, vials, gloves), as chemical waste.[6]
-
Segregate this compound waste from other waste streams at the point of generation. Do not mix with non-hazardous trash, sharps, or biological waste.[6]
-
Collect different forms of this compound waste (e.g., solid, liquid) in separate, compatible containers.[6]
-
-
Waste Container Selection and Labeling :
-
Use only approved, leak-proof, and chemically compatible containers for waste collection. For liquid waste, ensure the container has a secure, tight-fitting lid.[7]
-
All waste containers must be clearly labeled with the words "Hazardous Waste" (as a precautionary measure), the full chemical name ("this compound"), the quantity of the waste, the date of generation, and the laboratory's location and Principal Investigator's contact information.[6][8]
-
-
Accumulation and Storage :
-
Request for Waste Pickup and Final Disposal :
-
Once a waste container is full or the project is complete, arrange for its disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[7][8]
-
Most pharmaceutical waste is ultimately incinerated at a licensed facility to ensure its complete destruction.[9][10]
-
Quantitative Data Summary
Specific quantitative disposal parameters for this compound are not publicly available. For investigational compounds, it is best practice to adhere to the general guidelines for chemical waste disposal established by regulatory bodies and institutional policies.
| Parameter | Guideline |
| Waste Classification | Treat as chemical waste; consult institutional EHS for specific classification. |
| Container Rinsing | For empty containers, triple rinse with a suitable solvent. The rinsate must be collected as hazardous waste.[6] |
| Satellite Accumulation Area (SAA) Limits | Adhere to institutional and regulatory limits for the amount of waste stored in the laboratory. |
Experimental Protocols: A General Framework
While a specific experimental protocol for the disposal of this compound is not available, the following general steps for handling chemical waste in a laboratory setting are applicable:
-
Preparation : Before beginning any work with this compound, ensure that the designated waste containers are properly labeled and readily accessible in the SAA.
-
Execution : During the experiment, carefully transfer all waste materials, including residual powder, solutions, and contaminated disposables, into the appropriate waste containers.
-
Decontamination : After completing the experimental work, decontaminate the work area and any reusable equipment according to standard laboratory procedures. Dispose of all cleaning materials as solid chemical waste.
-
Documentation : Maintain accurate records of the waste generated, including the chemical name, quantity, and date of generation, as required by your institution.
This compound Disposal Workflow
Caption: This diagram outlines the procedural workflow for the safe disposal of this compound from the point of generation in the laboratory to its final destruction.
References
- 1. abmole.com [abmole.com]
- 2. abmole.com [abmole.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medkoo.com [medkoo.com]
- 5. sdmedwaste.com [sdmedwaste.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 10. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
Personal protective equipment for handling AZD0780
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for handling the oral, small-molecule PCSK9 inhibitor, AZD0780. The following procedural guidance is designed to ensure safe laboratory practices and proper disposal.
I. Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance, standard laboratory safety protocols should be strictly followed to minimize any potential risks.
Recommended PPE for Handling this compound:
| PPE Category | Specification |
| Eye Protection | Safety glasses with side shields are the minimum requirement. For procedures with a risk of splashing, chemical splash goggles should be worn. |
| Hand Protection | Disposable nitrile gloves are recommended for handling this compound. In case of accidental contact, remove gloves immediately, wash hands thoroughly, and put on a new pair. For prolonged handling, consider double-gloving. |
| Body Protection | A standard laboratory coat should be worn at all times to protect skin and clothing from accidental spills. |
| Respiratory | Under normal laboratory conditions with adequate ventilation, respiratory protection is not required. If handling large quantities of the powdered compound or if there is a risk of aerosolization, a dust mask or respirator may be considered based on a risk assessment. |
II. Operational Plan: Handling and Storage
A. General Handling:
-
Work Area: Conduct all work with this compound in a well-ventilated area, preferably within a chemical fume hood, especially when handling the compound in powdered form.
-
Avoid Contact: Minimize direct contact with the compound. Avoid inhalation of dust and contact with skin and eyes.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling this compound, before breaks, and at the end of the workday.
B. Storage:
-
Temperature: Store this compound in a tightly sealed container in a cool, dry place. For long-term storage, refer to the manufacturer's recommendations, which may include refrigeration or freezing.
-
Inert Atmosphere: For compounds sensitive to oxidation, storage under an inert atmosphere (e.g., argon or nitrogen) may be advisable.
III. Disposal Plan
As this compound is not classified as a hazardous substance, disposal procedures for non-hazardous chemical waste should be followed. Always adhere to local and institutional regulations.
Step-by-Step Disposal Guidance:
-
Empty Containers:
-
Thoroughly rinse empty containers of this compound with a suitable solvent (e.g., ethanol (B145695) or DMSO) three times.
-
The rinsate should be collected and disposed of as chemical waste.
-
Deface the label of the empty container before disposal in regular laboratory glass or plastic recycling.
-
-
Unused Compound:
-
Small quantities of unused this compound can be dissolved in a flammable solvent and incinerated in a chemical incinerator.
-
Alternatively, consult your institution's environmental health and safety (EHS) office for specific guidelines on the disposal of non-hazardous chemical waste.
-
-
Contaminated Materials:
-
Disposable labware, gloves, and paper towels contaminated with this compound should be placed in a designated chemical waste container for incineration.
-
IV. Quantitative Data Summary
The following tables summarize key quantitative data for this compound from preclinical and clinical studies.
Table 1: Preclinical Data for this compound
| Parameter | Value | Species |
| Binding Affinity (Kd) | <200 nM | Human |
| Oral Bioavailability | 63.5% | Mouse |
| Plasma Half-life (oral) | 2.9 hours | Mouse |
| Effect on LDL-C | Decreased plasma levels at 15 mg/kg bid | Mouse |
Table 2: Clinical Data from PURSUIT Phase IIb Trial
| Parameter | Result |
| LDL-C Reduction (30mg daily at 12 weeks) | 50.7% reduction compared to placebo[1][2] |
| Adverse Events (AEs) | Comparable to placebo (38.2% vs. 32.6%)[1][2] |
| Treatment Discontinuation due to AEs | Similar to placebo (1.5% vs. 2.3%)[1] |
V. Experimental Protocols
The following are detailed methodologies for key experiments relevant to the evaluation of small-molecule PCSK9 inhibitors like this compound.
A. In Vitro: PCSK9-LDLR Binding Assay
This assay quantifies the ability of this compound to inhibit the binding of PCSK9 to the LDL receptor.
-
Materials:
-
Recombinant human PCSK9
-
Recombinant human LDLR (ectodomain)
-
96-well microplates
-
This compound stock solution (in DMSO)
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
Detection antibody (e.g., anti-His tag HRP conjugate for His-tagged PCSK9)
-
Substrate for HRP (e.g., TMB)
-
Stop solution (e.g., 1M H₂SO₄)
-
Plate reader
-
-
Procedure:
-
Coat a 96-well plate with recombinant human LDLR overnight at 4°C.
-
Wash the plate with wash buffer (PBS with 0.05% Tween 20).
-
Block the plate with blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the this compound dilutions and a fixed concentration of recombinant human PCSK9 to the wells.
-
Incubate for 1-2 hours at room temperature to allow for binding.
-
Wash the plate to remove unbound PCSK9.
-
Add the detection antibody and incubate for 1 hour at room temperature.
-
Wash the plate and add the HRP substrate.
-
Stop the reaction with the stop solution and read the absorbance at the appropriate wavelength.
-
Calculate the IC₅₀ value for this compound.
-
B. In Vivo: Evaluation in a Hypercholesterolemic Mouse Model
This protocol assesses the in vivo efficacy of orally administered this compound.
-
Materials:
-
Hypercholesterolemic mouse model (e.g., C57BL/6J on a high-fat diet or a human PCSK9 knock-in model)[3]
-
This compound formulation for oral gavage
-
Vehicle control
-
Blood collection supplies
-
ELISA kits for mouse LDL-C and total cholesterol
-
-
Procedure:
-
Acclimatize mice for at least one week.
-
Randomly assign mice to treatment groups (vehicle control and different doses of this compound).
-
Collect baseline blood samples.
-
Administer this compound or vehicle by oral gavage daily for the duration of the study (e.g., 2-4 weeks).
-
Collect blood samples at specified time points.
-
Separate plasma by centrifugation.
-
Measure plasma LDL-C and total cholesterol levels using ELISA kits.
-
Analyze the data to determine the effect of this compound on lipid levels compared to the vehicle control group.
-
VI. Mandatory Visualizations
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
